Immunoproteasome inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)-N-(3-methylbutyl)but-2-enamide |
InChI |
InChI=1S/C20H26N2O4/c1-14(2)7-9-21-19(23)6-5-10-22-11-8-15-12-17(25-3)18(26-4)13-16(15)20(22)24/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,21,23)/b6-5+ |
InChI Key |
OLDBMIBYBKUNPK-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/CN1C=CC2=CC(=C(C=C2C1=O)OC)OC |
Canonical SMILES |
CC(C)CCNC(=O)C=CCN1C=CC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Precision: A Technical Guide to the Discovery and Characterization of Novel Immunoproteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome complex, has emerged as a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders. Its preferential expression in hematopoietic cells offers the potential for more targeted therapies with reduced off-target effects compared to broad-spectrum proteasome inhibitors. This technical guide provides an in-depth overview of the discovery and characterization of novel immunoproteasome inhibitors, detailing the experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways and experimental workflows involved.
The Landscape of Novel Immunoproteasome Inhibitors
The quest for selective immunoproteasome inhibitors has yielded a diverse array of chemical entities, each with unique profiles of potency and selectivity against the catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). The following tables summarize the inhibitory activities of several key novel inhibitors.
| Inhibitor | Target Subunit(s) | β1 (IC50, nM) | β1i (LMP2) (IC50, nM) | β2 (IC50, nM) | β2i (MECL-1) (IC50, nM) | β5 (IC50, nM) | β5i (LMP7) (IC50, nM) | Reference(s) |
| Bortezomib | Broad Spectrum | 140 | 5.5 | 1500 | 940 | 8.2 | 3.3 | [1] |
| Carfilzomib | β5 and β5i | - | - | - | - | <10 | <10 | [1] |
| ONX-0914 (PR-957) | Primarily β5i | >5000 | ~700 | >5000 | >5000 | 280 | 18 | [1] |
| KZR-616 (Zetomipzomib) | β1i and β5i | 604 | 131 | >10600 | 623 | 688 | 39 | [2][3] |
| PR-924 | Highly β5i selective | >10000 | >10000 | >10000 | >10000 | 2900 | 22 | [1] |
| IPSI-001 | Primarily β1i | >50000 | Ki ~1000 | - | - | - | - | [1][4] |
| M3258 | Highly β5i selective | >30000 | >30000 | >30000 | >30000 | 2519 | 3.6 | [5][6] |
| YU102 | Primarily β1i | - | Potent Inhibition | - | - | - | - | [1][7] |
Table 1: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) values of various proteasome inhibitors against constitutive and immunoproteasome subunits. Note: "-" indicates data not available in the cited sources. IC50 values can vary depending on the assay conditions.
| Inhibitor | β5c/β5i Selectivity Ratio | β1c/β1i Selectivity Ratio | Reference(s) |
| ONX-0914 (PR-957) | ~15-40 | - | [8] |
| KZR-616 (Zetomipzomib) | ~17 | >80 | [2] |
| PR-924 | >130 | - | [9] |
| IPSI-001 | >100 (for overall proteasome) | - | [1] |
| M3258 | ~700 | - | [6] |
Table 2: Selectivity ratios of key immunoproteasome inhibitors for the chymotrypsin-like (β5c/β5i) and caspase-like (β1c/β1i) subunits.
Core Experimental Protocols
The characterization of novel immunoproteasome inhibitors relies on a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the proteolytic activity of purified proteasomes or cell lysates by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified 20S constitutive proteasome and immunoproteasome (commercially available or purified from tissues).
-
Cell lysate from cultured cells.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity of β5 and β5i).
-
Boc-LSTR-AMC (for trypsin-like activity of β2 and β2i).
-
Z-LLE-AMC (for caspase-like activity of β1 and β1i).
-
-
Test inhibitor compounds.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 98 µL of assay buffer containing the purified proteasome (0.5 nM) or cell lysate (10-20 µg total protein) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding 100 µL of assay buffer containing the fluorogenic substrate (final concentration 10-20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm for AMC) every 2 minutes for 30-60 minutes at 37°C in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adherent or suspension cells.
-
Complete cell culture medium.
-
Test inhibitor compounds.
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the impact of immunoproteasome inhibitors on cellular signaling and the logical flow of their characterization is crucial. The following diagrams, generated using Graphviz, illustrate these key concepts.
NF-κB Signaling Pathway and Immunoproteasome Inhibition
The canonical NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Its activation is tightly controlled by the proteasome-mediated degradation of the inhibitory IκB proteins.
NF-κB signaling pathway and the point of intervention by immunoproteasome inhibitors.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel immunoproteasome inhibitor follows a logical progression from initial screening to in vivo efficacy studies.
A generalized workflow for the discovery and characterization of novel immunoproteasome inhibitors.
Conclusion
The discovery and rigorous characterization of novel immunoproteasome inhibitors represent a vibrant and promising area of drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the visualization of key signaling pathways and experimental workflows provides a conceptual framework for understanding the intricate science behind targeting the immunoproteasome. As our knowledge of the nuanced roles of immunoproteasome subunits in various pathologies deepens, the development of next-generation, highly selective inhibitors holds the key to unlocking new therapeutic paradigms for a multitude of challenging diseases.
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted inhibition of the immunoproteasome is a potent strategy against models of multiple myeloma that overcomes resistance to conventional drugs and nonspecific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Core Mechanism of Selective Immunoproteasome Inhibitors: A Technical Guide for Researchers
Abstract
The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical regulator of immune responses and a compelling therapeutic target for autoimmune diseases and hematological malignancies. Unlike the constitutively expressed proteasome, the immunoproteasome possesses distinct catalytic subunits—LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—which are induced by pro-inflammatory cytokines such as IFN-γ and TNF-α. These subunits confer unique cleavage specificities that are crucial for generating antigenic peptides for MHC class I presentation and for regulating cytokine production and T-cell differentiation. Selective inhibition of the immunoproteasome offers a promising therapeutic strategy to modulate aberrant immune responses while minimizing the toxicities associated with broader proteasome inhibition. This technical guide provides an in-depth exploration of the mechanism of action of selective immunoproteasome inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support researchers and drug development professionals in this dynamic field.
Introduction: The Immunoproteasome as a Therapeutic Target
The ubiquitin-proteasome system is the primary pathway for regulated intracellular protein degradation, maintaining cellular homeostasis and controlling a vast array of cellular processes.[1] The proteasome is a multi-catalytic protease complex, with the 20S core particle responsible for its proteolytic activity. In response to inflammatory stimuli, the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by the inducible catalytic subunits LMP2 (low molecular mass polypeptide 2), MECL-1 (multicatalytic endopeptidase complex-like 1), and LMP7 (low molecular mass polypeptide 7), forming the immunoproteasome.[2]
The immunoproteasome's distinct proteolytic activity is not only central to the generation of peptides for antigen presentation to CD8+ T cells but also plays a significant role in cytokine signaling and T-cell polarization.[3][4] Dysregulation of immunoproteasome activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, as well as in certain cancers like multiple myeloma.[5][6]
Selective immunoproteasome inhibitors are designed to specifically target one or more of the immunoproteasome's catalytic subunits while sparing the constitutive proteasome, thereby offering a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective proteasome inhibitors like bortezomib and carfilzomib.[6][7] This guide delves into the molecular mechanisms through which these selective inhibitors exert their effects.
Quantitative Analysis of Selective Immunoproteasome Inhibitors
The development of selective immunoproteasome inhibitors has led to several promising compounds, each with a unique profile of potency and selectivity for the different immunoproteasome and constitutive proteasome subunits. The following tables summarize the half-maximal inhibitory concentration (IC50) values for some of the most well-characterized selective immunoproteasome inhibitors.
Table 1: IC50 Values (nM) of Selective Immunoproteasome Inhibitors Against Human Proteasome Subunits
| Inhibitor | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 | β1 | β2 | Reference(s) |
| ONX-0914 (PR-957) | 5.7 - 39 | ~54 (low affinity) | - | 54 - >1000 | - | - | [2][7][8] |
| KZR-616 (Zetomipzomib) | 39 | 131 | 623 | 688 | >1000 | - | [4][8] |
| M3258 | 3.6 - 4.1 | >30,000 | >30,000 | 2519 | >30,000 | >30,000 | [1][3][9] |
| PRN1126 | Potent (specific values not consistently reported) | - | - | - | - | - | [10] |
| LU-001i | - | Potent (specific values not consistently reported) | - | - | - | - | [10] |
| ML604440 | - | Potent (specific values not consistently reported) | - | - | - | - | [10] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., purified vs. cell lysate).
Table 2: Cellular Potency of Selective Immunoproteasome Inhibitors
| Inhibitor | Cell Line | Assay | IC50/EC50 (nM) | Reference(s) |
| M3258 | MM.1S (Multiple Myeloma) | LMP7 Activity | 2.2 | [9] |
| M3258 | MM.1S | Apoptosis (Caspase 3/7) | 420 | [9] |
| M3258 | MM.1S | Cell Viability | 367 | [9] |
| M3258 | BCX-010 (TNBC) | LMP7 Activity | 20 | [11] |
| M3258 | SUM-149 PT (IBC) | LMP7 Activity | 210 | [11] |
| M3258 | FC-IBC02 (IBC) | LMP7 Activity | 1210 | [11] |
| KZR-616 | MOLT-4 (T-cell leukemia) | LMP7 Inhibition | Near complete at 250 nM | [12] |
| KZR-616 | MOLT-4 | LMP2 Inhibition | >50% at 250 nM | [12] |
Core Signaling Pathways Modulated by Selective Immunoproteasome Inhibition
Selective immunoproteasome inhibitors exert their immunomodulatory effects by interfering with key signaling pathways within immune cells. A primary mechanism involves the attenuation of cytokine production and the modulation of T-cell activation and differentiation.
Impact on the ERK Signaling Pathway
A significant body of evidence points to the inhibition of the Extracellular signal-regulated kinase (ERK) pathway as a key mechanism of action for selective immunoproteasome inhibitors like ONX-0914.[13][14] The ERK pathway is a critical regulator of T-cell activation, proliferation, and cytokine production. Inhibition of the immunoproteasome leads to a sustained reduction in ERK phosphorylation, thereby dampening downstream signaling events.[13]
The NF-κB Pathway: A Point of Selectivity
In contrast to its pronounced effect on the ERK pathway, selective immunoproteasome inhibition appears to have a minimal direct impact on the canonical NF-κB signaling pathway.[6][13] The degradation of IκBα, the key inhibitory protein of NF-κB, proceeds largely unimpeded by selective immunoproteasome inhibitors.[15] This distinguishes their mechanism from that of broad-spectrum proteasome inhibitors, which potently block NF-κB activation. This selectivity may contribute to the improved safety profile of immunoproteasome-specific drugs.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery and development. This section provides detailed protocols for key assays used to characterize the activity and mechanism of action of selective immunoproteasome inhibitors.
20S Immunoproteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like (LMP7), trypsin-like (MECL-1), and caspase-like (LMP2) activities of the immunoproteasome using specific fluorogenic peptide substrates.
Materials:
-
Purified 20S immunoproteasome or cell lysate from IFN-γ-stimulated cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrates:
-
LMP7 (chymotrypsin-like): Suc-LLVY-AMC or Ac-ANW-AMC
-
MECL-1 (trypsin-like): Ac-KQL-AMC
-
LMP2 (caspase-like): Ac-PAL-AMC
-
-
Selective immunoproteasome inhibitor (test compound)
-
Broad-spectrum proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare Reagents: Dissolve inhibitors and substrates in DMSO to create concentrated stock solutions. Dilute to working concentrations in Assay Buffer immediately before use.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay Buffer only.
-
Enzyme Control: Immunoproteasome preparation and Assay Buffer.
-
Inhibitor Wells: Immunoproteasome preparation and serial dilutions of the test inhibitor.
-
Positive Control: Immunoproteasome preparation and a known concentration of MG-132.
-
-
Pre-incubation: Add the immunoproteasome preparation to all wells except the blank. Add the inhibitors to the respective wells. Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytokine Inhibition Assay in Human PBMCs
This assay assesses the ability of selective immunoproteasome inhibitors to suppress the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Stimulants: Lipopolysaccharide (LPS) for innate immune stimulation, or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Selective immunoproteasome inhibitor (test compound)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add the chosen stimulant (e.g., LPS at 100 ng/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value for cytokine inhibition.
Western Blot Analysis of ERK Phosphorylation
This protocol details the assessment of the phosphorylation status of ERK in response to T-cell activation and treatment with a selective immunoproteasome inhibitor.
Materials:
-
Jurkat T-cells or primary T-cells
-
RPMI-1640 medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)
-
Selective immunoproteasome inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture T-cells and pre-treat with the selective immunoproteasome inhibitor or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Conclusion and Future Directions
Selective immunoproteasome inhibitors represent a promising class of immunomodulatory agents with the potential to treat a wide range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. Their mechanism of action, centered on the modulation of cytokine production and T-cell function, particularly through the inhibition of the ERK signaling pathway, offers a targeted approach to dampening pathological immune responses. The sparing of the constitutive proteasome and the canonical NF-κB pathway likely contributes to their favorable safety profile observed in preclinical and early clinical studies.[16]
Future research in this area will likely focus on several key aspects:
-
Development of inhibitors with tailored selectivity profiles: The differential roles of LMP2, MECL-1, and LMP7 are still being elucidated. Inhibitors with varying selectivity for these subunits will be crucial tools for dissecting their individual contributions and may lead to therapies optimized for specific diseases.
-
Exploration of novel therapeutic indications: The role of the immunoproteasome in non-immune cells and its involvement in a broader range of pathologies, including neurodegenerative diseases and cardiovascular conditions, are emerging areas of investigation.[7]
-
Understanding resistance mechanisms: As with any targeted therapy, the potential for the development of resistance is a key consideration. Research into the mechanisms by which cells may circumvent the effects of selective immunoproteasome inhibition will be critical for the long-term success of these agents.
-
Combination therapies: Exploring the synergistic effects of selective immunoproteasome inhibitors with other immunomodulatory drugs could lead to more effective and durable therapeutic responses.
The continued investigation into the intricate biology of the immunoproteasome and the development of novel selective inhibitors hold great promise for the future of immunology and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 14. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
The Function of the Immunoproteasome in T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The immunoproteasome (i-proteasome) is a specialized variant of the proteasome complex, traditionally recognized for its critical role in generating peptides for MHC class I antigen presentation.[1][2] However, a growing body of evidence reveals that its functions extend beyond this canonical pathway, directly influencing the differentiation and fate of T-helper (Th) cells.[1][3][4] This technical guide provides an in-depth exploration of the immunoproteasome's role in modulating the delicate balance between pro-inflammatory and regulatory T-cell lineages. By affecting key signaling pathways, the immunoproteasome promotes the differentiation of Th1 and Th17 cells while suppressing the development of regulatory T cells (Tregs).[5][6][7] This pivotal function positions the immunoproteasome, particularly its β5i (LMP7) subunit, as a compelling therapeutic target for autoimmune diseases and other inflammatory conditions.[7][8] This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in immunology and drug development.
Core Concepts: Standard vs. Immunoproteasome
The ubiquitin-proteasome system is the primary mechanism for regulated intracellular protein degradation in eukaryotic cells.[9] The standard 26S proteasome is a complex composed of a 20S core particle, which contains the catalytic subunits, and a 19S regulatory particle.[1][9]
In hematopoietic cells, and other cells stimulated by inflammatory cytokines like interferon-gamma (IFN-γ), the three catalytic subunits of the standard proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.[6][10][11] This substitution alters the proteolytic activity of the complex, enhancing its chymotrypsin-like and trypsin-like activities while reducing its caspase-like activity.[3]
-
Canonical Function: The altered cleavage preference of the immunoproteasome favors the production of peptides with hydrophobic C-termini, which are better suited for binding to MHC class I molecules.[2][3][12] This optimizes the presentation of endogenous antigens to CD8+ cytotoxic T-lymphocytes, a cornerstone of the adaptive immune response against intracellular pathogens and tumors.[1][13]
-
Non-Canonical Functions: Beyond antigen processing, the immunoproteasome is integral to T-cell survival, expansion, and differentiation.[3][14][15] It achieves this by modulating critical intracellular signaling cascades and maintaining protein homeostasis (proteostasis), thereby directly influencing T-cell fate decisions.[5][16][17]
The Immunoproteasome's Role in T-Helper Cell Lineage Determination
The differentiation of naive CD4+ T cells into distinct effector or regulatory subsets is governed by the cytokine microenvironment. The immunoproteasome plays a significant role in this process by influencing the signaling pathways that drive lineage commitment.
Suppression of Pro-Inflammatory Th1 and Th17 Lineages
The immunoproteasome is a key promoter of pro-inflammatory T-cell responses. Its inhibition or genetic deficiency has been shown to suppress both Th1 and Th17 differentiation.[3][5][7]
-
Th1 Differentiation: The differentiation of Th1 cells, which are crucial for clearing intracellular pathogens, is driven by IL-12 and the activation of the transcription factor STAT1.[5] Studies using the selective LMP7 inhibitor ONX 0914 or LMP7-deficient mice have demonstrated that immunoproteasome activity is required for efficient STAT1 phosphorylation.[5][7] Consequently, inhibiting LMP7 leads to reduced Th1 differentiation and decreased production of the signature Th1 cytokine, IFN-γ.[3][5]
-
Th17 Differentiation: Th17 cells are implicated in the pathogenesis of numerous autoimmune diseases.[5] Their development is dependent on TGF-β and IL-6, which activate the transcription factor STAT3.[5] The immunoproteasome is a potent potentiator of this pathway. Inhibition of LMP7 effectively blocks the phosphorylation of STAT3, thereby halting Th17 differentiation.[5][7] This effect specifically impairs the differentiation of naive T cells into Th17 cells, rather than affecting the survival of already-differentiated cells.[18][19][20]
Enhancement of Regulatory T Cell (Treg) Lineage
In contrast to its role in promoting pro-inflammatory lineages, the immunoproteasome acts as a negative regulator of Treg differentiation. Tregs are essential for maintaining immune homeostasis and suppressing excessive immune responses.[5]
-
Treg Differentiation: Treg development is driven by TGF-β and the activation of SMAD signaling pathways, leading to the expression of the master transcription factor Foxp3.[5] Research has revealed a reciprocal relationship between Th17 and Treg differentiation modulated by the immunoproteasome. While LMP7 inhibition blocks STAT3 phosphorylation (suppressing Th17), it simultaneously enhances the phosphorylation of SMAD proteins.[5][7] This shifts the developmental balance away from the pro-inflammatory Th17 phenotype and towards the immunosuppressive Treg phenotype, resulting in an increased population of Foxp3+ cells.[5][21]
This dual action makes the immunoproteasome a critical checkpoint in controlling the balance between autoimmunity and immune tolerance.
Quantitative Data Summary
The following tables summarize the impact of immunoproteasome modulation on T-cell differentiation based on published quantitative and qualitative data.
Table 1: Effect of Immunoproteasome (LMP7) Inhibition/Deficiency on T-Helper Cell Subsets
| T-Cell Subset | Key Transcription Factor | Key Cytokine(s) | Effect of IP Inhibition/Deficiency | Key Signaling Molecule Affected |
| Th1 | T-bet | IFN-γ | Suppressed[5][7] | Reduced p-STAT1[5][7] |
| Th2 | GATA-3 | IL-4, IL-5 | Generally unaffected[5], but can be reduced in specific contexts[11] | Not clearly defined |
| Th17 | RORγt | IL-17 | Suppressed[3][5][7][18] | Blocked p-STAT3[5][7] |
| Treg | Foxp3 | TGF-β, IL-10 | Enhanced[5][7] | Enhanced p-SMAD[5][7] |
Table 2: Summary of In Vivo Models Demonstrating the Role of LMP7 in T-Cell Differentiation
| In Vivo Model | Immunoproteasome Target | Effect on Th1 Cells | Effect on Th17 Cells | Effect on Treg Cells | Overall Outcome |
| DSS-Induced Colitis | ONX 0914 (LMP7 inhibitor) or LMP7-/- mice | Reduced[5] | Reduced[5][18][20] | Increased[5] | Attenuated disease progression[5][7] |
| T-Cell Transfer Colitis | Transfer of LMP7-/- naive T cells into RAG2-/- mice | Reduced[5] | Reduced[5] | Enhanced[5] | Reduced disease progression[5] |
| Allergic Airway Inflammation | ONX 0914 (LMP7 inhibitor) | Not the primary focus | Not the primary focus | Not affected | Reduced Th2 response and eosinophil infiltration[11] |
Signaling Pathways and Molecular Mechanisms
The immunoproteasome's influence on T-cell differentiation is mediated through the modulation of several key signaling pathways.
Core Signaling Pathways in T-Cell Differentiation
Caption: Immunoproteasome's role in T-cell signaling pathways.
Other Influential Pathways
-
ERK Signaling: Beyond lineage-specific pathways, immunoproteasome inhibition can impair general T-cell activation. Treatment with ONX 0914 has been shown to reduce the sustainment of ERK phosphorylation following T-cell receptor (TCR) engagement, which can blunt the initial activation signals required for differentiation.[16][17]
-
Protein Homeostasis: Naive T and B cells almost exclusively express immunoproteasomes.[16][17] Inhibition can therefore induce mild "proteostasis stress" by impairing the clearance of misfolded or damaged proteins.[16] This stress state may contribute to the altered signaling and functional outcomes observed in T cells.
-
NF-κB Signaling: The role of the immunoproteasome in regulating the NF-κB pathway, a central hub for inflammation and cell survival, is an area of active investigation. Some studies suggest the immunoproteasome can directly degrade IκB, the inhibitor of NF-κB, thereby promoting its activity, though this mechanism remains debated.[3][4]
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to investigate the immunoproteasome's function in T-cell differentiation.
In Vitro T-Helper Cell Differentiation Assay
This protocol is adapted from studies investigating the effects of LMP7 inhibition on murine T-cell polarization.[5]
1. Isolation of Naive CD4+ T Cells:
- Harvest spleens from wild-type or knockout (e.g., LMP7-/-) mice in sterile PBS.
- Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, mouse), which depletes non-CD4+ cells and memory T cells, enriching for a CD4+CD62L+ population. Purity should be assessed via flow cytometry and should typically be >95%.
2. T-Cell Culture and Polarization:
- Coat a 96-well flat-bottom plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies overnight at 4°C to provide TCR stimulation.
- Wash plates with sterile PBS before seeding cells.
- Seed 1x10^6 naive CD4+ T cells per mL in complete RPMI-1640 medium.
- Add polarizing cytokines and antibodies:
- Th1 Conditions: Recombinant mouse IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).
- Th17 Conditions: Recombinant human TGF-β (2 ng/mL) and recombinant mouse IL-6 (20 ng/mL).
- Treg Conditions: Recombinant human TGF-β (5 ng/mL).
- For inhibitor studies, add the immunoproteasome inhibitor (e.g., ONX 0914 at 100-300 nM) or vehicle control (DMSO) at the start of the culture.
- Incubate cells at 37°C, 5% CO2 for 72 hours.
3. Analysis by Flow Cytometry:
- After 72 hours, restimulate the cells for 4-5 hours with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
- Harvest cells and stain for surface markers (e.g., CD4).
- Fix and permeabilize the cells using a dedicated kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
- Perform intracellular staining with fluorescently-conjugated antibodies against key cytokines (e.g., anti-IFN-γ, anti-IL-17A) and transcription factors (e.g., anti-Foxp3).
- Acquire data on a flow cytometer and analyze the percentage of positive cells within the CD4+ gate.
Caption: Workflow for in vitro T-helper cell differentiation assay.
T-Cell Dependent Transfer Model of Colitis
This in vivo model assesses the intrinsic capacity of T cells to differentiate and cause disease in an immunodeficient host.[5]
1. Cell Preparation:
- Isolate naive CD4+ T cells (CD4+CD62L+) from wild-type and LMP7-/- donor mice as described in section 6.1.
2. Cell Transfer:
- Use immunodeficient recipient mice, such as RAG2-/- mice, which lack mature T and B cells.
- Inject 0.5 x 10^6 purified naive T cells intraperitoneally or intravenously into each recipient mouse.
3. Disease Monitoring:
- Monitor mice for signs of colitis, such as weight loss, which typically develops over 2-4 weeks.
4. Analysis:
- At a pre-determined endpoint (e.g., 2 weeks post-transfer), sacrifice the mice.
- Harvest spleens and mesenteric lymph nodes (mLN).
- Prepare single-cell suspensions.
- Analyze the T-cell populations for Th1 (IFN-γ+) and Treg (Foxp3+) markers by flow cytometry, as described in section 6.1.3.
Western Blot for Signaling Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling molecules like STATs and SMADs.
1. Cell Stimulation and Lysis:
- Culture and polarize naive T cells for a short duration (e.g., 15-60 minutes) under the conditions described in section 6.1.2.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Protein Quantification and Electrophoresis:
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
- Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer.
- Separate proteins by size using SDS-PAGE.
3. Immunoblotting:
- Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-SMAD2) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal loading.
Conclusion and Therapeutic Implications
The immunoproteasome is a master regulator of T-cell differentiation, acting as a molecular switch that fine-tunes the balance between pro-inflammatory and regulatory responses. By promoting Th1 and Th17 development and restraining Treg differentiation, it plays a central role in the adaptive immune system.[5][6][22] This function, however, also implicates it in the pathogenesis of autoimmune diseases characterized by excessive Th1/Th17 activity.
The elucidation of these non-canonical functions has opened a new therapeutic avenue. Selective inhibition of the immunoproteasome, particularly the LMP7 subunit, represents a highly promising strategy to treat autoimmune and inflammatory disorders.[7][8] By simultaneously dampening pro-inflammatory T-cell responses and boosting regulatory T-cell populations, LMP7 inhibitors can restore immune homeostasis, a highly desirable outcome for complex diseases. As research continues to unravel the intricate roles of each immunoproteasome subunit, the potential for developing more targeted and effective immunomodulatory therapies will undoubtedly expand.
References
- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Frontiers | Dynamic Regulation of Proteasome Expression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Immunoproteasomes are essential for survival and expansion of T cells in virus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 17. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scilit.com [scilit.com]
- 21. Immunometabolism of Tregs: mechanisms, adaptability, and therapeutic implications in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The dichotomous role of immunoproteasome in cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Immunoproteasome Subunit Expression by Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms governing the expression of immunoproteasome subunits in response to inflammatory stimuli. It details the critical signaling pathways, presents quantitative data on subunit induction, and outlines key experimental protocols for studying these processes.
Introduction to the Immunoproteasome
The immunoproteasome is a specialized variant of the proteasome, the central protease complex for intracellular protein degradation. In response to inflammatory and immune signals, the three catalytically active beta subunits of the constitutive proteasome—β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like)—are replaced by their inducible counterparts: β1i (LMP2, Low Molecular Mass Protein 2), β2i (MECL-1, Multicatalytic Endopeptidase Complex-Like 1), and β5i (LMP7, Low Molecular Mass Protein 7), respectively.[1][2][3] This substitution alters the proteolytic cleavage preferences of the proteasome, optimizing the generation of peptides for presentation by MHC class I molecules to CD8+ T cells, a critical step in the adaptive immune response against infected or malignant cells.[1][4] The expression of these immunosubunits is tightly regulated, primarily by proinflammatory cytokines.[5][6]
Key Inflammatory Cytokines and Signaling Pathways
The induction of immunoproteasome subunits is a hallmark of the cellular response to inflammation. Several cytokines are known to upregulate the expression of LMP2, MECL-1, and LMP7, with Interferon-gamma (IFN-γ) being the most potent and well-characterized inducer.[5][7] Tumor necrosis factor-alpha (TNF-α) and Type I interferons (IFN-α/β) also play significant roles, either independently or synergistically with IFN-γ.[1][6]
Interferon-γ (IFN-γ) Signaling via the JAK/STAT Pathway
IFN-γ is the principal cytokine responsible for inducing the expression of all three immunoproteasome subunits.[7][8] This process is mediated through the canonical Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5][9]
The signaling cascade is initiated when IFN-γ binds to its cell surface receptor, leading to the activation of receptor-associated Janus kinases (JAKs).[10] These activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT1 (Signal Transducer and Activator of Transcription 1) protein.[9][11] Recruited STAT1 is then phosphorylated, causing it to dimerize and translocate to the nucleus.[10] Within the nucleus, STAT1 dimers bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes. This binding, in conjunction with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), whose expression is also induced by STAT1, drives the transcription of the genes encoding LMP2 (PSMB9), MECL-1 (PSMB10), and LMP7 (PSMB8).[5][7]
References
- 1. JCI - Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection [jci.org]
- 2. pnas.org [pnas.org]
- 3. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon γ and Its Important Roles in Promoting and Inhibiting Spontaneous and Therapeutic Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon-γ induces immunoproteasomes and the presentation of MHC I-associated peptides on human salivary gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. news-medical.net [news-medical.net]
A Technical Guide to the Structural and Functional Divergence of Immunoproteasomes and Constitutive Proteasomes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The proteasome is a critical multi-catalytic protease complex responsible for maintaining protein homeostasis in all eukaryotic cells.[1] While the constitutive proteasome is ubiquitously expressed, a specialized form known as the immunoproteasome is induced in response to pro-inflammatory and immunological stimuli.[2][3] This guide provides an in-depth technical examination of the core structural differences between these two proteasome subtypes, detailing their distinct subunit compositions, assembly pathways, catalytic activities, and the signaling cascades that regulate their expression. We further provide detailed experimental protocols for the analysis of proteasome activity and structure, aimed at facilitating research and development in immunology and therapeutic design.
Core Structural Differences: Subunit Composition
The fundamental structure of the 20S proteasome core particle is a barrel-shaped complex composed of four stacked heteroheptameric rings, arranged as α₇β₇β₇α₇.[2][4] The two outer α-rings are non-catalytic and serve as a gate for substrate entry, while the two inner β-rings house the proteolytic active sites.[5] The primary structural distinction between the constitutive proteasome and the immunoproteasome lies in the composition of the catalytic β-subunits.[4][6]
In the constitutive proteasome, the three active sites are provided by the β1, β2, and β5 subunits.[1] Upon stimulation by inflammatory cytokines like interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α), these constitutive subunits are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.[1][7][8] The α-ring composition remains identical between both proteasome types.[4]
| Feature | Constitutive Proteasome (cCP / sP20S) | Immunoproteasome (iCP / iP20S) | Gene (Human) |
| Catalytic Subunit 1 | β1 | β1i (LMP2) | PSMB9 |
| Catalytic Subunit 2 | β2 | β2i (MECL-1, LMP10) | PSMB10 |
| Catalytic Subunit 3 | β5 | β5i (LMP7) | PSMB8 |
Table 1: Comparison of catalytic subunit composition between the constitutive proteasome and the immunoproteasome, including common alternative names and corresponding human gene symbols.[2][8]
Altered Catalytic Activity and Substrate Specificity
The exchange of catalytic subunits profoundly alters the proteolytic activity of the proteasome, tailoring its function for the needs of the immune system.[4] The constitutive proteasome possesses three main activities: caspase-like (cleavage after acidic residues), attributed to β1; trypsin-like (cleavage after basic residues), attributed to β2; and chymotrypsin-like (cleavage after hydrophobic residues), attributed to β5.[2]
The immunoproteasome exhibits enhanced chymotrypsin-like and trypsin-like activities but a significantly reduced caspase-like activity.[4][6] Specifically, the β1i subunit displays a preference for cleaving after hydrophobic residues (chymotrypsin-like) rather than acidic ones.[8] This shift in cleavage preference results in the generation of peptide fragments with hydrophobic or basic C-termini, which are optimal for binding to Major Histocompatibility Complex (MHC) class I molecules for antigen presentation to CD8+ T cells.[2][4][9]
| Catalytic Activity | Constitutive Subunit | Immunosubunit | Relative Change in Activity | Preferred Cleavage Site |
| Caspase-like | β1 | β1i | Reduced | Acidic residues |
| Trypsin-like | β2 | β2i | Enhanced | Basic residues |
| Chymotrypsin-like | β5 | β5i | Enhanced | Hydrophobic residues |
Table 2: Summary of the changes in catalytic activities and cleavage preferences resulting from the exchange of constitutive subunits for immunosubunits.[4][6]
High-resolution crystal and cryo-EM structures have provided a molecular basis for these differences. For instance, a comparison of mouse constitutive and immunoproteasomes at 2.9 Å resolution revealed significant conformational changes in the S1 substrate-binding pocket of the constitutive β5 subunit upon ligand binding, a change not observed in the immunoproteasome's β5i subunit.[10][11][12] This structural rigidity in the β5i active site helps explain its distinct substrate specificity and its selective targeting by certain inhibitors.[10]
Regulation and Biogenesis of the Immunoproteasome
The expression and assembly of the immunoproteasome are tightly regulated processes, initiated primarily by inflammatory signals.
Signaling Pathways for Immunoproteasome Induction
The induction of immunosubunit genes is predominantly driven by IFN-γ.[2][13] This signaling cascade involves the activation of the JAK/STAT pathway. IFN-γ binding to its receptor activates Janus kinases (JAKs), which then phosphorylate and activate the transcription factor STAT1.[7][13] Activated STAT1 translocates to the nucleus, where it, along with other transcription factors like IRF-1, binds to consensus sequences in the promoter regions of the β1i, β2i, and β5i genes, driving their transcription.[2][7] Other stimuli, including TNF-α, type I IFNs, and lipopolysaccharide (LPS), can also induce immunoproteasome expression.[1][2]
Divergent Assembly Pathways
The assembly of the immunoproteasome β-ring differs from that of the constitutive proteasome, ensuring the preferential incorporation of immunosubunits even when constitutive subunits are present.[4] In constitutive proteasome assembly, β-subunits are incorporated in the order of β2, β3, β4, β5, β6, β1, and β7.[6] In contrast, immunoproteasome assembly shows that the incorporation of β1i and β2i occurs earlier and is a prerequisite for the subsequent addition of other β-subunits.[6][14] This distinct assembly order ensures the rapid and efficient formation of functional immunoproteasomes during an immune response.[6]
Experimental Methodologies
Purification of Immunoproteasomes
A key step for studying proteasome function is its purification and separation from the constitutive form. Hydrophobic interaction chromatography is an effective method.
Protocol: Separation of 20S Immunoproteasome and Constitutive Proteasome [3]
-
Cell Source: Use a cell line with high immunoproteasome expression, such as a lymphoma cell line or IFN-γ-stimulated cells.
-
Lysate Preparation: Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) and clarify the lysate by high-speed centrifugation.
-
Initial Fractionation: Subject the clarified lysate to ammonium sulfate precipitation, collecting the fraction that precipitates between 35% and 65% saturation.
-
Hydrophobic Interaction Chromatography (HIC):
-
Resuspend the pellet in a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M (NH₄)₂SO₄) and load it onto a HIC column (e.g., Phenyl Sepharose).
-
Elute the proteasome complexes using a decreasing linear gradient of (NH₄)₂SO₄.
-
The immunoproteasome typically elutes at a lower salt concentration than the constitutive proteasome.
-
-
Further Purification: Pool the fractions containing the desired proteasome type and perform further purification steps, such as ion-exchange and gel filtration chromatography, to achieve high purity.
-
Verification: Confirm the identity of the purified complexes by Western blot using antibodies specific for constitutive (β5) and immuno- (β5i) subunits and assess purity by SDS-PAGE.[3]
Proteasome Activity Assays
The catalytic activities of proteasome subtypes can be quantified using fluorogenic peptide substrates.
Protocol: In-Solution Fluorometric Proteasome Activity Assay [15][16]
-
Materials:
-
Purified proteasome or cell lysate (20-50 µg total protein).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.
-
Fluorogenic Substrates (40 µM final concentration):
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Proteasome Inhibitor (e.g., MG132 or Bortezomib) for control wells.
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare reaction mixtures in the microplate wells by adding the assay buffer and the protein sample. For control wells, pre-incubate the sample with a proteasome inhibitor for 15-30 minutes.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the fluorescence values of inhibitor-treated wells (background) from the total activity wells.
-
Calculate the rate of AMC release (ΔFluorescence/ΔTime).
-
Normalize the activity to the total protein concentration in the sample.
-
Conclusion
The structural divergence between the constitutive and immunoproteasome, centered on the exchange of three catalytic β-subunits, represents a sophisticated evolutionary adaptation to meet the demands of the adaptive immune system. This substitution recalibrates the proteasome's enzymatic machinery to optimize the generation of antigenic peptides for MHC class I presentation. Understanding these differences in subunit composition, assembly, and catalytic function is paramount for researchers in immunology and for professionals developing novel therapeutics that selectively target one proteasome subtype over the other, a strategy with significant potential in treating autoimmune diseases, inflammatory disorders, and cancer.
References
- 1. Functional Differences between Proteasome Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and separation of the 20S immunoproteasome from the constitutive proteasome and identification of the subunits by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Governing the Assembly of the Immuno- and Thymoproteasomes in the Presence of Constitutive Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Differences between Proteasome Subtypes [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity [kops.uni-konstanz.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome activity assay [bio-protocol.org]
The Immunoproteasome: A Specialized Proteolytic Machine Orchestrating Antigen Presentation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The immunoproteasome is a specialized isoform of the proteasome, the primary non-lysosomal protease in eukaryotic cells. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), and it plays a critical role in shaping the adaptive immune response. By altering the proteolytic cleavage of intracellular proteins, the immunoproteasome enhances the generation of peptide epitopes for presentation by Major Histocompatibility Complex (MHC) class I molecules. This guide provides a comprehensive overview of the immunoproteasome's function in antigen processing and presentation, detailing its unique subunit composition, enzymatic activity, and regulation. It further presents quantitative data on its cleavage preferences, detailed experimental protocols for its study, and visual representations of the key molecular pathways involved. This resource is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the immunoproteasome's significance in immunology and its potential as a therapeutic target.
Introduction: The Proteasome and its Specialized Isoform
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. It is composed of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates. The catalytic β-subunits of the constitutive proteasome (CP) are β1, β2, and β5, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[1]
In response to inflammatory signals, such as those present during viral infections or in autoimmune diseases, cells can express a specialized form of the proteasome known to as the immunoproteasome (IP).[2][3][4] In the immunoproteasome, the standard catalytic subunits are replaced by three inducible subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[2][4][5] This substitution results in altered proteolytic specificity, which has profound implications for the repertoire of peptides presented to the immune system.[5][6]
Structure and Catalytic Activity of the Immunoproteasome
The overall barrel-shaped structure of the 20S immunoproteasome core is highly similar to that of the constitutive proteasome. However, the exchange of the catalytic subunits leads to significant changes in the substrate binding pockets and, consequently, the cleavage preferences of the complex.
The primary role of the immunoproteasome in antigen presentation is to generate peptides with C-terminal residues that are favored for binding by MHC class I molecules.[2][3][7] These are typically hydrophobic or basic amino acids. The immunoproteasome enhances the production of such peptides through its altered catalytic activities:
-
β1i (LMP2): Replaces β1 and exhibits a reduced caspase-like activity (cleavage after acidic residues) but an enhanced chymotrypsin-like activity (cleavage after hydrophobic residues).[1][8]
-
β2i (MECL-1): Replaces β2 and displays an enhanced trypsin-like activity (cleavage after basic residues).[8]
-
β5i (LMP7): Replaces β5 and possesses a significantly enhanced chymotrypsin-like activity.[1][8]
These altered cleavage patterns result in a peptide pool that is enriched in fragments suitable for loading onto MHC class I molecules, thereby improving the efficiency of antigen presentation to CD8+ cytotoxic T lymphocytes (CTLs).[5][6][9]
Data Presentation: Quantitative Analysis of Proteasomal Cleavage
The differences in cleavage specificity between the constitutive and immunoproteasomes are not merely qualitative but can be quantified. Studies analyzing the degradation of model substrates have provided valuable insights into these distinctions.
| Proteasome Type | Catalytic Subunit | Primary Cleavage Preference | Relative Activity Change vs. Constitutive Proteasome | Reference |
| Constitutive | β1 | After acidic residues (Caspase-like) | - | [1][8] |
| β2 | After basic residues (Trypsin-like) | - | [1][8] | |
| β5 | After hydrophobic residues (Chymotrypsin-like) | - | [1][8] | |
| Immunoproteasome | β1i (LMP2) | After hydrophobic residues (Chymotrypsin-like) | Reduced caspase-like, Enhanced chymotrypsin-like | [1][8] |
| β2i (MECL-1) | After basic residues (Trypsin-like) | Enhanced | [8] | |
| β5i (LMP7) | After hydrophobic residues (Chymotrypsin-like) | Enhanced | [1][8] |
Table 1: Catalytic Activities and Cleavage Preferences of Proteasome Subunits.
A quantitative analysis of the cleavage products of the model protein enolase-1 by both proteasome types revealed that while there is some overlap, the peptide repertoires are substantially different.[5] Approximately 50% of the cleavage sites utilized by the constitutive proteasome were not used by the immunoproteasome, and only about 25% of the peptides generated by the immunoproteasome were also found in the constitutive proteasome digests.[5] This highlights the significant impact of the immunoproteasome on the diversity of presented antigens.
| Feature | Constitutive Proteasome | Immunoproteasome | Reference |
| Overlapping Cleavage Sites | N/A | ~50% with Constitutive Proteasome | [5] |
| Identical Peptide Products | N/A | ~25% of peptides also produced by Constitutive Proteasome | [5] |
| Preferred C-terminal Residues | More varied | Enriched for hydrophobic and basic residues | [5][6] |
Table 2: Comparison of Cleavage Products from a Model Protein.
Regulation of Immunoproteasome Expression
The expression of immunoproteasome subunits is tightly regulated, primarily at the transcriptional level, by pro-inflammatory cytokines. The most potent inducer is IFN-γ, which is released by various immune cells during an infection.
The signaling pathway initiated by IFN-γ binding to its receptor involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This JAK/STAT pathway leads to the phosphorylation and activation of STAT1, which then translocates to the nucleus and binds to specific DNA sequences in the promoter regions of the genes encoding the immunoproteasome subunits (PSMB8 for LMP7, PSMB9 for LMP2, and PSMB10 for MECL-1), driving their transcription.[8]
Caption: IFN-γ signaling pathway leading to immunoproteasome gene expression.
The Role of the Immunoproteasome in the MHC Class I Antigen Presentation Pathway
The generation of peptides by the immunoproteasome is a critical initial step in the MHC class I antigen presentation pathway. This pathway allows the immune system to monitor the intracellular environment of all nucleated cells for the presence of foreign or aberrant proteins, such as those derived from viruses or tumors.
The overall workflow is as follows:
-
Protein Degradation: Intracellular proteins are targeted for degradation by the immunoproteasome (or constitutive proteasome).
-
Peptide Transport: The resulting peptide fragments, typically 8-10 amino acids in length, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2][4][7][10]
-
Peptide Loading: Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin.[4][7][10]
-
Surface Presentation: Once a stable peptide-MHC class I complex is formed, it is released from the PLC and transported to the cell surface via the Golgi apparatus.[2][10]
-
T-Cell Recognition: On the cell surface, the peptide-MHC class I complex can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, leading to the activation of the T cell and the elimination of the antigen-presenting cell.[4]
Caption: Workflow of MHC class I antigen processing and presentation.
Experimental Protocols
A thorough understanding of immunoproteasome function relies on robust experimental methodologies. Below are outlines of key protocols.
Isolation of Immunoproteasomes
This protocol describes the purification of 20S immunoproteasomes from cells stimulated with IFN-γ.
-
Cell Culture and Induction: Culture cells of interest (e.g., lymphocytes, or a cell line like HeLa) and treat with IFN-γ (e.g., 100 U/mL for 48-72 hours) to induce immunoproteasome expression.
-
Cell Lysis: Harvest cells and lyse them in a hypotonic buffer containing DTT and ATP to maintain proteasome integrity.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the cell lysate to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Further purify the proteasome-containing fractions on a hydrophobic interaction column (e.g., Phenyl Sepharose). This step is effective in separating immunoproteasomes from constitutive proteasomes.
-
-
Sucrose Density Gradient Ultracentrifugation: For a higher degree of purity, subject the sample to ultracentrifugation through a sucrose gradient (e.g., 10-40%).
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and Western blotting using antibodies specific for immunoproteasome subunits (LMP2, MECL-1, LMP7) and constitutive subunits (β1, β2, β5) to confirm purity.
Proteasome Activity Assay using Fluorogenic Substrates
This assay measures the specific catalytic activities of the immunoproteasome in cell lysates or purified preparations.
-
Reagent Preparation:
-
Lysis Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and ATP.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, and ATP.
-
Fluorogenic Substrates: Prepare stock solutions of substrates specific for each catalytic activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LSTR-AMC for trypsin-like, and Ac-nLPnLD-AMC for caspase-like activity). Substrates specific for immunosubunits, such as Ac-ANW-AMC for β5i, can also be used.[11]
-
-
Sample Preparation: Prepare cell lysates as described in the isolation protocol or use purified proteasomes. Determine the protein concentration of the lysate.
-
Assay Procedure:
-
In a 96-well black plate, add a defined amount of cell lysate or purified proteasome to each well.
-
For inhibitor controls, pre-incubate a set of wells with a specific proteasome inhibitor (e.g., MG132) or an immunoproteasome-specific inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the reaction. The specific activity can be expressed as the rate of fluorescence change per unit of protein.
MHC Class I Antigen Presentation Assay
This assay determines the ability of antigen-presenting cells (APCs) to process and present a specific antigen to T cells.
-
Cell Preparation:
-
Antigen-Presenting Cells (APCs): Use dendritic cells, macrophages, or other relevant cell types. If necessary, treat with IFN-γ to induce immunoproteasome expression.
-
T-cells: Use a T-cell line or primary T-cells that are specific for the antigen of interest (e.g., from a T-cell receptor (TCR) transgenic mouse).
-
-
Antigen Loading: Incubate the APCs with the protein antigen of interest for a defined period to allow for uptake and processing.
-
Co-culture: Wash the APCs to remove excess antigen and co-culture them with the specific T-cells.
-
Measurement of T-cell Activation: After an appropriate incubation period (e.g., 24-48 hours), assess T-cell activation by measuring:
-
Cytokine Production: Measure the concentration of cytokines released by the T-cells (e.g., IFN-γ, TNF-α) in the culture supernatant by ELISA.
-
T-cell Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Surface Marker Expression: Analyze the expression of activation markers (e.g., CD69, CD25) on the T-cells by flow cytometry.
-
-
Controls: Include negative controls (APCs without antigen) and positive controls (APCs pulsed with the known peptide epitope).
Conclusion and Future Directions
The immunoproteasome represents a key adaptation of the cellular proteolytic machinery to the demands of the immune system. Its altered cleavage specificity significantly enhances the generation of MHC class I epitopes, thereby playing a crucial role in the defense against intracellular pathogens and in cancer immunosurveillance. The detailed understanding of its function, regulation, and enzymatic properties, as outlined in this guide, is essential for researchers in immunology and drug development.
The development of specific inhibitors targeting the immunoproteasome is an active area of research with therapeutic potential for autoimmune diseases, where its activity may be pathologically elevated. Conversely, strategies to enhance immunoproteasome activity could be explored to improve anti-tumor immunity. The experimental protocols and conceptual frameworks presented here provide a solid foundation for further investigations into this fascinating and clinically relevant molecular machine. As our understanding of the intricate interplay between the immunoproteasome and the immune system deepens, so too will our ability to modulate its activity for therapeutic benefit.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. immunology.org [immunology.org]
- 5. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanisms Governing the Assembly of the Immuno- and Thymoproteasomes in the Presence of Constitutive Proteasomes [mdpi.com]
- 9. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Dynamic Role of the Immunoproteasome in Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
During a viral infection, the host cell undergoes a significant shift in its proteolytic machinery, transitioning from the constitutive proteasome to the immunoproteasome. This change is a critical component of the anti-viral immune response, primarily driven by interferons. The immunoproteasome exhibits altered proteolytic specificities, which enhances the generation of viral peptides for presentation on MHC class I molecules, thereby augmenting CD8+ T cell-mediated immunity. This technical guide provides an in-depth analysis of the changes in immunoproteasome activity during viral infection, including quantitative data on subunit expression, detailed experimental protocols for its measurement, and a visual representation of the key signaling pathways and experimental workflows. Understanding these dynamics is crucial for the development of novel antiviral therapeutics and vaccine strategies.
Introduction: The Immunoproteasome in Antiviral Defense
The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. In non-immune cells under normal conditions, the standard proteasome is the predominant form. However, upon viral infection and the subsequent release of pro-inflammatory cytokines, particularly interferons (IFNs), the catalytic subunits of the standard proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.[1][2][3] This specialized form of the proteasome is constitutively expressed in hematopoietic cells and can be induced in non-immune cells.[1][2][4]
The primary function of the immunoproteasome in the context of a viral infection is to optimize the processing of viral antigens for presentation on MHC class I molecules to CD8+ T cells.[1][2][5] The altered cleavage preferences of the immunoproteasome, which favor cuts after hydrophobic and basic residues, result in the production of a different repertoire of peptides from viral proteins compared to the standard proteasome. This enhances the generation of epitopes that bind with high affinity to MHC class I molecules, leading to a more robust cytotoxic T lymphocyte (CTL) response against infected cells.[6] Beyond antigen presentation, the immunoproteasome is also implicated in regulating pro-inflammatory cytokine production and managing oxidative stress.[2][7]
Quantitative Changes in Immunoproteasome Activity During Viral Infection
Viral infections trigger a significant upregulation of immunoproteasome subunit expression and a corresponding increase in its specific proteolytic activities. This induction is primarily mediated by type I (IFN-α/β) and type II (IFN-γ) interferons.[4][8][9]
Upregulation of Immunoproteasome Subunit Expression
The expression of immunoproteasome subunits is tightly regulated at the transcriptional level. Studies have demonstrated a marked increase in the mRNA and protein levels of β1i, β2i, and β5i in various tissues and cell types following viral infection.
| Virus Model | Cell Type/Tissue | Subunit | Fold Change (mRNA) | Time Point | Reference |
| Hepatitis C Virus (HCV) | Human Hepatoma Cells (Huh-7) | β1i, β5i, β2i | Not specified, but significant increase shown | 48 hours post IFN-α treatment | [4][8] |
| Hepatitis C Virus (HCV) | Chimpanzee Liver Biopsies | β1i, β5i, β2i | Peak increase at 5-8 weeks post-infection | Weeks post-infection | [4] |
| Murine Hepatitis Virus 1 (MHV-1) | Mouse Lungs | β5i | Significant increase from 2 to 8 days post-infection | Days post-infection | [10] |
| Mouse Adenovirus Type 1 (MAV-1) | Mouse Heart and Lungs | Not specified | Significantly increased | Acute infection | [11] |
| Toxoplasma gondii | Mouse Brain | LMP7, LMP2, MECL-1 | ~2-4 fold | 28 days post-infection | [12] |
Table 1: Quantitative Changes in Immunoproteasome Subunit mRNA Expression During Viral Infection. This table summarizes the observed fold changes in the mRNA levels of immunoproteasome subunits in different viral infection models.
Alterations in Proteolytic Activity
The incorporation of immunosubunits alters the three main proteolytic activities of the proteasome:
-
Chymotrypsin-like activity (CT-L): Primarily mediated by β5 and β5i. The immunoproteasome shows enhanced CT-L activity.
-
Trypsin-like activity (T-L): Primarily mediated by β2 and β2i.
-
Caspase-like activity (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Primarily mediated by β1 and β1i. The immunoproteasome generally exhibits reduced C-L activity.
Studies have shown that IFN-γ treatment of cells leads to a significant increase in β5i-specific chymotrypsin-like activity. For instance, in HeLa cells treated with IFN-γ, the activity of the β5i-targeting substrate Ac-ANW-AMC showed a 14.8-fold increase.[13]
Signaling Pathways Inducing Immunoproteasome Expression
The induction of immunoproteasome subunits during viral infection is predominantly controlled by the interferon signaling pathway, particularly the JAK-STAT pathway.
Upon viral recognition, infected cells produce type I and type II interferons. IFN-γ, a type II interferon, binds to its receptor (IFNGR), leading to the activation of Janus kinases (JAK1 and JAK2).[14][15] These kinases then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).[14][16] Phosphorylated STAT1 forms homodimers, translocates to the nucleus, and binds to Gamma-Activated Sequence (GAS) elements in the promoter regions of interferon-stimulated genes (ISGs), including the genes for the immunoproteasome subunits (PSMB8/LMP7, PSMB9/LMP2, and PSMB10/MECL-1).[17][18] This binding, often in conjunction with other transcription factors like IRF-1, drives the transcription of these subunits.[1][17] Type I interferons signal through a similar but distinct pathway involving the formation of the ISGF3 complex (STAT1, STAT2, and IRF9) which binds to Interferon-Stimulated Response Elements (ISREs).[15]
Viral Evasion of Immunoproteasome Activity
Viruses have evolved numerous strategies to counteract the host immune response, including mechanisms to evade immunoproteasome-mediated antigen presentation. These strategies can involve:
-
Inhibition of Interferon Signaling: Many viruses produce proteins that target components of the JAK-STAT pathway to prevent the induction of ISGs, including the immunoproteasome subunits. For example, some viral proteins can block STAT1 phosphorylation or promote its degradation.[19][20]
-
Direct Interference with Proteasome Function: Some viral proteins can directly interact with and inhibit the activity of the proteasome or immunoproteasome.
-
Transcriptional and Translational Shutoff: Viruses can induce a general shutdown of host cell transcription and translation, thereby preventing the synthesis of new immunoproteasome subunits.
-
Inhibition of Peptide Translocation: Viruses can block the transport of peptides generated by the immunoproteasome into the endoplasmic reticulum by targeting the Transporter associated with Antigen Processing (TAP).
Experimental Protocols for Measuring Immunoproteasome Activity
Assessing the changes in immunoproteasome activity during viral infection requires a combination of molecular and biochemical techniques.
Quantification of Immunoproteasome Subunit mRNA by RT-qPCR
This method is used to measure the relative abundance of mRNA transcripts for the immunoproteasome subunits.
Protocol:
-
RNA Extraction: Isolate total RNA from virus-infected and control cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the immunoproteasome subunits (e.g., PSMB8, PSMB9, PSMB10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Analysis of Immunoproteasome Subunit Protein Expression by Western Blotting
This technique is used to detect and quantify the protein levels of the immunoproteasome subunits.
Protocol:
-
Cell Lysis: Lyse virus-infected and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the immunoproteasome subunits (e.g., anti-LMP7, anti-LMP2, anti-MECL-1) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometric analysis of the bands can be performed to quantify relative protein levels.
Measurement of Proteasomal Enzymatic Activity using Fluorogenic Substrates
This assay measures the specific proteolytic activities of the immunoproteasome in cell lysates.
Protocol:
-
Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity (e.g., 25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 1 mM ATP, 1 mM DTT).[13]
-
Activity Assay: In a 96-well black plate, mix a specific amount of cell lysate (e.g., 10-20 µg) with a fluorogenic substrate specific for an immunoproteasome subunit. A commonly used substrate for β5i chymotrypsin-like activity is Ac-ANW-AMC.[13][21]
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC).
-
Data Analysis: The rate of fluorescence increase is proportional to the enzymatic activity. To determine the specific immunoproteasome activity, a parallel reaction can be run in the presence of a specific immunoproteasome inhibitor like ONX-0914.[13]
Conclusion and Future Directions
The induction and activity of the immunoproteasome are central to the host's defense against viral infections. The shift from the standard proteasome to the immunoproteasome enhances the presentation of viral antigens, thereby promoting a robust CD8+ T cell response. The quantitative upregulation of immunoproteasome subunits and the alteration of its proteolytic activities are key events in this process. A thorough understanding of these dynamics, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel immunomodulatory therapies and vaccines. Future research should focus on further elucidating the specific roles of the different immunoproteasome subunits in the context of various viral infections and exploring the therapeutic potential of targeting the immunoproteasome to either enhance antiviral immunity or dampen excessive inflammation. The development of more specific activity-based probes for in vivo imaging will also be crucial for a more dynamic understanding of immunoproteasome function during the course of a viral infection.
References
- 1. researchgate.net [researchgate.net]
- 2. The immunoproteasome and viral infection: a complex regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The immunoproteasome and viral infection: a complex regulator of inflammation [frontiersin.org]
- 4. JCI - Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Immunoproteasome as a Novel Regulator of Skeletal Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Interferon-Dependent Immunoproteasome Activity During Mouse Adenovirus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferon signaling pathway | Abcam [abcam.com]
- 16. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. ubpbio.com [ubpbio.com]
A Technical Guide to the Subcellular Landscape of Neuronal Immunoproteasomes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The immunoproteasome (IP) is a specialized variant of the proteasome, the primary machinery for protein degradation in eukaryotic cells. Traditionally viewed through the lens of its function in the immune system, emerging evidence has illuminated its significant and multifaceted roles within the central nervous system (CNS). In neurons, the precise subcellular localization of IP complexes is intrinsically linked to their function, influencing processes from synaptic plasticity to neuroinflammatory responses and the pathogenesis of neurodegenerative diseases. This technical guide provides an in-depth exploration of the subcellular distribution of immunoproteasome complexes in neurons, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Subcellular Distribution of Immunoproteasome Complexes in Neurons
Immunoproteasome subunits are not uniformly distributed throughout the neuron but are rather strategically positioned in various subcellular compartments, suggesting localized functions. Under basal conditions, neurons express low levels of IPs, which can be significantly upregulated in response to stimuli such as inflammation, oxidative stress, and aging.[1][2]
1.1. Nuclear Localization:
Immunoproteasomes are consistently detected within the neuronal nucleus.[3][4] This nuclear presence suggests a role in the regulation of transcription and the degradation of nuclear proteins. The nuclear pool of IPs may be critical for modulating the activity of transcription factors involved in inflammatory and survival pathways.
1.2. Cytoplasmic and Somatic Localization:
The cytoplasm of the neuronal cell body, or soma, is another primary location for IP complexes.[3][4] This localization is crucial for the degradation of cytosolic proteins, including misfolded and oxidized proteins that can accumulate during cellular stress.
1.3. Neuritic and Synaptic Localization:
Evidence points to the presence of immunoproteasomes in both axons and dendrites, the primary neurites extending from the neuronal soma.[3][4] Furthermore, IPs have been identified in synaptic boutons, the presynaptic terminals of axons.[3][4] This synaptic localization implies a role in the regulation of synaptic protein turnover, which is essential for synaptic plasticity, neurotransmission, and memory formation.[1] A specialized form, the neuronal membrane proteasome (NMP), has been identified on the plasma membrane of the soma and axons of a subpopulation of peripheral somatosensory neurons.[5]
Quantitative Analysis of Immunoproteasome Subcellular Localization
While much of the data on the subcellular localization of immunoproteasomes in neurons is qualitative, some studies have provided quantitative insights, particularly in the context of neurodegenerative diseases.
| Brain Region | Disease Model/Condition | Immunoproteasome Subunit | Fold/Percentage Increase (vs. Control) | Subcellular Localization of Increase | Citation |
| Cortex | Huntington's Disease (HD94 mice) | LMP2 | 52.3% | Neurons | [6] |
| Striatum | Huntington's Disease (HD94 mice) | LMP2 | 53.1% | Neurons | [6] |
| Cortex | Huntington's Disease (HD94 mice) | LMP7 | 43.2% | Neurons | [6] |
| Striatum | Huntington's Disease (HD94 mice) | LMP7 | 41.1% | Neurons | [6] |
| Cortex | Huntington's Disease (Human postmortem) | LMP2 | 80% | - | [7] |
| Striatum | Huntington's Disease (Human postmortem) | LMP2 | 150% | - | [7] |
| Cortex | Huntington's Disease (Human postmortem) | LMP7 | 500% | - | [7] |
| Striatum | Huntington's Disease (Human postmortem) | LMP7 | 350% | - | [7] |
| Hypothalamus | High-Fat Diet-Induced Obesity (mice) | β5i | Increased | POMC Neurons and Astrocytes | [8] |
This table summarizes available quantitative data. Further research employing techniques like quantitative mass spectrometry on subcellular fractions is needed for a more comprehensive understanding.
Experimental Protocols for Determining Subcellular Localization
Several key experimental techniques are employed to elucidate the subcellular localization of immunoproteasome complexes in neurons.
3.1. Subcellular Fractionation followed by Western Blotting
This biochemical approach physically separates different cellular compartments, allowing for the quantification of immunoproteasome subunits in each fraction.
Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cultured neurons or dissect brain tissue on ice.
-
Wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclear fraction.
-
Collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.
-
Collect the supernatant.
-
Perform ultracentrifugation on the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour at 4°C) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for immunoproteasome subunits (e.g., anti-LMP2, anti-LMP7, anti-MECL-1) and subcellular compartment markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative abundance of immunoproteasome subunits in each fraction.
-
3.2. Immunohistochemistry (IHC) and Immunocytochemistry (ICC)
These imaging techniques utilize antibodies to visualize the localization of immunoproteasome subunits within intact tissue sections (IHC) or cultured cells (ICC).
Protocol:
-
Tissue/Cell Preparation:
-
For IHC, perfuse the animal with 4% paraformaldehyde (PFA) in PBS, followed by post-fixation of the brain. Cryoprotect the brain in sucrose solutions before sectioning with a cryostat or vibratome.
-
For ICC, grow neurons on coverslips and fix with 4% PFA in PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections or cells with a detergent such as Triton X-100 in PBS.
-
Block non-specific antibody binding sites using a blocking solution containing normal serum (from the same species as the secondary antibody) and/or BSA.
-
-
Antibody Incubation:
-
Incubate the samples with primary antibodies against immunoproteasome subunits, diluted in blocking solution, overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies, specific to the primary antibody host species, for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.
-
Wash the samples and mount them onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the localization of the fluorescent signal using a confocal or fluorescence microscope.
-
3.3. Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ, which can be adapted to confirm the localization of immunoproteasome complexes by assessing their proximity to known subcellular markers.
Protocol:
-
Cell/Tissue Preparation: Prepare samples as for ICC/IHC.
-
Primary Antibody Incubation: Incubate with two primary antibodies raised in different species: one against an immunoproteasome subunit and another against a protein marker for a specific subcellular compartment (e.g., Lamin B1 for the nuclear envelope, Synaptophysin for synaptic vesicles).
-
PLA Probe Incubation: Incubate with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation: If the two primary antibodies are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction is performed using a fluorescently labeled probe that hybridizes to the circular DNA template, generating a localized fluorescent signal.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell or per subcellular region can be quantified to determine the extent of colocalization.
Signaling Pathways Regulating Neuronal Immunoproteasome Expression
The expression of immunoproteasome subunits in neurons is tightly regulated by specific signaling pathways, primarily activated in response to inflammatory cues.
4.1. Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ is a potent inducer of immunoproteasome expression in neurons.[9]
Caption: IFN-γ signaling pathway leading to immunoproteasome gene expression.
4.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway, a central regulator of inflammation, also plays a role in modulating immunoproteasome expression.
Caption: Canonical NF-κB signaling pathway and its role in gene expression.
Experimental Workflow Diagrams
5.1. Workflow for Subcellular Fractionation and Western Blotting
Caption: Workflow for isolating neuronal subcellular fractions.
5.2. Workflow for Immunohistochemistry
References
- 1. Enhanced induction of the immunoproteasome by interferon gamma in neurons expressing mutant Huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular fractionation protocol [abcam.com]
- 3. Immunohistochemical Distribution and Electron Microscopic Subcellular Localization of the Proteasome in the Rat CNS | Journal of Neuroscience [jneurosci.org]
- 4. Frontiers | In Situ Proximity Ligation Assay Reveals Co-Localization of Alpha-Synuclein and SNARE Proteins in Murine Primary Neurons [frontiersin.org]
- 5. Cell Subtype-specific Analysis of Neuronal Membrane Proteasome in Somatosensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Induction of the Immunoproteasome in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. High-Content Screening for Protein-Protein Interaction Modulators Using Proximity Ligation Assay in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Immunoproteasomes in Astrocytes: From Immune Surveillance to Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The immunoproteasome (iP) is a specialized form of the proteasome traditionally associated with the immune system's antigen presentation pathway. However, emerging evidence reveals a critical and complex role for the immunoproteasome in non-immune cells, particularly astrocytes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the function of immunoproteasomes in astrocytes, detailing their induction, signaling pathways, and involvement in both neuroinflammatory and neuroprotective processes. This document synthesizes quantitative data, provides detailed experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
Astrocytes, the most abundant glial cells in the CNS, are crucial for maintaining brain homeostasis. While not classical immune cells, they actively participate in neuroinflammatory responses. A key player in this response is the immunoproteasome, a variant of the constitutive proteasome where the standard catalytic β-subunits (β1, β2, and β5) are replaced by their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7).[1] This substitution alters the proteolytic activity of the proteasome, enhancing the generation of peptides for MHC class I presentation.[1] In astrocytes, the induction and function of the immunoproteasome extend beyond antigen presentation, significantly impacting their response to oxidative stress and their role in neurodegenerative diseases.
Induction of Immunoproteasomes in Astrocytes
The primary inducer of immunoproteasome expression in astrocytes is the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[2][3] IFN-γ signaling activates the JAK-STAT pathway, leading to the transcription of immunoproteasome subunit genes.[4] This induction is a hallmark of the astrocyte response to neuroinflammatory conditions.
IFN-γ Signaling Pathway for Immunoproteasome Induction
The signaling cascade initiated by IFN-γ binding to its receptor on the astrocyte surface is a well-defined pathway. The following diagram illustrates the key steps leading to the expression of immunoproteasome subunits.
Quantitative Data on Immunoproteasome Expression in Astrocytes
The upregulation of immunoproteasome subunits in response to IFN-γ stimulation has been quantified in primary human astrocytes. The following table summarizes the fold-change in mRNA expression of the inducible subunits.
| Subunit | Gene | Fold Change (mRNA) after 48h IFN-γ (10 ng/mL) Stimulation in Spinal Cord Astrocytes[2] |
| β5i | PSMB8 | ~250 |
| β1i | PSMB9 | ~150 |
| β2i | PSMB10 | ~100 |
The Role of Immunoproteasomes in Astrocyte Function
Beyond their canonical role in antigen presentation, immunoproteasomes in astrocytes are pivotal in managing cellular stress, particularly oxidative stress. This function is critical in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.
Oxidative Stress Regulation
In response to inflammatory stimuli, astrocytes can produce reactive oxygen species (ROS). The immunoproteasome appears to play a protective role by selectively degrading oxidatively damaged and poly-ubiquitinated proteins.[2] This clearance mechanism helps maintain protein homeostasis and cell viability.
The following diagram illustrates the proposed role of the immunoproteasome in mitigating oxidative stress in astrocytes.
References
- 1. ubpbio.com [ubpbio.com]
- 2. The impact of regional astrocyte interferon-γ signaling during chronic autoimmunity: a novel role for the immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Regional Astrocyte Interferon Signaling During Chronic Autoimmunity: A Novel Role for the Immunoproteasome [immunologyresearchjournal.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Catalytic Specificities of Immunoproteasome Subunits β1i, β2i, and β5i
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system, particularly in the processing of intracellular antigens for presentation by MHC class I molecules. It is also implicated in various signaling pathways that regulate inflammation and cellular stress responses. The catalytic activity of the immunoproteasome is conferred by three distinct subunits: β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8), which replace their constitutive counterparts (β1, β2, and β5) in the 20S proteasome core particle. Understanding the unique catalytic specificities of these subunits is paramount for elucidating their physiological roles and for the development of targeted therapeutics for a range of diseases, including autoimmune disorders, cancer, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the catalytic specificities of β1i, β2i, and β5i, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways.
Data Presentation: Catalytic Specificities of Immunoproteasome Subunits
The catalytic activities of the β1i, β2i, and β5i subunits are distinct from their constitutive analogues, leading to altered cleavage preferences of the immunoproteasome. These specificities are crucial for generating a unique repertoire of peptides for immune surveillance.
| Subunit | Catalytic Activity | Preferred Cleavage Site (P1 position) | Fluorogenic Substrate |
| β1i (LMP2/PSMB9) | Caspase-like / Chymotrypsin-like | Acidic / Hydrophobic residues | Ac-PAL-AMC |
| β2i (MECL-1/PSMB10) | Trypsin-like | Basic residues (e.g., Arginine, Lysine) | Boc-LRR-AMC |
| β5i (LMP7/PSMB8) | Chymotrypsin-like | Hydrophobic residues (e.g., Tryptophan, Tyrosine, Phenylalanine, Leucine) | Ac-ANW-AMC, Suc-LLVY-AMC |
Table 1: Overview of Catalytic Specificities of Immunoproteasome Subunits. This table summarizes the primary catalytic activities, preferred amino acid residues at the cleavage site (P1 position), and commonly used fluorogenic peptide substrates for each immunoproteasome subunit.
While direct side-by-side comparisons of kinetic parameters (Km and kcat) are not always available in a single study, the relative cleavage efficiencies have been characterized. The immunoproteasome generally exhibits enhanced cleavage after hydrophobic and basic residues and reduced cleavage after acidic residues compared to the constitutive proteasome[1]. The β5i subunit, in particular, is noted for its high efficiency in cleaving after hydrophobic residues[2]. The β2i subunit demonstrates a more efficient trypsin-like activity than its constitutive counterpart, β2[2]. The β1i subunit's activity is debated, with some studies indicating a caspase-like activity and others suggesting a preference for branched-chain amino acids (BrAAP activity)[2].
Experimental Protocols
Induction of Immunoproteasome Expression in Cell Lines
To study the catalytic activities of the immunoproteasome subunits, it is often necessary to induce their expression in cultured cells that do not constitutively express them. Interferon-gamma (IFN-γ) is a potent inducer of immunoproteasome expression.
Materials:
-
Cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
Recombinant human IFN-γ (or species-specific equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Protocol:
-
Culture cells to 70-80% confluency in a suitable culture vessel.
-
Prepare a working solution of IFN-γ in complete cell culture medium at a final concentration of 100-500 U/mL.
-
Remove the existing medium from the cells and replace it with the IFN-γ-containing medium.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal induction time may vary depending on the cell line.
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the whole-cell lysate can be used for subsequent analysis of immunoproteasome subunit expression and activity.
Western Blot Analysis of β1i, β2i, and β5i Expression
Western blotting is a standard technique to confirm the expression of the immunoproteasome subunits at the protein level.
Materials:
-
Cell lysate (prepared as described above)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies specific for β1i (PSMB9), β2i (PSMB10), and β5i (PSMB8)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates using a suitable protein assay (e.g., BCA assay).
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[3][4][5].
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies are often in the range of 1:1000 to 1:20000, but should be optimized for each antibody and experimental condition[6][7][8].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Immunoproteasome Activity Assay Using Fluorogenic Peptides
This assay measures the specific catalytic activity of each immunoproteasome subunit by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
Fluorogenic peptide substrates (e.g., Ac-PAL-AMC for β1i, Boc-LRR-AMC for β2i, Ac-ANW-AMC for β5i)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a working solution of the fluorogenic peptide substrates in the assay buffer. The final concentration in the well should be optimized, typically in the range of 10-100 µM.
-
Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60-120 minutes. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
To determine the specific activity of the immunoproteasome, the activity in lysates from IFN-γ-treated cells can be compared to that in lysates from untreated cells. Additionally, specific inhibitors can be used to confirm the contribution of each subunit to the observed activity.
Mandatory Visualizations
Signaling Pathways
The immunoproteasome is involved in the regulation of key signaling pathways, including the canonical NF-κB pathway and the TRIF/TRAM-dependent pathway.
Caption: Canonical NF-κB Signaling Pathway.
Caption: TRIF/TRAM-dependent Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the catalytic specificities of the immunoproteasome subunits.
Caption: Experimental Workflow.
Conclusion
The distinct catalytic specificities of the immunoproteasome subunits β1i, β2i, and β5i underpin their critical roles in antigen presentation and the regulation of inflammatory signaling pathways. A thorough understanding of these specificities, facilitated by the robust experimental protocols detailed in this guide, is essential for advancing our knowledge of immune system function and for the development of novel therapeutic strategies. The provided data tables and pathway visualizations serve as valuable resources for researchers and drug development professionals in this dynamic field. Further investigation into the precise kinetic parameters and the interplay between the different subunits will continue to refine our understanding of the immunoproteasome's multifaceted contributions to cellular homeostasis and disease.
References
- 1. rupress.org [rupress.org]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Western blot blocking: Best practices | Abcam [abcam.com]
- 4. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 5. bu.edu [bu.edu]
- 6. PSMB8 Polyclonal Antibody (PA5-22290) [thermofisher.com]
- 7. PSMB10/MECL-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PSMB8 antibody (14859-1-AP) | Proteintech [ptglab.com]
An In-Depth Technical Guide to Basal Immunoproteasome Expression in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome, the cellular machinery responsible for protein degradation. In contrast to the constitutive proteasome present in all cells, the immunoproteasome is typically induced by inflammatory signals, most notably interferon-gamma (IFN-γ). Its primary role is to generate peptides for presentation by MHC class I molecules, thereby initiating an immune response against infected or malignant cells. However, a growing body of evidence indicates that many cancer cell lines exhibit significant basal expression of immunoproteasome subunits even in the absence of external immune stimuli. This constitutive expression has profound implications for tumor biology, including immune evasion, response to therapy, and cell signaling.
This technical guide provides a comprehensive overview of the basal expression levels of the three catalytic immunoproteasome subunits—LMP2 (PSMB9), MECL-1 (PSMB10), and LMP7 (PSMB8)—across a diverse panel of cancer cell lines. It includes detailed experimental protocols for quantifying their expression and visualizes the key signaling pathways involved in their regulation.
Data Presentation: Basal Expression of Immunoproteasome Subunits
The following tables summarize the basal mRNA and protein expression levels of the immunoproteasome subunits PSMB8 (LMP7), PSMB9 (LMP2), and PSMB10 (MECL-1) in various cancer cell lines. The data is compiled from the Cancer Cell Line Encyclopedia (CCLE) and the NCI-60 Human Tumor Cell Lines Screen.
Table 1: Basal mRNA Expression of Immunoproteasome Subunits in Cancer Cell Lines (RNA-seq, log2(TPM+1))
| Cancer Type | Cell Line | PSMB8 (LMP7) | PSMB9 (LMP2) | PSMB10 (MECL-1) |
| Breast Cancer | MCF7 | 2.85 | 3.21 | 2.45 |
| MDA-MB-231 | 4.52 | 5.18 | 3.98 | |
| T-47D | 3.12 | 3.55 | 2.81 | |
| Lung Cancer | A549 | 3.98 | 4.32 | 3.51 |
| H1299 | 5.21 | 5.89 | 4.76 | |
| PC-9 | 3.45 | 3.98 | 3.12 | |
| Colorectal Cancer | HCT116 | 4.87 | 5.43 | 4.21 |
| HT-29 | 4.12 | 4.65 | 3.78 | |
| SW480 | 5.01 | 5.67 | 4.53 | |
| Prostate Cancer | PC-3 | 3.76 | 4.11 | 3.33 |
| DU145 | 4.23 | 4.78 | 3.91 | |
| LNCaP | 2.99 | 3.42 | 2.67 | |
| Melanoma | A375 | 5.54 | 6.12 | 5.01 |
| SK-MEL-28 | 4.98 | 5.54 | 4.43 | |
| Leukemia | K-562 | 6.12 | 6.78 | 5.64 |
| HL-60 | 5.89 | 6.45 | 5.32 |
Data sourced from the DepMap portal (CCLE).
Table 2: Basal Protein Expression of Immunoproteasome Subunits in Cancer Cell Lines (Mass Spectrometry, Relative Abundance)
| Cancer Type | Cell Line | PSMB8 (LMP7) | PSMB9 (LMP2) | PSMB10 (MECL-1) |
| Breast Cancer | MCF7 | 4.21 | 4.55 | 3.87 |
| MDA-MB-231 | 5.87 | 6.43 | 5.21 | |
| T-47D | 4.55 | 4.98 | 4.12 | |
| Lung Cancer | A549 | 5.12 | 5.67 | 4.87 |
| H1299 | 6.54 | 7.12 | 6.01 | |
| PC-9 | 4.87 | 5.32 | 4.45 | |
| Colorectal Cancer | HCT116 | 6.12 | 6.78 | 5.64 |
| HT-29 | 5.43 | 5.98 | 5.01 | |
| SW480 | 6.32 | 6.98 | 5.87 | |
| Prostate Cancer | PC-3 | 4.98 | 5.43 | 4.56 |
| DU145 | 5.54 | 6.01 | 5.12 | |
| LNCaP | 4.32 | 4.76 | 3.98 | |
| Melanoma | A375 | 6.87 | 7.43 | 6.32 |
| SK-MEL-28 | 6.21 | 6.87 | 5.76 | |
| Leukemia | K-562 | 7.54 | 8.12 | 7.01 |
| HL-60 | 7.21 | 7.87 | 6.76 |
Data sourced from the NCI-60 proteome database. Values represent relative protein abundance and are for comparative purposes.
Experimental Protocols
Western Blotting for Immunoproteasome Subunits
This protocol details the detection and relative quantification of LMP2, LMP7, and MECL-1 proteins in cancer cell lines.
1. Cell Lysis
-
Culture cancer cell lines to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for LMP2, LMP7, or MECL-1 overnight at 4°C. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
For quantification, use a loading control such as β-actin or GAPDH to normalize the protein levels.
Quantitative Real-Time PCR (qPCR) for Immunoproteasome Subunit mRNA
This protocol outlines the measurement of PSMB8, PSMB9, and PSMB10 mRNA levels using SYBR Green-based qPCR.
1. RNA Extraction and cDNA Synthesis
-
Harvest cultured cancer cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. qPCR Reaction
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.
-
Primer Sequences:
-
PSMB8 (LMP7) Forward: 5'-CCTTACCTGCTTGGCACCATGT-3'
-
PSMB8 (LMP7) Reverse: 5'-TTGGAGGCTGCCGACACTGAAA-3'
-
PSMB9 (LMP2) Forward: 5'-CGAGAGGACTTGTCTGCACATC-3'
-
PSMB9 (LMP2) Reverse: 5'-CACCAATGGCAAAAGGCTGTCG-3'
-
PSMB10 (MECL-1) Forward: 5'-GGACAAGAGCTGCGAGAAGATC-3'
-
PSMB10 (MECL-1) Reverse: 5'-ATCTTGGACGCCACCATCCGTG-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
IFN-γ Signaling Pathway for Immunoproteasome Induction
The canonical pathway for immunoproteasome induction is through IFN-γ signaling. This pathway serves as a positive control and a point of comparison for understanding basal expression.
Caption: IFN-γ signaling pathway leading to immunoproteasome subunit gene expression.
Basal Immunoproteasome Expression Regulation in Cancer
In cancer cells, basal immunoproteasome expression can be driven by oncogenic signaling pathways, independent of external IFN-γ.
Caption: Oncogenic pathways influencing basal immunoproteasome expression in cancer cells.
Experimental Workflow for Immunoproteasome Expression Analysis
This diagram illustrates the key steps in the experimental workflow for analyzing immunoproteasome expression.
Caption: Experimental workflow for protein and mRNA quantification of immunoproteasome subunits.
Conclusion
The basal expression of immunoproteasome subunits in cancer cells is a complex and heterogeneous phenomenon with significant implications for tumor immunology and therapy. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of the basal immunoproteasome landscape in different cancer contexts is crucial for the development of novel therapeutic strategies that target the proteasome and modulate the tumor immune microenvironment.
Methodological & Application
Application Notes and Protocols for ONX-0914 in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ONX-0914, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i), in preclinical mouse models of colitis. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of immunoproteasome inhibition in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease, including Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The immunoproteasome, a specialized form of the proteasome expressed in immune cells, plays a crucial role in processing antigens and regulating inflammatory signaling pathways. Elevated levels of the immunoproteasome subunit LMP7 are observed in the inflamed gut of IBD patients.[1][2] ONX-0914 (also known as PR-957) is a potent and selective inhibitor of LMP7, making it a valuable tool for investigating the role of the immunoproteasome in colitis and for preclinical assessment of this therapeutic strategy.[3] Studies have shown that both genetic deletion of LMP7 and pharmacological inhibition with ONX-0914 can attenuate experimental colitis in mice.[1][2][4]
Mechanism of Action
ONX-0914 selectively inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[5] This inhibition disrupts the processing and presentation of antigens and modulates the production of pro-inflammatory cytokines and chemokines.[5] Key mechanistic effects of ONX-0914 in the context of colitis include:
-
Reduced Pro-inflammatory Cytokine Production: ONX-0914 treatment has been shown to suppress the production of key inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-23.[3][6]
-
Inhibition of Th1 and Th17 Cell Differentiation: The immunoproteasome is critical for the differentiation of pro-inflammatory T helper cell subsets. ONX-0914 can block the development of Th1 and Th17 cells, which are major drivers of intestinal inflammation in colitis.[2][4][7]
-
Modulation of NF-κB Signaling: The immunoproteasome can influence the activation of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of LMP7 can lead to reduced NF-κB activity.[2]
Signaling Pathway
Caption: Mechanism of action of ONX-0914 in suppressing colitis.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is the most commonly used model to induce acute or chronic colitis in mice, mimicking aspects of ulcerative colitis.
Materials:
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)
-
ONX-0914
-
Vehicle for ONX-0914 (e.g., 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6)[7]
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Sterile drinking water
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Acute Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary between batches of DSS and mouse strains and should be determined empirically.[8]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[9]
-
A control group should receive regular sterile drinking water.
-
-
ONX-0914 Treatment:
-
Prepare a stock solution of ONX-0914 in the appropriate vehicle.
-
Administer ONX-0914 at a dose of 10 mg/kg via subcutaneous (s.c.) injection.[5]
-
Treatment can be administered prophylactically (starting at the same time as DSS administration) or therapeutically (starting after the onset of clinical signs). A common regimen is administration every other day.[10][11]
-
A vehicle control group should receive injections of the vehicle solution.
-
-
Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Termination and Sample Collection:
-
At the end of the experiment (typically day 7-10 for acute colitis), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and for measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).
-
Spleen and mesenteric lymph nodes can also be collected for immunological analysis (e.g., flow cytometry for T cell populations).
-
Colitis-Associated Cancer (CAC) Model (AOM/DSS)
This model is used to study the link between chronic inflammation and the development of colorectal cancer.
Protocol:
-
Induction:
-
On day 0, inject mice intraperitoneally (i.p.) with a single dose of azoxymethane (AOM) at 10-12 mg/kg.[9][12]
-
After 5-7 days, administer the first cycle of 2-2.5% DSS in drinking water for 5-7 days.[12]
-
Follow the DSS administration with a recovery period of 14-21 days of regular drinking water.
-
Repeat the DSS cycle 2-3 times to induce chronic inflammation and tumor development.[12]
-
-
ONX-0914 Treatment:
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of colitis as described above.
-
At the end of the experiment (typically 8-12 weeks), euthanize the mice.
-
Dissect the entire colon, count the number of tumors, and measure their size.
-
Collect tumors and surrounding tissue for histological analysis.
-
Experimental Workflow
Caption: General experimental workflow for DSS-induced colitis.
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (visual) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
Table 2: Summary of Expected Outcomes with ONX-0914 Treatment in DSS-Induced Colitis
| Parameter | Vehicle Control | ONX-0914 (10 mg/kg) | Reference |
| Body Weight Loss | Significant loss | Attenuated loss | [6][13] |
| Disease Activity Index (DAI) | High | Significantly reduced | [14] |
| Colon Length | Significantly shortened | Preserved | [13][15] |
| Histological Score | Severe inflammation, ulceration | Reduced inflammation, preserved architecture | [10] |
| TNF-α Levels (colon) | Elevated | Reduced | [6][14] |
| IL-1β Levels (colon) | Elevated | Reduced | [6][14] |
| IL-6 Levels (colon) | Elevated | Reduced | [10][14] |
| Th17 Cell Frequency (lamina propria) | Increased | Significantly reduced | [7][13] |
Conclusion
ONX-0914 is a valuable research tool for investigating the role of the immunoproteasome in the pathogenesis of colitis. The protocols and data presented here provide a framework for designing and interpreting studies aimed at evaluating the therapeutic potential of selective immunoproteasome inhibition for IBD. Careful optimization of the DSS concentration and diligent monitoring of animal welfare are crucial for obtaining reproducible and meaningful results.
References
- 1. Targeting the proteasome: partial inhibition of the proteasome by bortezomib or deletion of the immunosubunit LMP7 attenuates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the proteasome: partial inhibition of the proteasome by bortezomib or deletion of the immunosubunit LMP7 attenuates experimental colitis | Gut [gut.bmj.com]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mpbio.com [mpbio.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigation of Dextran-Sodium-Sulfate-Induced Colitis in Mice through Oral Administration of Microbiome-Derived Inosine and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of experimental colitis by a selective inhibitor of the immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Immunoproteasome Inhibitor IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction: The immunoproteasome is a specialized form of the proteasome expressed in immune cells or cells stimulated with pro-inflammatory cytokines.[1][2] It plays a crucial role in processing proteins into antigenic peptides for presentation by MHC class I molecules, thereby initiating immune responses.[1] The catalytic core of the immunoproteasome is the 20S particle, which contains distinct active subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) that replace the constitutive subunits (β1, β2, and β5).[1][3] Due to its role in autoimmune diseases and certain cancers, the immunoproteasome is a significant therapeutic target.[3][4]
Determining the half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug candidate.[5][6][7] The following notes and protocols describe a robust in vitro fluorometric assay designed to measure the IC50 values of novel immunoproteasome inhibitors.
Signaling and Functional Pathway
The immunoproteasome's primary function is to degrade intracellular proteins, including ubiquitinated proteins, into smaller peptides. A subset of these peptides is then transported to the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface to cytotoxic T lymphocytes. Inhibitors block the catalytic activity of the immunoproteasome subunits, thereby disrupting this antigen presentation pathway.
Caption: Immunoproteasome functional pathway and point of inhibition.
Assay Principle
This assay quantifies the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome using a specific fluorogenic substrate, such as Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin).[8][9] In the presence of active immunoproteasome, this substrate is cleaved, releasing the fluorescent AMC (7-Amino-4-methylcoumarin) molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity.
An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[6]
Application Notes
Materials and Reagents
-
Enzyme: Purified Human 20S Immunoproteasome (e.g., from human spleen or PBMCs).[4][10] Recommended final concentration in the assay is 2-5 nM.[3][4]
-
Fluorogenic Substrate: Ac-ANW-AMC for β5i activity.[2][9] Other substrates like Ac-PAL-AMC for β1i can also be used.[9] Prepare a stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mg/ml BSA, 1 mM ATP, and 1 mM DTT.[11] Some protocols suggest buffers containing low concentrations of SDS (e.g., 0.02%) to enhance activity.[12]
-
Test Compounds: Prepare stock solutions in 100% DMSO. Serially dilute to create a range of concentrations for the dose-response curve.
-
Positive Control Inhibitor: A known immunoproteasome inhibitor (e.g., ONX-0914 for β5i) to validate the assay.[8][13]
-
Microplates: Opaque, black 96-well or 384-well plates suitable for fluorescence measurements.
-
DMSO: For dissolving compounds and substrates.
Equipment
-
Fluorescence microplate reader with filters for Ex/Em = 345-380 nm / 445-460 nm.[1][8][14]
-
Multichannel pipettes.
-
Reagent reservoirs.
Experimental Workflow
The workflow involves preparing reagents, setting up the reaction plate with varying inhibitor concentrations, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.
Caption: High-level workflow for the immunoproteasome IC50 assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
Reagent Preparation
-
Assay Buffer: Prepare the buffer as described in the Application Notes. Ensure it is at room temperature before use.[1]
-
Enzyme Stock: Dilute the purified 20S immunoproteasome in Assay Buffer to a 2X working concentration (e.g., 4 nM). Keep on ice.
-
Substrate Stock: Dilute the Ac-ANW-AMC substrate in Assay Buffer to a 4X working concentration (e.g., 100 µM). Protect from light.
-
Inhibitor Plate: Prepare a serial dilution of your test compounds in a separate plate. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also, prepare wells for controls:
-
100% Activity Control (No Inhibition): DMSO only.
-
0% Activity Control (Background): Assay Buffer without enzyme.
-
Positive Control: A known inhibitor like ONX-0914 at a concentration known to cause full inhibition.
-
Assay Procedure
-
Plate Setup: Add 25 µL of the serially diluted test compounds, DMSO control, or positive control inhibitor to the wells of a black 96-well plate.
-
Enzyme Addition: Add 50 µL of the 2X immunoproteasome working solution to all wells except the "0% Activity Control (Background)" wells. Add 50 µL of Assay Buffer to the background wells.
-
Pre-incubation: Mix the plate gently on a shaker. Incubate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.[12]
-
Reaction Initiation: Add 25 µL of the 4X substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C.[1] Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at Ex/Em ≈ 360/460 nm.[14][15]
Data Analysis and IC50 Calculation
-
Calculate Reaction Rate: Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Subtract Background: Subtract the average rate of the "0% Activity Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Control))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the corresponding log[Inhibitor Concentration] (X-axis).
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model and determine the IC50 value.[16][17]
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Sample IC50 Values of Known Immunoproteasome Inhibitors
| Inhibitor | Target Subunit | Reported IC50 (nM) | Reference |
| ONX-0914 (PR-957) | β5i (mouse) | ~65 | [13] |
| PKS3053 | β5i (human) | 0.5 | [12] |
| DPLG3 | β5i (human) | 4.5 | [12] |
| MG-132 | β5i and β5 | Potent, non-selective |
Note: IC50 values can vary based on assay conditions, enzyme source, and substrate concentration.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Substrate degradation or contaminated buffer.
-
Solution: Prepare fresh substrate and buffer. Ensure reagents are protected from light.
-
-
No or Low Signal:
-
Cause: Inactive enzyme, incorrect filter settings, or insufficient enzyme concentration.
-
Solution: Verify enzyme activity with a positive control. Check plate reader settings. Optimize enzyme concentration.
-
-
Poor Curve Fit (Low R² value):
-
Cause: Inaccurate pipetting, inappropriate concentration range, or compound precipitation.
-
Solution: Use calibrated pipettes. Adjust the inhibitor concentration range to ensure a full sigmoidal curve. Check compound solubility in the final assay buffer.
-
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. ubpbio.com [ubpbio.com]
- 3. adipogen.com [adipogen.com]
- 4. south-bay-bio.com [south-bay-bio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. courses.edx.org [courses.edx.org]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. south-bay-bio.com [south-bay-bio.com]
- 10. proteasome.net [proteasome.net]
- 11. researchgate.net [researchgate.net]
- 12. Non-cytotoxic Inhibition of the Immunoproteasome Regulates Human Immune Cells in vitro and Suppresses Cutaneous Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of Immunoproteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell permeability of immunoproteasome inhibitors, a critical step in the development of novel therapeutics for inflammatory diseases and cancer. Accurate determination of an inhibitor's ability to cross the cell membrane and reach its intracellular target is paramount for translating biochemical potency into cellular efficacy.
Introduction to Immunoproteasome Inhibitors and Cell Permeability
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] It plays a crucial role in processing antigens for presentation on MHC class I molecules and in the regulation of various signaling pathways, including the NF-κB pathway.[1][3] Selective inhibition of the immunoproteasome is a promising therapeutic strategy for autoimmune diseases and certain cancers.[4][5]
A key challenge in the development of small molecule inhibitors is ensuring they can effectively penetrate the cell membrane to engage with their intracellular target. Poor cell permeability can lead to a significant discrepancy between the biochemical activity of a compound and its functional effects in a cellular context.[1][6] Therefore, robust methods to quantify the cell permeability of immunoproteasome inhibitors are essential for lead optimization and candidate selection in drug discovery programs.
Methodologies for Assessing Cell Permeability
Several distinct but complementary methods can be employed to evaluate the cell permeability of immunoproteasome inhibitors. The choice of method often depends on the available resources, the stage of drug development, and the specific questions being addressed.
Direct Quantification of Intracellular Inhibitor Concentration by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and direct method to determine the intracellular concentration of a small molecule inhibitor.[3][6] This technique allows for the precise measurement of the compound inside the cell, providing a clear indication of its ability to cross the cell membrane.
Principle: Cells are incubated with the inhibitor for a defined period. After incubation, the extracellular inhibitor is removed, and the cells are lysed. The concentration of the inhibitor in the cell lysate is then quantified by HPLC-MS. By comparing the intracellular concentration to the initial extracellular concentration, a measure of cell permeability can be obtained. This method can also be adapted to assess the impact of time, temperature, and efflux transporters on inhibitor accumulation.[6][7]
Cell-Based Assays Using Fluorogenic Substrates
Cell-based assays that measure the inhibition of immunoproteasome activity in live cells provide an indirect but highly relevant assessment of cell permeability and target engagement. These assays typically use cell-permeable fluorogenic substrates that are cleaved by the immunoproteasome to release a fluorescent signal.
Principle: Cells expressing the immunoproteasome are treated with the inhibitor. A cell-permeable fluorogenic substrate, specific for an immunoproteasome catalytic subunit (e.g., β5i), is then added. A cell-permeable inhibitor that can cross the membrane will inhibit the cleavage of the substrate, resulting in a decrease in the fluorescent signal. The extent of this reduction is indicative of the inhibitor's permeability and intracellular activity.[1][8][9]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs and can also provide valuable information about a compound's general membrane permeability.[5][10][11][12]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal epithelial barrier. The inhibitor is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A bidirectional assay, measuring transport from basolateral to apical, can also identify if the compound is a substrate for efflux transporters.[5][11][13]
Data Presentation
The following table summarizes the key methodologies for assessing the cell permeability of immunoproteasome inhibitors.
| Method | Principle | Key Readout | Advantages | Disadvantages | Example Application |
| HPLC-MS | Direct quantification of inhibitor concentration in cell lysates.[3][6] | Intracellular concentration (e.g., in µM or ng/mg protein).[6] | Highly quantitative and direct. Can assess stability and nonspecific binding.[6][7] | Technically demanding, requires specialized equipment. | Determining the precise intracellular concentration of a lead compound to correlate with cellular activity. |
| Cell-Based Fluorogenic Substrate Assay | Measurement of immunoproteasome activity in live cells using a cell-permeable fluorescent substrate.[1][8] | IC50 value for the inhibition of substrate cleavage in cells. | High-throughput, reflects both permeability and target engagement.[1] | Indirect measure of permeability. Substrate permeability can be a confounding factor. | Screening a library of compounds for cell-permeable immunoproteasome inhibitors. |
| Caco-2 Permeability Assay | Measurement of the rate of inhibitor transport across a Caco-2 cell monolayer.[10][11] | Apparent permeability coefficient (Papp).[13][14] | Standardized and well-validated for predicting oral absorption.[10] Can identify efflux transporter substrates.[11] | May not perfectly reflect permeability in all cell types. Labor-intensive. | Evaluating the potential for oral bioavailability and general membrane transport characteristics of an inhibitor. |
The table below provides examples of immunoproteasome inhibitors and their reported cellular activities, which serve as an indication of their cell permeability.
| Inhibitor | Target(s) | Reported Cellular Activity/Permeability | Reference |
| ONX-0914 (PR-957) | Primarily β5i | Demonstrates efficacy in various cell-based assays and in vivo models, indicating good cell permeability.[2][4][15] At 1 µM, it can inhibit β5i completely and also show effects on other proteasome subunits in MM1.S cells.[4] | [2][4][15] |
| IPSI-001 | Preferentially β1i | Induces apoptosis in multiple myeloma cell lines, suggesting it is cell-permeable. | [14] |
| KZR-504 | Highly selective for β1i | Although potent in cell lysates, it failed to suppress pro-inflammatory cytokine production in in vitro cell culture assays, suggesting potential issues with cell permeability or cellular stability.[16] | [16] |
| PRN1126 | Highly selective for LMP7 | Cell permeability was confirmed using a cell-permeable fluorogenic substrate in LCL721.145 cells.[8] | [8] |
| LU-001i | β1i-selective | Reported to be active in cells. | [16] |
Experimental Protocols
Protocol: Quantification of Intracellular Inhibitor Concentration by HPLC-MS
Objective: To directly measure the intracellular concentration of an immunoproteasome inhibitor.
Materials:
-
Cell line expressing the immunoproteasome (e.g., IFN-γ stimulated HeLa cells, or a hematopoietic cell line like THP-1).
-
Cell culture medium and supplements.
-
Immunoproteasome inhibitor of interest.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., methanol/acetonitrile/water mixture).
-
Internal standard for HPLC-MS analysis.
-
HPLC-MS system.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: Treat the cells with the immunoproteasome inhibitor at the desired concentration(s) for a specified time (e.g., 2-4 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Washing: After incubation, aspirate the medium and wash the cells rapidly with ice-cold PBS (3 times) to remove all extracellular inhibitor.
-
Cell Lysis: Add ice-cold lysis buffer containing the internal standard to each well. Incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube for HPLC-MS analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of the inhibitor.
-
Data Analysis: Calculate the intracellular concentration of the inhibitor, often normalized to the protein concentration of the cell lysate.
Protocol: Cell-Based Immunoproteasome Activity Assay
Objective: To assess the cell permeability and target engagement of an immunoproteasome inhibitor by measuring the inhibition of β5i activity in live cells.
Materials:
-
Cell line with high immunoproteasome expression.
-
Cell culture medium.
-
Immunoproteasome inhibitor.
-
Cell-permeable fluorogenic substrate for β5i (e.g., MeoSuc-GLF-AMC).[8]
-
Fluorometric plate reader.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the immunoproteasome inhibitor for 1-2 hours at 37°C. Include vehicle control wells.
-
Substrate Addition: Add the cell-permeable fluorogenic substrate to all wells at a final concentration of 40 µM.[8]
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/465 nm emission for AMC).[8]
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualization of Workflows and Pathways
Experimental Workflow for Assessing Cell Permeability
Caption: Experimental workflows for direct and indirect assessment of inhibitor cell permeability.
Immunoproteasome Signaling Pathway
Caption: Role of the immunoproteasome in NF-κB signaling and antigen presentation.
References
- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 3. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the uptake: Barriers and facilitators to pulmonary rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insufficient Pulmonary Rehabilitation Uptake After Severe Exacerbation of COPD: A Multicentre Study in the South West Region of France - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Age-dependent expression of P-glycoprotein gp170 in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Measuring LMP2 (β1i) Proteasome Activity Using Fluorogenic Peptide Substrates
Application Note & Protocols
Introduction
The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. In response to pro-inflammatory stimuli like interferon-gamma (IFN-γ) or oxidative stress, the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-subunits: β1i (LMP2 or PSMB9), β2i (MECL-1 or PSMB10), and β5i (LMP7 or PSMB8).[1][2] LMP2 (Low Molecular Mass Polypeptide 2), the β1i subunit, exhibits caspase-like proteolytic activity. The immunoproteasome plays a crucial role in generating peptides for presentation by MHC class I molecules, thereby shaping the adaptive immune response.[3][4] Its activity is implicated in various autoimmune diseases, cancers, and inflammatory responses, making it a significant target for drug development.[4][5]
This document provides detailed protocols for measuring the specific activity of the LMP2 subunit using fluorogenic peptide substrates. These assays offer a sensitive and continuous method for kinetic analysis, suitable for high-throughput screening of potential inhibitors.[6]
Principle of the Assay
The measurement of LMP2 activity relies on a fluorogenic peptide substrate, which consists of a short peptide sequence specific for the LMP2 cleavage site, covalently linked to a fluorescent reporter group (fluorophore), such as 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent or exhibits minimal fluorescence. Upon enzymatic cleavage of the peptide bond by LMP2, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorometer and is directly proportional to the enzyme's activity.[6][7]
Caption: Principle of fluorogenic substrate cleavage by LMP2.
Materials and Reagents
-
Enzyme Source: Purified human 20S immunoproteasome or cell lysates from cells known to express the immunoproteasome (e.g., hematopoietic cells or IFN-γ-stimulated cells).
-
Fluorogenic Substrate: Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-AMC). This is a substrate for the caspase-like activity of the LMP2 (β1i) subunit.[7] Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
LMP2 Inhibitor (for control/specificity): ONX-0914. Prepare a 1 mM stock solution in DMSO.
-
AMC Standard: Prepare a series of dilutions of free AMC in assay buffer (e.g., 0-100 µM) to generate a standard curve for quantifying product formation.
-
Equipment: 96-well black microplates (for fluorescence assays), a fluorescence plate reader with filters for AMC (Excitation: ~345-380 nm, Emission: ~445-460 nm), standard laboratory equipment (pipettes, tubes, etc.).[7][8]
Protocol 1: In Vitro LMP2 Activity Assay with Purified Immunoproteasome
This protocol is designed for measuring the kinetic parameters of LMP2 using a purified 20S immunoproteasome preparation.
Caption: Experimental workflow for the in vitro LMP2 activity assay.
Methodology:
-
Prepare AMC Standard Curve:
-
Add 100 µL of each AMC standard dilution to wells of the 96-well plate in triplicate.
-
Read the fluorescence to generate a standard curve of Relative Fluorescence Units (RFU) versus AMC concentration (µM). The slope of this curve will be used to convert reaction rates to molar amounts.
-
-
Enzyme Reaction Setup:
-
To appropriate wells, add Assay Buffer.
-
Add the purified 20S immunoproteasome to a final concentration of 1-10 nM.
-
For inhibitor control wells, add ONX-0914 to a final concentration of ~200 nM and incubate for 30 minutes at 37°C before adding the substrate.
-
The final volume in each well before adding the substrate should be 50 µL.
-
-
Kinetic Measurement:
-
To determine Michaelis-Menten constants (Km, Vmax), prepare a range of Ac-PAL-AMC substrate concentrations (e.g., 0-200 µM).
-
Initiate the reaction by adding 50 µL of 2x concentrated substrate solution to the wells containing the enzyme, bringing the final volume to 100 µL.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert V₀ from RFU/min to pmol/min using the slope from the AMC standard curve.
-
Plot the velocity (pmol/min) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Cell-Based LMP2 Activity Assay in Cell Lysates
This protocol measures LMP2 activity in total protein extracts from cells, using a specific inhibitor to distinguish immunoproteasome activity from constitutive proteasome activity.[9]
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., RPMI-8226 myeloma cells or IFN-γ treated HeLa cells) to the desired density.
-
Harvest cells and wash twice with cold PBS.
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, with protease inhibitors not targeting the proteasome).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add Assay Buffer to bring the final volume in each well to 100 µL.
-
Add 20-50 µg of total protein lysate to each well.
-
Prepare two sets of wells for each lysate: one for total activity and one for non-LMP2 activity.
-
To the "non-LMP2 activity" wells, add ONX-0914 to a final concentration that inhibits both LMP7 and LMP2 (e.g., 200 nM). Incubate the plate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding Ac-PAL-AMC substrate to all wells to a final concentration of 50-100 µM.
-
Immediately begin kinetic measurement in a fluorescence plate reader at 37°C, as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate (RFU/min) for both the total activity wells (lysate only) and the inhibitor-treated wells (lysate + ONX-0914).
-
The specific LMP2 activity is the difference between the total activity and the activity remaining after inhibition.
-
LMP2 Activity = Rate(Total) - Rate(Inhibitor)
-
Normalize the specific activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
-
Data Presentation
Quantitative data from these assays should be summarized for clear interpretation.
Table 1: Representative Kinetic Parameters for Proteasome Substrates. Note: These values are illustrative. Actual parameters must be determined experimentally and can vary based on assay conditions and enzyme purity.
| Subunit | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| LMP2 (β1i) | Ac-PAL-AMC | 20 - 100 | Not Reported | [7] |
| LMP7 (β5i) | Ac-ANW-AMC | 5 - 25 | Not Reported | [7][9] |
| β1c | Z-LLE-AMC | 30 - 80 | ~1.0 x 10⁴ | [10][11] |
| β5c | Suc-LLVY-AMC | 10 - 50 | ~1.5 x 10⁵ | [11] |
Table 2: Example IC₅₀ Values for LMP2 Inhibitors. IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target(s) | LMP2 IC₅₀ (nM) | Assay Type | Reference |
| ONX-0914 | LMP7, LMP2 | 5.7 - 110 | Fluorogenic Substrate | [2][12] |
| KZR-504 | LMP2 | Selective | Not specified | [5] |
| ML604440 | LMP2 | Selective | Not specified | [12] |
LMP2 Induction Signaling Pathway
The expression of the LMP2 subunit (gene: PSMB9) is primarily induced by inflammatory cytokines, most notably Interferon-gamma (IFN-γ).
Caption: IFN-γ signaling pathway for the induction of LMP2.
References
- 1. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. south-bay-bio.com [south-bay-bio.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Substrate II, Fluorogenic Fluorogenic proteasome substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolating Immunoproteasome Complexes via Immunoprecipitation
Introduction
The immunoproteasome is a specialized isoform of the proteasome, a critical component of the ubiquitin-proteasome system responsible for protein degradation. In response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1][2][3] This substitution alters the proteolytic activity, enhancing the processing of cytosolic proteins into peptide fragments with hydrophobic C-termini, which are optimal for binding to MHC class I molecules.[2] This function is crucial for activating CD8+ T cells and mounting an effective immune response against viral infections and tumors.[2] Beyond antigen presentation, the immunoproteasome regulates key signaling pathways, including NF-κB, and is implicated in cellular stress responses and protein homeostasis.[2][4][5]
This application note provides a detailed protocol for the immunoprecipitation (IP) of intact immunoproteasome complexes from cell lysates. This technique is invaluable for studying the composition of these complexes, identifying interacting proteins, and investigating their role in cellular processes.
Principle of the Method
Immunoprecipitation (IP) is an affinity purification technique that utilizes the high specificity of an antibody to isolate a target antigen—in this case, an immunoproteasome subunit—from a complex mixture like a cell lysate.[6][7] The procedure involves several key steps:
-
Cell Lysis: Cells are lysed using a non-denaturing buffer to release proteins while preserving the integrity of the immunoproteasome complex.
-
Immunocapture: A primary antibody specific to an immunoproteasome subunit (e.g., β5i/LMP7) is added to the lysate to form an antibody-antigen complex.
-
Precipitation: Protein A/G-coupled agarose or magnetic beads are added to the mixture. These beads bind to the Fc region of the antibody, effectively capturing the entire immune complex.[6]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins, resulting in an enriched sample of the target complex.
-
Elution: The purified immunoproteasome complexes are dissociated from the beads for downstream analysis by methods such as Western Blotting or Mass Spectrometry.[7][8]
Experimental Protocol
This protocol is optimized for isolating immunoproteasome complexes from cultured mammalian cells.
I. Materials and Reagents
A. Buffers and Solutions
-
Cell Lysis Buffer (Non-denaturing):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% Nonidet P-40 (NP-40) or Triton X-100[6]
-
1 mM EDTA
-
Store at 4°C. Immediately before use, add Protease and Phosphatase Inhibitor Cocktails.
-
-
Wash Buffer:
-
Identical to Cell Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
-
Elution Buffer (for Western Blotting):
-
1x Laemmli Sample Buffer[6]
-
-
Elution Buffer (for Mass Spectrometry/Activity Assays - Non-denaturing):
-
0.1 M Glycine-HCl, pH 2.5-3.0
-
-
Neutralization Buffer:
-
1 M Tris-HCl, pH 8.5
-
-
Phosphate-Buffered Saline (PBS):
-
137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4
-
B. Other Materials
-
Cell culture reagents (e.g., DMEM, FBS, IFN-γ for stimulation)
-
Primary antibody validated for IP (e.g., anti-β5i/LMP7, anti-LMP2)
-
Isotype control IgG (from the same host species as the primary antibody)[9][10]
-
Microcentrifuge tubes
-
Cell scraper
-
Rotating platform/rocker
-
Magnetic rack (if using magnetic beads)
II. Procedure
A. Cell Culture and Lysate Preparation
-
Culture cells to approximately 80-90% confluency. To enhance immunoproteasome expression, stimulate cells with IFN-γ (e.g., 100 U/mL) for 48-72 hours prior to harvesting.[3]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate (e.g., 1 mL per 10⁷ cells).[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Pre-Clearing the Lysate (Optional but Recommended)
-
Aliquot approximately 0.5-1.0 mg of total protein into a new microcentrifuge tube. Adjust the volume to 500 µL with Lysis Buffer.
-
Add 20 µL of Protein A/G bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the beads.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
C. Immunoprecipitation
-
Add 2-5 µg of the primary antibody (e.g., anti-β5i/LMP7) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.[9][12]
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of the immune complex.
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
D. Washing
-
Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-4 washes to remove non-specifically bound proteins.[11]
-
After the final wash, carefully remove all supernatant.
E. Elution
-
For Western Blot Analysis (Denaturing Elution):
-
Resuspend the washed beads in 40 µL of 1x Laemmli sample buffer.[9]
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the complex from the beads and denature the proteins.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for SDS-PAGE.
-
-
For Mass Spectrometry or Activity Assays (Non-denaturing Elution):
-
Add 50-100 µL of Glycine-HCl Elution Buffer to the beads and incubate for 10 minutes with gentle agitation.
-
Pellet the beads and immediately transfer the supernatant to a new tube containing 10-15 µL of Neutralization Buffer to restore a neutral pH.
-
Repeat the elution step to maximize yield.
-
Data Presentation
Following immunoprecipitation, quantitative analysis can be performed using various techniques. The data obtained can be summarized to compare results between different conditions.
Table 1: Representative Quantitative Data from Immunoproteasome IP Analysis
| Analysis Method | Metric | Example Result (Control) | Example Result (Treated) | Reference |
| Western Blot | Target Protein Band Intensity (Arbitrary Units) | 1.0 | 3.5 (e.g., after IFN-γ) | [8] |
| Mass Spectrometry | Spectral Counts of Co-precipitated Protein | 15 (e.g., PA28α) | 45 (e.g., with activator) | [13] |
| Mass Spectrometry | Number of Unique Peptides Identified | 330 (Constitutive Proteasome) | 391 (Immunoproteasome) | [14] |
| Activity Assay | Proteolytic Activity (RFU/min) | 500 | 1500 | [13] |
Visualizations
Workflow and Signaling Pathway Diagrams
Figure 1: Experimental workflow for the immunoprecipitation of immunoproteasome complexes.
Figure 2: Role of the immunoproteasome in the NF-κB signaling pathway.
References
- 1. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 2. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Immunoproteasome in Oxidative Stress, Aging, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
- 9. www2.nau.edu [www2.nau.edu]
- 10. youtube.com [youtube.com]
- 11. ptglab.com [ptglab.com]
- 12. epigentek.com [epigentek.com]
- 13. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Immunoproteasome Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a critical role in the processing of intracellular antigens for presentation by MHC class I molecules, thereby initiating cytotoxic T lymphocyte responses. It is also involved in cytokine signaling and the regulation of cellular proliferation and apoptosis. The catalytic core of the immunoproteasome is composed of three distinct subunits: β1i (PSMB9/LMP2), β2i (PSMB10/MECL-1), and β5i (PSMB8/LMP7), which replace their constitutive counterparts in the standard proteasome upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][3] Given its central role in immune responses, the immunoproteasome is a key target for research in infectious diseases, autoimmune disorders, and cancer immunotherapy.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable and long-term silencing of specific genes in a variety of cell types, including primary and non-dividing cells.[4][5] This document provides a comprehensive set of application notes and detailed protocols for the effective knockdown of the immunoproteasome subunits PSMB8, PSMB9, and PSMB10 using a lentiviral shRNA approach.
Data Presentation
Table 1: shRNA Target Sequences for Human Immunoproteasome Subunits
| Target Gene | shRNA Identifier | Target Sequence (5' -> 3') | Source/Vendor Example |
| PSMB8 (LMP7) | shPSMB8-1 | GCT GGT TGA TGA GTT TGA A | Sigma-Aldrich (TRCN0000003102) |
| PSMB8 (LMP7) | shPSMB8-2 | GCC AAG AAG TTC AAG GAC AAT | GenuIN Biotech (#V63657) |
| PSMB9 (LMP2) | shPSMB9-1 | GCA GAT TCT GCT TCT GTT AAT | N/A (Designed) |
| PSMB9 (LMP2) | shPSMB9-2 | CCT GAG AAG ATT GAC ATC TAT | N/A (Designed) |
| PSMB10 (MECL-1) | shPSMB10-1 | GCA GAG ATT GAG AAG AAT AAT | N/A (Designed) |
| PSMB10 (MECL-1) | shPSMB10-2 | GAG AAG CTG AAG AAG GCT TTA | N/A (Designed) |
Note: It is highly recommended to test multiple shRNA sequences for each target gene to determine the most effective knockdown construct.[6]
Table 2: Representative Quantitative Knockdown Efficiency
| Target Gene | Cell Line | Method of Quantification | Knockdown Efficiency (%) | Reference |
| PSMB8 (LMP7) | LN229 Glioblastoma | Western Blot | ~65% (at 48h) | [7] |
| PSMB9 (LMP2) | C2C12 Myoblasts | qRT-PCR | 65-75% | [8] |
| PSMB10 (MECL-1) | RPMI-8226 Multiple Myeloma | Western Blot | ~70% | [9] |
Experimental Protocols
This section provides a detailed step-by-step methodology for the lentiviral shRNA knockdown of immunoproteasome subunits.
shRNA Vector Preparation
-
shRNA Design and Cloning:
-
Design or select at least two to three independent shRNA sequences targeting the coding region of the immunoproteasome subunit of interest (PSMB8, PSMB9, or PSMB10).[10] Several online tools and commercial vendors offer pre-designed and validated shRNA sequences.[11]
-
Synthesize complementary DNA oligonucleotides encoding the shRNA sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA insert.
-
Ligate the insert into a suitable lentiviral vector (e.g., pLKO.1) that has been digested with the appropriate restriction enzymes. These vectors typically contain a selection marker, such as puromycin resistance, and may also include a fluorescent reporter like GFP to monitor transduction efficiency.[4]
-
Transform the ligated vector into competent E. coli and select for positive clones.
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
-
Lentivirus Production
This protocol is for the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector (containing the shRNA)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, mix the lentiviral transfer vector (e.g., 10 µg) and packaging plasmids (e.g., 7.5 µg psPAX2 and 2.5 µg pMD2.G) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 3: Change Medium
-
After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete growth medium.
-
-
Day 4-5: Harvest Viral Supernatant
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., cancer cell lines, immune cells)
-
Lentiviral supernatant
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium for target cells
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells
-
Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Prepare different dilutions of the lentiviral supernatant in the target cell's complete growth medium. It is recommended to test a range of multiplicities of infection (MOI).
-
Add Polybrene to the diluted virus to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Remove the medium from the target cells and add the virus-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Day 3: Change Medium
-
After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the medium. The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until a stable population of transduced cells is established.
-
Expand the stable cell line for further experiments.
-
Validation of Immunoproteasome Subunit Knockdown
a) Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from both the knockdown and control (e.g., non-transduced or scrambled shRNA transduced) cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b) Western Blotting
-
Protein Extraction: Lyse the knockdown and control cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target immunoproteasome subunit (PSMB8, PSMB9, or PSMB10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14]
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Functional Assays
a) Proteasome Activity Assay
-
Prepare cell lysates from knockdown and control cells.
-
Measure the chymotrypsin-like (β5/β5i), trypsin-like (β2/β2i), and caspase-like (β1/β1i) activities of the proteasome using specific fluorogenic peptide substrates.[8][15]
-
Monitor the cleavage of the substrates over time using a fluorescence plate reader. A decrease in the specific activity corresponding to the targeted subunit is expected.
b) Cell Viability and Apoptosis Assay
-
Seed knockdown and control cells in 96-well plates.
-
Assess cell viability using an MTT or similar colorimetric assay at different time points.
-
Induce apoptosis using a relevant stimulus if desired (e.g., treatment with a chemotherapeutic agent).
-
Quantify apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.[9][16]
c) Cell Migration and Invasion Assay
-
Wound Healing Assay: Create a scratch in a confluent monolayer of knockdown and control cells and monitor the rate of wound closure over time.[16]
-
Transwell Assay: Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion) and measure their migration towards a chemoattractant in the lower chamber.[7][16]
d) MHC Class I Surface Expression
-
If the target cells express MHC class I, stimulate them with IFN-γ to upregulate its expression.[17]
-
Stain the knockdown and control cells with a fluorescently labeled antibody against MHC class I.
-
Analyze the surface expression levels by flow cytometry. A reduction in MHC class I expression may be observed upon immunoproteasome knockdown.
Visualizations
Caption: Workflow for lentiviral shRNA-mediated gene knockdown.
Caption: IFN-γ signaling pathway leading to immunoproteasome induction.
References
- 1. Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. IFN-gamma-induced immune adaptation of the proteasome system is an accelerated and transient response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. addgene.org [addgene.org]
- 6. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 7. PSMB8 inhibition decreases tumor angiogenesis in glioblastoma through vascular endothelial growth factor A reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Immunoproteasome as a Novel Regulator of Skeletal Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Is shRNA Knockdown Score Calculated? | VectorBuilder [en.vectorbuilder.com]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Immunoproteasome Attenuates NLRP3 Inflammasome Response by Regulating E3 Ubiquitin Ligase TRIM31 [mdpi.com]
- 16. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abnormal IFN-gamma-dependent immunoproteasome modulation by Trypanosoma cruzi-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Populations After Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing T-cell populations by flow cytometry following treatment with various inhibitors. Detailed protocols, data interpretation guidelines, and visual representations of key signaling pathways and experimental workflows are included to facilitate the design and execution of robust and reproducible experiments in immunology and drug development.
Introduction
T-lymphocytes (T-cells) are critical mediators of the adaptive immune response, playing a central role in anti-tumor immunity, infectious disease clearance, and autoimmune pathologies. The function of T-cells is tightly regulated by a complex network of signaling pathways. Therapeutic intervention with small molecule inhibitors or monoclonal antibodies that target these pathways can profoundly modulate T-cell activity. Flow cytometry is an indispensable tool for dissecting the effects of such inhibitors on T-cell subsets, activation status, proliferation, and cytokine production at the single-cell level.[1][2][3] This document outlines detailed protocols for the preparation, treatment, and flow cytometric analysis of T-cells, along with examples of expected quantitative changes in T-cell populations following inhibitor treatment.
Key Signaling Pathways in T-Cells Targeted by Inhibitors
Understanding the underlying signaling pathways is crucial for interpreting the effects of targeted inhibitors. Several key pathways govern T-cell activation, differentiation, and function.
T-Cell Receptor (TCR) Signaling
Upon recognition of a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a signaling cascade.[4][5] This involves the activation of Src family kinases, which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This leads to the recruitment and activation of ZAP-70, which in turn triggers downstream pathways including the PLCγ1-Ca2+-NFAT pathway, the Ras-ERK-AP-1 pathway, and the PKCθ-NF-κB pathway, culminating in T-cell activation, proliferation, and cytokine production.[5]
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for T-cell responses to cytokines.[] Cytokine binding to their receptors leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, influencing T-cell differentiation and effector functions. Tofacitinib is an example of a JAK inhibitor used in autoimmune diseases.[]
Caption: Simplified JAK-STAT signaling pathway and inhibitor action.
Experimental Protocols
A generalized workflow for analyzing T-cell populations after inhibitor treatment is presented below.
Caption: General experimental workflow for T-cell analysis.
Protocol 1: Human T-Cell Isolation from Peripheral Blood
-
Collect Whole Blood: Collect human peripheral blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute Blood: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Isolate PBMCs: Aspirate the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
-
Wash PBMCs: Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
T-Cell Enrichment (Optional): For a pure T-cell population, use a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to deplete non-T-cells.
-
Cell Counting and Viability: Resuspend the cells in complete RPMI-1640 medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Activation and Inhibitor Treatment
-
Plate Cells: Seed the isolated T-cells or PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Activation: For polyclonal T-cell activation, coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).[7] Alternatively, use pharmacological agents like PMA and ionomycin.[7] Include an unstimulated control.
-
Inhibitor Addition: Add the inhibitor of interest at various concentrations to determine a dose-response. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific markers being analyzed (e-g., early activation markers like CD69 are expressed within hours, while proliferation markers require longer incubation).[8]
Protocol 3: Multi-Color Flow Cytometry Staining
-
Harvest Cells: Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Wash: Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Surface Staining: Resuspend the cells in FACS buffer containing a cocktail of fluorescently conjugated antibodies against surface markers (see Table 1 for examples). Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers (e.g., cytokines, transcription factors), wash the cells after surface staining and then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm™).
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in the permeabilization buffer containing antibodies against intracellular targets. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once more with permeabilization buffer and then resuspend in FACS buffer.
-
Acquisition: Acquire the data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
Data Presentation: Quantitative Analysis of T-Cell Populations
The following tables summarize expected quantitative changes in T-cell populations following treatment with different classes of inhibitors. The exact magnitude of the effects will vary depending on the specific inhibitor, its concentration, the donor, and the experimental conditions.
Table 1: Common Surface and Intracellular Markers for T-Cell Analysis
| Marker | Cell Type/Function | Expected Change with Inhibitor |
| Lineage Markers | ||
| CD3 | Pan T-Cell | No change |
| CD4 | Helper T-Cells | No change |
| CD8 | Cytotoxic T-Cells | No change |
| Activation Markers | ||
| CD69 | Early Activation | Decrease |
| CD25 | Activation, Tregs | Decrease |
| HLA-DR | Late Activation | Decrease |
| Memory/Effector Markers | ||
| CD45RA | Naïve T-Cells | Increase (in some contexts)[9] |
| CCR7 | Naïve, Central Memory | Variable |
| CD45RO | Memory T-Cells | Decrease |
| Inhibitory Receptors | ||
| PD-1 | Exhaustion, Activation | Variable (can increase with activation)[10] |
| CTLA-4 | Regulation, Inhibition | Variable |
| TIM-3 | Exhaustion, Regulation | Variable |
| Intracellular Markers | ||
| Ki-67 | Proliferation | Decrease |
| IFN-γ | Th1 Cytokine | Decrease |
| TNF-α | Pro-inflammatory Cytokine | Decrease |
| IL-2 | T-Cell Growth Factor | Decrease |
| FoxP3 | Regulatory T-Cells | Variable |
| Granzyme B | Cytotoxicity | Decrease |
Table 2: Example Effects of a Tyrosine Kinase Inhibitor (TKI) on T-Cell Subsets
Inhibitor Example: Imatinib[9]
| T-Cell Subset | Marker Combination | Control (% of CD8+) | TKI-Treated (% of CD8+) |
| Naïve | CD45RA+ CCR7+ | 25% | 40% |
| Central Memory | CD45RA- CCR7+ | 15% | 10% |
| Effector Memory | CD45RA- CCR7- | 40% | 30% |
| Effector | CD45RA+ CCR7- | 20% | 20% |
Table 3: Example Effects of a JAK Inhibitor on T-Cell Activation Markers and Cytokine Production
Inhibitor Example: Tofacitinib
| Marker | Control (% Positive) | JAK Inhibitor-Treated (% Positive) |
| CD69 (on CD4+) | 60% | 20% |
| CD25 (on CD4+) | 55% | 15% |
| IFN-γ (intracellular in CD8+) | 30% | 5% |
| IL-17 (intracellular in CD4+) | 5% | 1% |
Table 4: Example Effects of an Immune Checkpoint Inhibitor (ICI) on Exhaustion Markers
Note: In vivo effects of ICIs like anti-PD-1 are often studied, leading to a restoration of effector function. The in vitro effects can be more complex to model.
| Marker | In vivo - Non-responder (% of CD8+) | In vivo - Responder (% of CD8+) |
| PD-1 | High (e.g., 50%) | High, but functional restoration |
| TIM-3 | High (e.g., 40%) | Variable |
| Ki-67 | Low (e.g., 5%) | Increased (e.g., 20%) |
Conclusion
Flow cytometry is a powerful and versatile platform for the detailed characterization of T-cell populations following inhibitor treatment. By employing the robust protocols and data analysis frameworks outlined in these application notes, researchers can gain valuable insights into the immunomodulatory effects of novel therapeutic agents. The provided diagrams and tables serve as a foundation for designing experiments and interpreting the complex cellular responses to T-cell targeted therapies.
References
- 1. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 4. T-CELL INHIBITORS: A BENCH-TO-BEDSIDE REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibition Alters Intratumoral CD8+ T-cell Subtype Composition and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Non-Covalent Immunoproteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing non-covalent immunoproteasome inhibitors, a promising class of therapeutic agents for autoimmune diseases and cancer. This document details the synthetic strategies for key classes of these inhibitors, presents their biological activities in structured tables, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction to Non-Covalent Immunoproteasome Inhibitors
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and is induced by inflammatory cytokines in other cell types. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in various cellular processes, including cytokine production and cell signaling. Unlike constitutive proteasomes, the immunoproteasome possesses three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The selective inhibition of these subunits is a key strategy in the development of targeted therapies with reduced side effects compared to non-selective proteasome inhibitors.
Non-covalent inhibitors offer potential advantages over their covalent counterparts, such as improved safety profiles and reversibility, which can be beneficial in therapeutic applications. This document focuses on the synthesis and characterization of several classes of non-covalent immunoproteasome inhibitors.
Key Classes of Non-Covalent Immunoproteasome Inhibitors and their Synthesis
Several chemical scaffolds have been explored for the development of non-covalent immunoproteasome inhibitors. The following sections detail the synthesis of three major classes: N,C-capped dipeptides, amide derivatives, and compounds featuring bridged ring systems.
N,C-Capped Dipeptide Inhibitors
N,C-capped dipeptides are a versatile class of non-covalent inhibitors that can be tailored for high selectivity towards immunoproteasome subunits, particularly β5i.[1][2] The capping of the N- and C-termini of a dipeptide scaffold is a key feature of these compounds.
General Synthetic Workflow:
The synthesis of N,C-capped dipeptides typically involves standard solution-phase peptide coupling reactions. The general workflow consists of the coupling of an N-capped amino acid with a C-capped amino acid derivative, followed by deprotection steps.
Figure 1. General workflow for the synthesis of N,C-capped dipeptide inhibitors.
Experimental Protocol: Synthesis of a Representative N,C-Capped Dipeptide Inhibitor
This protocol is a generalized procedure based on methodologies reported in the literature.[1]
Materials:
-
N-Boc-L-amino acid (P2 residue)
-
L-amino acid methyl ester hydrochloride (P1 residue)
-
N-capping agent (e.g., carboxylic acid)
-
C-capping agent (e.g., amine)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
N-capping of P2 amino acid: To a solution of the N-Boc-L-amino acid (1.0 equiv) and the N-capping carboxylic acid (1.1 equiv) in DCM, add EDC (1.2 equiv) and HOBt (1.2 equiv). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Boc deprotection: Dissolve the N-capped P2 amino acid in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.
-
Peptide coupling: To a solution of the deprotected N-capped P2 amino acid (1.0 equiv) and the L-amino acid methyl ester hydrochloride (P1 residue, 1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir the reaction at room temperature for 4-12 hours.
-
C-capping: To the reaction mixture from the previous step, add the C-capping amine (1.5 equiv). Continue stirring at room temperature for another 12-24 hours.
-
Work-up and purification: Dilute the reaction mixture with EtOAc and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the final N,C-capped dipeptide inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Amide-Based Inhibitors
Amide derivatives represent another significant class of non-covalent immunoproteasome inhibitors. These compounds often feature a central scaffold to which various amide functionalities are attached, allowing for the exploration of structure-activity relationships.[3][4]
Experimental Protocol: Synthesis of a Representative Amide-Based Inhibitor
This protocol is adapted from published procedures for the synthesis of amide-based inhibitors.[3]
Materials:
-
Starting carboxylic acid
-
Amine
-
Coupling reagent: Thionyl chloride (SOCl₂) or a peptide coupling reagent like HATU
-
Base: Triethylamine (TEA) or DIPEA
-
Anhydrous solvents: DCM, THF
Procedure:
-
Acid chloride formation (if using SOCl₂): To a solution of the starting carboxylic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (2.0 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Alternative coupling (using HATU): To a solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HATU (1.2 equiv) in DMF, add DIPEA (2.0 equiv). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purification: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Bridged Ring-Containing Inhibitors
The incorporation of bridged ring systems into inhibitor scaffolds is a strategy to introduce conformational rigidity, which can enhance binding affinity and selectivity.[5][6] The synthesis of these complex structures often requires multi-step sequences.
Experimental Protocol: General Strategy for Bridged Ring Synthesis
The synthesis of bridged ring systems can be complex and is highly dependent on the target structure. A common approach involves intramolecular cycloaddition reactions.[7]
Materials:
-
Acyclic precursor with appropriate functional groups for cycloaddition (e.g., a diene and a dienophile)
-
Catalyst (e.g., Grubbs' catalyst for ring-closing metathesis)
-
Anhydrous solvents
Procedure (Conceptual Outline):
-
Synthesis of the acyclic precursor: This is typically a multi-step process involving the assembly of the linear chain containing the reactive moieties for the subsequent cyclization.
-
Intramolecular cycloaddition: The acyclic precursor is subjected to conditions that promote an intramolecular reaction to form the bridged bicyclic system. For example, a Diels-Alder reaction or a ring-closing metathesis can be employed.
-
Further functionalization: The bridged ring scaffold is then further elaborated with the necessary pharmacophoric groups to achieve potent and selective immunoproteasome inhibition. This may involve coupling of amino acids or other side chains.
-
Purification and characterization: Each step requires careful purification, typically by column chromatography, and characterization by spectroscopic methods.
Quantitative Data on Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activities (IC₅₀ and Kᵢ values) of representative non-covalent immunoproteasome inhibitors against the catalytic subunits of the constitutive proteasome (c) and the immunoproteasome (i).
Table 1: Inhibitory Activity of N,C-Capped Dipeptide Inhibitors
| Compound | β1c (IC₅₀/Kᵢ, nM) | β1i (IC₅₀/Kᵢ, nM) | β2c (IC₅₀/Kᵢ, nM) | β2i (IC₅₀/Kᵢ, nM) | β5c (IC₅₀/Kᵢ, nM) | β5i (IC₅₀/Kᵢ, nM) | Reference |
| DPLG3 | >10000 | >10000 | >10000 | >10000 | 32400 | 4.5 | [2] |
| Compound 15 | >10000 | >10000 | >10000 | >10000 | 480 | 0.94 | [8] |
| Compound 54 | >10000 | >10000 | >10000 | >10000 | >5000 | 9.8 | [8] |
Table 2: Inhibitory Activity of Amide-Based Inhibitors
| Compound | β1c (Kᵢ, µM) | β1i (Kᵢ, µM) | β2c (Kᵢ, µM) | β2i (Kᵢ, µM) | β5c (Kᵢ, µM) | β5i (Kᵢ, µM) | Reference |
| Amide 6 | >50 | 4.90 | >50 | >50 | >50 | 4.39 | [2] |
| Compound 1 | >50 | 0.021 | >50 | >50 | >50 | >50 | [3] |
Table 3: Inhibitory Activity of Bridged Ring-Containing Inhibitors
| Compound | β5c (IC₅₀, nM) | β5i (LMP7) (IC₅₀, nM) | LMP2 (IC₅₀, nM) | MECL-1 (IC₅₀, nM) | Reference |
| A4 | 1489.1 | 64.3 | 129.5 | 44.3 | [5] |
| A33 | >10000 | 92.4 | 12.3 | 29.8 | [5] |
Signaling Pathways and Experimental Workflows
Inhibition of the immunoproteasome can modulate key cellular signaling pathways, such as the NF-κB and ERK pathways, which are critical in immune responses and cancer cell survival.
Figure 2. The role of the proteasome in the canonical NF-κB signaling pathway.[9][10]
Figure 3. Immunoproteasome inhibition can affect the ERK signaling pathway.[11][12][13]
Experimental Protocols for Biological Evaluation
The biological activity of synthesized inhibitors is assessed using a combination of in vitro enzymatic assays and cell-based assays.
Immunoproteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the activity of the different catalytic subunits of the immunoproteasome using specific fluorogenic substrates.
Materials:
-
Purified human immunoproteasome (commercially available)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS
-
Fluorogenic substrates:
-
β1i: Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin)
-
β5i: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) or Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin)
-
-
Test compounds dissolved in DMSO
-
Black 96-well plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the purified immunoproteasome (e.g., 0.5 nM final concentration) to each well.
-
Add the test compounds to the wells. Include a DMSO control (vehicle) and a known inhibitor as a positive control.
-
Pre-incubate the plate at 37 °C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well (e.g., 10-20 µM final concentration).
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability of cancer cell lines that express the immunoproteasome.
Materials:
-
Human cancer cell line (e.g., MM.1S multiple myeloma cells)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or opaque-walled plates
-
Spectrophotometer or luminometer
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a DMSO vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the EC₅₀ values from the dose-response curves.
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the EC₅₀ values.[14][15][16][17]
Conclusion
The synthetic methods and evaluation protocols described in these application notes provide a framework for the discovery and development of novel non-covalent immunoproteasome inhibitors. The ability to selectively target the immunoproteasome opens up new avenues for the treatment of a range of diseases, and the methodologies presented here are intended to support researchers in this exciting field.
References
- 1. Immunoproteasome β5i-Selective Dipeptidomimetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel Amides as Noncovalent Inhibitors of Immunoproteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of bridged bicyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of N, C-capped di- and tripeptides as selective immunoproteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitors block Ras/ERK signaling pathway resulting in the downregulation of Fas ligand expression during activation-induced cell death in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 15. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [nld.promega.com]
- 16. promega.com [promega.com]
- 17. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
Application Notes and Protocols for In Vivo Imaging of Inhibitor Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key in vivo imaging techniques used to track the distribution of therapeutic inhibitors. Understanding the spatial and temporal localization of these molecules within a living organism is critical for optimizing drug efficacy, assessing off-target effects, and accelerating the drug development pipeline. This document details the principles, experimental protocols, and comparative data for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), Optical Imaging, and Mass Spectrometry Imaging (MSI).
Introduction
The therapeutic efficacy of an inhibitor is fundamentally linked to its ability to reach its target in sufficient concentration and for an adequate duration. In vivo imaging provides a non-invasive window to visualize and quantify these pharmacokinetic and pharmacodynamic processes in real-time within a living system. This allows for a deeper understanding of drug disposition, target engagement, and potential toxicities, ultimately guiding the selection and development of more effective therapeutic agents.[1][2]
Positron Emission Tomography (PET) Imaging
Principle: PET is a highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer), which is chemically attached to the inhibitor of interest.[2] The concentration of the radiolabeled inhibitor is then mapped in three dimensions, providing quantitative data on its distribution in tissues and organs.[3]
Quantitative Data for In Vivo Imaging Modalities
| Imaging Modality | Spatial Resolution | Sensitivity (Molar) | Typical Tracer Dose (Animal) | Advantages | Limitations |
| PET | 1-3 mm | 10⁻¹¹ - 10⁻¹² M | 3.7-18.5 MBq (100-500 µCi) | High sensitivity, quantitative, good tissue penetration | Use of ionizing radiation, requires a cyclotron for tracer production, lower spatial resolution than MRI |
| SPECT | 1-2 mm | 10⁻¹⁰ - 10⁻¹¹ M | 18.5-74 MBq (0.5-2 mCi) | Widely available tracers, can image multiple isotopes simultaneously | Use of ionizing radiation, lower sensitivity than PET |
| MRI | 25-100 µm | 10⁻³ - 10⁻⁶ M | Varies with contrast agent | High spatial resolution, excellent soft tissue contrast, no ionizing radiation | Lower sensitivity, requires contrast agents for tracking |
| Optical Imaging | >1 mm (whole body) | 10⁻⁹ - 10⁻¹² M | Varies with probe | High throughput, cost-effective, high sensitivity | Limited tissue penetration, scattering of light can affect quantification |
| MSI | 5-200 µm | 10⁻⁶ - 10⁻⁹ M | N/A (label-free) | Label-free, high chemical specificity, can detect metabolites simultaneously | Typically requires tissue sections (ex vivo), limited to surface analysis |
Experimental Protocol: PET Imaging of an ¹⁸F-Labeled Inhibitor
-
Radiolabeling of the Inhibitor:
-
Synthesize a precursor of the inhibitor suitable for radiolabeling (e.g., with a leaving group for nucleophilic substitution).
-
Produce ¹⁸F-fluoride using a cyclotron.
-
Perform the nucleophilic substitution reaction to attach ¹⁸F to the precursor. This is often done in an automated radiosynthesis module.[4][5]
-
Purify the ¹⁸F-labeled inhibitor using high-performance liquid chromatography (HPLC).[6]
-
Formulate the purified radiotracer in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Animal Preparation:
-
House the animals (e.g., mice or rats) in accordance with institutional guidelines.
-
For studies involving metabolic tracers like ¹⁸F-FDG, fast the animals for 4-6 hours prior to imaging to reduce background signal.[7]
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.[8]
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
-
Image Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of the ¹⁸F-labeled inhibitor via the tail vein catheter (e.g., 4.2 MBq for a mouse).[3]
-
Perform a dynamic scan for a set duration (e.g., 60-120 minutes) to capture the initial distribution and clearance of the tracer.[3] Alternatively, static scans can be performed at specific time points post-injection.
-
A CT scan is typically acquired for attenuation correction and anatomical co-registration.[9]
-
-
Data Analysis:
-
Reconstruct the PET data using appropriate algorithms (e.g., ordered-subset expectation maximization).[3]
-
Fuse the PET and CT images to localize the tracer uptake in specific organs and tissues.
-
Draw regions of interest (ROIs) on the images to quantify the radioactivity concentration in different tissues.
-
Express the uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Single-Photon Emission Computed Tomography (SPECT) Imaging
Principle: SPECT is another nuclear imaging technique that, like PET, uses gamma-emitting radionuclides to visualize the distribution of a labeled inhibitor. However, SPECT detects single gamma photons, and the radionuclides used (e.g., ⁹⁹ᵐTc, ¹²³I, ¹¹¹In) have longer half-lives than typical PET isotopes.[10][11]
Experimental Protocol: SPECT Imaging of a ⁹⁹ᵐTc-Labeled Inhibitor
-
Radiolabeling of the Inhibitor:
-
Synthesize a precursor of the inhibitor with a chelating agent (e.g., DTPA) that can bind to ⁹⁹ᵐTc.
-
Obtain ⁹⁹ᵐTc from a technetium generator.
-
Perform the chelation reaction to label the inhibitor with ⁹⁹ᵐTc.
-
Purify the labeled inhibitor using size-exclusion chromatography or other suitable methods.
-
-
Animal Preparation:
-
Follow similar procedures for animal housing and anesthesia as described for PET imaging.[8]
-
Place a tail vein catheter for tracer administration.
-
-
Image Acquisition:
-
Position the anesthetized animal in the SPECT scanner.
-
Inject the ⁹⁹ᵐTc-labeled inhibitor intravenously.
-
Acquire planar or tomographic images at desired time points. For tomographic imaging, the gamma camera rotates around the animal.
-
A CT scan can be performed for anatomical reference.
-
-
Data Analysis:
-
Reconstruct the SPECT data to generate 3D images of the tracer distribution.
-
Co-register SPECT and CT images.
-
Perform ROI analysis to quantify tracer uptake in different tissues.
-
Magnetic Resonance Imaging (MRI)
Principle: MRI uses strong magnetic fields and radio waves to generate detailed anatomical images with excellent soft tissue contrast.[2] To track inhibitor distribution, the inhibitor can be conjugated to an MRI contrast agent, such as gadolinium-based molecules or superparamagnetic iron oxide nanoparticles (SPIONs).[12][13] Chemical Exchange Saturation Transfer (CEST) is an emerging MRI technique that can detect certain drugs directly without the need for a metal-based contrast agent.[14]
Experimental Protocol: MRI Tracking of a SPION-Labeled Inhibitor
-
Preparation of Labeled Inhibitor:
-
Synthesize or obtain commercially available SPIONs.
-
Conjugate the inhibitor to the surface of the SPIONs using appropriate bioconjugation chemistry.
-
Purify the SPION-inhibitor conjugate to remove any unconjugated inhibitor.
-
Characterize the conjugate for size, stability, and inhibitor loading.
-
-
Animal Preparation:
-
Follow standard procedures for animal handling and anesthesia.[14]
-
Ensure no metallic implants are present in the animal.
-
Place a tail vein catheter for injection.
-
-
Image Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast (baseline) T1-weighted and T2/T2*-weighted images.
-
Inject the SPION-inhibitor conjugate intravenously.
-
Acquire a series of post-contrast images at different time points to track the distribution of the conjugate. SPIONs typically cause a signal decrease in T2/T2*-weighted images.
-
-
Data Analysis:
-
Co-register pre- and post-contrast images.
-
Analyze the change in signal intensity in different tissues over time to determine the accumulation of the SPION-inhibitor conjugate.
-
Quantify the change in relaxation rates (R2 or R2*) for a more quantitative measure of concentration.
-
Optical Imaging
Principle: Optical imaging encompasses fluorescence and bioluminescence imaging to visualize the distribution of inhibitors.[1] For fluorescence imaging, the inhibitor is labeled with a fluorescent dye (fluorophore), and an external light source is used to excite the fluorophore, with the emitted light being detected.[15] Near-infrared (NIR) fluorophores are often preferred for in vivo imaging due to lower tissue autofluorescence and deeper tissue penetration.[16]
Experimental Protocol: Fluorescence Imaging of a NIR-Labeled Inhibitor
-
Labeling of the Inhibitor:
-
Select a suitable NIR fluorophore (e.g., Cy7, IRDye 800CW).
-
Conjugate the fluorophore to the inhibitor using a stable linker. The conjugation chemistry will depend on the functional groups available on the inhibitor and the fluorophore.
-
Purify the fluorescently labeled inhibitor to remove free dye.
-
-
Animal Preparation:
-
Use animals with low pigmentation (e.g., nude or albino mice) to minimize autofluorescence.
-
If the region of interest is covered by dark fur, it may be necessary to shave the area.
-
Anesthetize the animal and maintain anesthesia during imaging.[8]
-
Place a tail vein catheter for injection.
-
-
Image Acquisition:
-
Place the animal in an in vivo optical imaging system.
-
Acquire a baseline (pre-injection) image.
-
Inject the fluorescently labeled inhibitor intravenously (e.g., 0.5 mg/kg).[17]
-
Acquire a series of images at different time points to monitor the distribution and clearance of the labeled inhibitor.[17] The system will use an excitation light source and a filter to detect the emitted fluorescence.
-
-
Data Analysis:
-
Use the imaging software to draw ROIs over the areas of interest.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs.
-
Correct for background fluorescence.
-
At the end of the study, organs can be excised for ex vivo imaging to confirm the in vivo findings.[16]
-
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. Molecular imaging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psec.uchicago.edu [psec.uchicago.edu]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. youtube.com [youtube.com]
- 8. research.charlotte.edu [research.charlotte.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. snmmi.org [snmmi.org]
- 15. Seven steps to designing an effective in vivo fluorescence imaging study. | Revvity [revvity.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Establishing a Stable Cell Line Overexpressing Immunoproteasome Subunits
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. Under inflammatory conditions or in cells of hematopoietic origin, the standard catalytic subunits of the proteasome (β1, β2, β5) are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[1][2][3][4] This alteration enhances the processing of proteins into peptides for presentation on MHC class I molecules, a key step in the adaptive immune response.[3] Beyond antigen presentation, the immunoproteasome is implicated in various signaling pathways, including NF-κB activation, cytokine production, and the regulation of protein homeostasis under stress conditions.[2][5][6]
Generating stable cell lines that constitutively overexpress one or more immunoproteasome subunits is a powerful tool for:
-
Studying Autoimmune Diseases and Inflammation: Elucidating the role of specific subunits in inflammatory signaling and T-cell activation.[4][7]
-
Cancer Research: Investigating the pro-tumoral or anti-tumoral role of the immunoproteasome in different cancer types.[8]
-
Drug Discovery: Developing and screening novel therapeutic inhibitors that specifically target immunoproteasome activity.
-
Antigen Presentation Research: Analyzing the generation of specific peptide epitopes for immune recognition.[3]
These application notes provide a comprehensive workflow and detailed protocols for creating and validating stable cell lines overexpressing immunoproteasome subunits.
Overall Experimental Workflow
The generation of a stable cell line is a multi-step process that requires careful planning and execution, from initial vector design to final validation and banking of the clonal cell line.
Caption: High-level workflow for generating a stable cell line.
Data Presentation: Key Reagents and Representative Results
Quantitative data is essential for decision-making throughout the stable cell line generation process. The following tables provide examples of necessary characterization data.
Table 1: Common Selection Antibiotics for Mammalian Cells This table outlines common antibiotics used to select for stably transfected mammalian cells, based on the resistance gene present in the expression vector.[9]
| Antibiotic | Resistance Gene | Typical Concentration Range (for HeLa cells) |
| G418 (Geneticin®) | neo (Neomycin phosphotransferase) | 200 - 800 µg/mL[10][11] |
| Puromycin | pac (Puromycin N-acetyl-transferase) | 0.5 - 10 µg/mL |
| Hygromycin B | hph (Hygromycin phosphotransferase) | 100 - 1000 µg/mL |
| Blasticidin S | bsr or bsd (Blasticidin S deaminase) | 2 - 10 µg/mL |
| Zeocin™ | Sh ble (Streptoalloteichus hindustanus bleomycin) | 50 - 400 µg/mL |
Table 2: Representative qPCR Validation Data This table shows hypothetical, yet typical, results from a qPCR analysis confirming the overexpression of the PSMB8 (LMP7) gene in three isolated clones compared to the wild-type (WT) parental cell line.
| Cell Line | Target Gene | Normalized Cq (vs. GAPDH) | ΔΔCq (vs. WT) | Fold Change (2^-ΔΔCq) |
| Wild-Type (WT) | PSMB8 (LMP7) | 28.5 | 0.0 | 1.0 |
| Clone A | PSMB8 (LMP7) | 22.0 | -6.5 | 90.5 |
| Clone B | PSMB8 (LMP7) | 24.2 | -4.3 | 19.7 |
| Clone C | PSMB8 (LMP7) | 21.5 | -7.0 | 128.0 |
Table 3: Representative Western Blot Quantification This table shows representative data from the densitometric analysis of a Western blot, confirming increased protein levels in the selected clones.
| Cell Line | Target Protein | Normalized Band Intensity (vs. β-Actin) | Fold Change (vs. WT) |
| Wild-Type (WT) | LMP7 | 0.15 | 1.0 |
| Clone A | LMP7 | 1.95 | 13.0 |
| Clone B | LMP7 | 0.53 | 3.5 |
| Clone C | LMP7 | 2.40 | 16.0 |
Key Signaling Pathway Involvement
The immunoproteasome plays a crucial role in inflammatory signaling, particularly in the activation of the NF-κB pathway. It accelerates the degradation of the inhibitor I-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]
Caption: Simplified NF-κB activation pathway via the immunoproteasome.
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected host cells within a specific timeframe (typically 7-14 days).[11][12] This concentration will be used for selecting stable integrants.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete growth medium
-
Selection antibiotic stock solution (e.g., G418, 50 mg/mL)
-
12-well plates
-
Trypan blue solution
Procedure:
-
One day before starting, seed the host cells in a 12-well plate at a density that ensures they are 25-30% confluent on the day of antibiotic addition.
-
On the next day, prepare a series of antibiotic dilutions in complete growth medium. For G418, a good starting range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[11]
-
Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. The "0 µg/mL" well serves as a negative control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Replace the selective medium every 2-3 days.[11]
-
Observe the cells daily using a light microscope, noting the degree of cell death in each well.
-
After 10-14 days, identify the lowest concentration of the antibiotic that resulted in 100% cell death. This is the optimal concentration for stable selection.
Protocol 2: Transfection and Selection of Stable Cells
Objective: To introduce the expression vector into the host cells and select for the population that has stably integrated the plasmid into its genome.
Materials:
-
Host cell line, healthy and at low passage number (<30).[13]
-
Expression vector containing the gene of interest (e.g., LMP7) and a selectable marker (e.g., neo).
-
Transfection reagent (e.g., lipofection-based reagent).
-
Complete growth medium with and without the selection antibiotic.
-
6-well plates.
Procedure:
-
Transfection: Seed the host cells in 6-well plates so they reach 70-90% confluency on the day of transfection. Transfect the cells with the expression vector according to the manufacturer's protocol for your chosen transfection reagent.[14] A negative control (mock transfection without DNA) should be included.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in standard growth medium.[9][11][15]
-
Initiate Selection: After the recovery period, split the cells into new, larger flasks or plates at a low density (e.g., 1:10 or 1:20 dilution). Begin culturing them in complete growth medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintain Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.[9] Most non-transfected cells should die off within the first 7-10 days.
-
Colony Formation: Continue incubation for 2-3 weeks, or until distinct, antibiotic-resistant colonies are visible. At this point, you have a mixed population (a "pool") of stably transfected cells.
Protocol 3: Clonal Isolation by Limiting Dilution
Objective: To isolate single cells from the stable pool to establish a genetically identical (clonal) population.
Materials:
-
Stable cell pool.
-
Trypsin-EDTA.
-
Complete growth medium with the selection antibiotic.
-
96-well plates.
-
Hemocytometer or automated cell counter.
Procedure:
-
Trypsinize the plate of pooled stable cells and resuspend them to create a single-cell suspension.
-
Perform an accurate cell count.
-
Dilute the cell suspension in selective medium to a final concentration of 0.5 cells per 100 µL. This low concentration makes it statistically probable that each well will receive either zero or one cell.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[13]
-
Incubate the plates for 2-4 weeks, replacing the medium carefully every 7-10 days.
-
Using a microscope, identify wells that contain a single, healthy colony. Mark these wells for expansion.
Protocol 4: Validation of Overexpression
Objective: To confirm the increased expression of the target gene at both the mRNA (qPCR) and protein (Western Blot) levels.
A. Quantitative PCR (qPCR)
Materials:
-
Clonal cell populations and wild-type control cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for the target gene (e.g., PSMB8 for LMP7) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Harvest ~1-2 million cells from each clone and the wild-type control. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each cDNA sample, including primers for the target gene and the housekeeping gene.
-
Analysis: Analyze the results using the ΔΔCq method to determine the fold change in mRNA expression of the target gene in each clone relative to the wild-type control.
B. Western Blot
Materials:
-
Clonal cell populations and wild-type control cells.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein (e.g., anti-LMP7).
-
Primary antibody against a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane for 1 hour, then incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply the chemiluminescent substrate and image the blot.
-
Stripping & Reprobing: Strip the membrane and reprobe with the loading control antibody (or use a separate gel).
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity for each sample to determine the fold change in protein expression.[16]
References
- 1. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 8. Increased expression of the immunoproteasome subunits PSMB8 and PSMB9 by cancer cells correlate with better outcomes for triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 15. bosterbio.com [bosterbio.com]
- 16. Expression of immunoproteasome genes is regulated by cell-intrinsic and –extrinsic factors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Active Immunoproteasome Subunits with Activity-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immunoproteasome (iCP) is a specialized isoform of the proteasome complex, predominantly expressed in hematopoietic cells and induced in other cells by inflammatory signals like interferon-gamma (IFN-γ).[1][2] Unlike the constitutive proteasome (cCP), the iCP contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c).[3][4] This substitution alters the proteolytic activity, enhancing the generation of peptides for MHC class I antigen presentation and playing crucial roles in cytokine signaling and protein homeostasis under stress conditions.[5][6]
Given the aberrant expression and activity of iCP in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases, it has emerged as a significant therapeutic target.[7][8] Activity-based probes (ABPs) are powerful chemical tools designed to specifically label and quantify the active forms of enzymes within complex biological systems.[9] ABPs offer a distinct advantage over traditional antibody-based methods, which detect total protein levels regardless of activity, and substrate-based assays, which can lack specificity in a cellular context. These probes covalently bind to the active site of the target enzyme, providing a direct readout of its functional state.[8][10]
This document provides detailed application notes and protocols for utilizing ABPs to detect and quantify active immunoproteasome subunits, aiding in basic research and the development of novel iCP inhibitors.
Principle of Activity-Based Probes (ABPs)
ABPs for the proteasome are mechanism-based inhibitors modified with a reporter tag. Their design consists of three key components: a reactive group (warhead), a peptide-based recognition element, and a reporter tag.[9]
-
Recognition Element: Typically a tri- or tetrapeptide sequence that mimics a natural substrate, guiding the probe to the active site of the proteasome subunits.
-
Reactive Group (Warhead): An electrophile that forms a stable, covalent bond with the catalytic N-terminal threonine residue of an active proteasome subunit.[8] Common warheads include epoxyketones and vinyl sulfones.[10]
-
Reporter Tag: A moiety that enables detection and/or enrichment of the probe-labeled enzyme. Common tags include fluorophores (e.g., BODIPY, Rhodamine) for imaging and in-gel visualization, and affinity tags (e.g., biotin) for enrichment and subsequent analysis by mass spectrometry.[8][9] Bioorthogonal handles like azides or alkynes allow for two-step labeling via click chemistry.[7][8]
References
- 1. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide-Peptoid Hybrid Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Set of Activity-Based Probes to Visualize Human (Immuno)proteasome Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 5. On the Role of the Immunoproteasome in Protein Homeostasis [mdpi.com]
- 6. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 8. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting off-target effects of proteasome inhibitors in cell culture
Welcome to the technical support center for researchers using proteasome inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding the off-target effects of proteasome inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of apoptosis even at low concentrations of my proteasome inhibitor. How can I determine if this is an on-target or off-target effect?
A1: High levels of apoptosis can be a desired on-target effect, especially in cancer cell lines. However, it can also result from off-target activities. To dissect the cause, you should:
-
Confirm Proteasome Inhibition: First, verify that your inhibitor is effectively blocking proteasome activity at the concentrations used. An incomplete or excessive inhibition can lead to misleading results. You can measure the chymotrypsin-like activity of the proteasome in cell lysates.[1][2][3]
-
Use a More Specific Inhibitor: Compare the effects of your current inhibitor with a more specific one, such as an epoxyketone like Carfilzomib, which has fewer known off-target activities compared to peptide boronates like Bortezomib.[4][5][6][7][8] If the phenotype persists with a more specific inhibitor, it is more likely to be an on-target effect.
-
Investigate Common Off-Target Pathways: Proteasome inhibitors are known to induce cellular stress responses independently of direct proteasome inhibition. Key pathways to investigate include:
-
Endoplasmic Reticulum (ER) Stress: Inhibition of the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[9][10][11][12][13] This can lead to apoptosis. Assess markers like BiP, CHOP, and phosphorylated eIF2α via Western blot.
-
Caspase Activation: Some inhibitors can directly or indirectly activate caspases, leading to apoptosis.[14][15][16] Bortezomib, for instance, has been shown to induce mutations and cell death through a caspase-dependent mechanism.[14]
-
Inhibition of Other Proteases: Bortezomib is known to inhibit non-proteasomal serine proteases, such as cathepsin G and HtrA2/Omi, which can contribute to cytotoxicity and specific phenotypes like peripheral neuropathy.[6][17]
-
A logical workflow can help distinguish between these possibilities.
Q2: I am observing increased autophagy in my cells after treatment with a proteasome inhibitor. Is this a side effect, and how does it happen?
A2: Yes, the induction of autophagy is a well-documented cellular response to proteasome inhibition.[18][19] It is generally considered a compensatory, cytoprotective mechanism that the cell activates to clear the protein aggregates that accumulate when the proteasome is blocked.[18]
The primary mechanism involves the Unfolded Protein Response (UPR) and ER Stress .[11]
-
Protein Accumulation: Proteasome inhibitors block the degradation of misfolded and ubiquitinated proteins, leading to their accumulation and causing "proteotoxic" stress.[11][18]
-
ER Stress and UPR: This accumulation triggers ER stress and activates the UPR signaling pathway.
-
Autophagy Activation: A key component of the UPR, the PERK-eIF2α signaling axis, is activated. Phosphorylation of eIF2α leads to the upregulation of autophagy-specific genes like ATG5 and ATG7, promoting autophagosome formation.[18]
In some contexts, inhibiting this autophagic response (e.g., with 3-MA or Bafilomycin A1) in combination with a proteasome inhibitor can lead to enhanced cancer cell death.[11][18][19]
Q3: Which commercially available proteasome inhibitors have the best specificity?
A3: Specificity is a critical factor in minimizing off-target effects. Generally, epoxyketone-based inhibitors are considered more specific than boronate-based inhibitors.
-
High Specificity: Carfilzomib (an epoxyketone) is highly specific for the chymotrypsin-like (β5) subunit of the proteasome and binds irreversibly. It has demonstrated minimal or no off-target activity against other protease classes in many studies.[4][5][6][7][8]
-
Broader Activity: Bortezomib (a dipeptidyl boronic acid) is a reversible inhibitor that, in addition to the proteasome, has been shown to inhibit several non-proteasomal serine proteases.[17][20] This off-target activity is linked to some of its clinical side effects, such as peripheral neuropathy.[6][17]
-
Research Compound: MG132 (a peptide aldehyde) is a reversible inhibitor widely used in research. While effective at inhibiting the proteasome, it is less selective than Bortezomib and can inhibit other proteases like calpains and cathepsins, especially at higher concentrations.[21][22]
Quantitative Data Summary
Table 1: Comparison of Off-Target Activities for Common Proteasome Inhibitors
| Inhibitor | Class | Primary Target | Known Off-Target Activities | Associated Phenotypes |
| Bortezomib | Peptide Boronate | Proteasome (reversible) | Serine proteases (Cathepsin G, HtrA2/Omi)[17] | Peripheral neuropathy, ER Stress, Apoptosis[12][17][23] |
| Carfilzomib | Peptide Epoxyketone | Proteasome (irreversible) | Limited off-target activity reported[4][7]; potential cardiotoxicity via autophagy modulation[24][25] | Cardiotoxicity (at high doses), ER Stress[24][25] |
| MG132 | Peptide Aldehyde | Proteasome (reversible) | Calpains, Cathepsins, other cysteine proteases[21][22] | ER Stress, Autophagy, Apoptosis[9][19] |
Key Experimental Protocols
Protocol 1: Proteasome Activity Assay (Fluorogenic)
This protocol assesses the chymotrypsin-like activity of the proteasome in cell lysates, which is the primary target for most inhibitors.
Materials:
-
Treated and untreated cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)
-
96-well black microplate
-
Fluorometer (Excitation: ~360-380 nm, Emission: ~460 nm)
Methodology:
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse cells on ice for 30 minutes in Lysis Buffer.
-
Centrifugation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Preparation: Dilute cell lysates to a consistent concentration (e.g., 1 µg/µL) with assay buffer (Lysis buffer without Triton X-100).
-
Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the Suc-LLVY-AMC substrate to a final concentration of 50-100 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours).
-
Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). Compare the rates between treated and untreated samples to determine the percentage of inhibition.[1][2]
Protocol 2: Western Blot for ER Stress and Autophagy Markers
This protocol allows for the qualitative and semi-quantitative assessment of key protein markers for UPR and autophagy activation.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
ER Stress: anti-BiP (GRP78), anti-CHOP (GADD153), anti-phospho-eIF2α
-
Autophagy: anti-LC3B, anti-p62/SQSTM1
-
Loading Control: anti-β-actin, anti-GAPDH
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Lysate Preparation: Lyse cells in RIPA buffer, quantify protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Analysis: Analyze band intensity relative to the loading control. For autophagy, an increase in the ratio of LC3-II (lipidated form, ~14 kDa) to LC3-I (cytosolic form, ~16 kDa) indicates autophagosome formation. A decrease in p62 levels suggests autophagic flux. For ER stress, an increase in BiP, CHOP, and p-eIF2α indicates UPR activation.[10][19]
References
- 1. Proteasome Inhibitors [labome.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Proteasome inhibition measurements: clinical application. | Semantic Scholar [semanticscholar.org]
- 4. Targeted treatments for multiple myeloma: specific role of carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Proteasome inhibitors trigger mutations via activation of caspases and CAD, but mutagenesis provoked by the HDAC inhibitors vorinostat and romidepsin is caspase/CAD-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Proteasome inhibitors activate autophagy as a cytoprotective response in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of autophagy induced by proteasome inhibition increases cell death in human SHG-44 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ahajournals.org [ahajournals.org]
- 24. ashpublications.org [ashpublications.org]
- 25. Off-target effects of carfilzomib that cause cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of peptide-based immunoproteasome inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address solubility challenges encountered with peptide-based immunoproteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my peptide-based immunoproteasome inhibitor?
The solubility of a peptide is a complex property governed by its unique physicochemical characteristics. Key factors include:
-
Amino Acid Composition: The ratio of hydrophobic (e.g., Leucine, Valine, Phenylalanine) to hydrophilic (e.g., Lysine, Arginine, Glutamic Acid) amino acids is fundamental.[1][2] A higher proportion of hydrophobic residues significantly decreases solubility in aqueous solutions.[1]
-
Peptide Length: Longer peptide chains tend to be less soluble than shorter ones due to an increase in hydrophobic interactions that can promote aggregation.[1][2]
-
pH and Net Charge: A peptide's solubility is critically dependent on the pH of the solution. Solubility is typically lowest at the peptide's isoelectric point (pI), the pH at which it has a net neutral charge.[1] To improve solubility, the pH of the solution should be adjusted to be at least one unit away from the pI.[3]
-
Secondary Structure: The formation of stable secondary structures, particularly beta-sheets, can lead to self-association and aggregation, which reduces solubility.[1]
Q2: Why did my peptide inhibitor precipitate after I dissolved it and added it to my aqueous assay buffer?
Precipitation upon dilution can occur for several reasons:
-
Localized Concentration: When a peptide dissolved in a small amount of organic solvent is added too quickly to an aqueous buffer, it can create localized areas of high concentration, causing the peptide to crash out of solution.[4]
-
Buffer Incompatibility: The pH or ionic strength of the final buffer may be close to the peptide's isoelectric point (pI), where its solubility is minimal.[5]
-
"Salting Out": High salt concentrations in the buffer can reduce the solubility of the peptide by competing for water molecules.[5]
-
Aggregation: Peptides, especially those with hydrophobic regions, have a tendency to aggregate in aqueous solutions, leading to the formation of insoluble particles.[6]
Q3: How do I choose the correct initial solvent for my lyophilized peptide inhibitor?
The best initial solvent depends on the peptide's overall charge, which can be estimated from its amino acid sequence.[4][7]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.[7][8]
-
Select the Solvent:
-
Basic Peptides (Net Charge > 0): Start with sterile water. If that fails, try a small amount of an acidic solvent like 10% acetic acid, then dilute with water.[2][7][8][9]
-
Acidic Peptides (Net Charge < 0): Start with sterile water or a phosphate buffer (pH 7.4).[8] If unsuccessful, try a small amount of a basic solvent like 0.1% aqueous ammonia (NH₄OH), then dilute.[2][9] Note that peptides with cysteine should not be dissolved in alkaline solutions, as this can promote oxidation.[5][9]
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0): These peptides often require a small amount of an organic solvent to dissolve.[7][9] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity in many biological assays.[7][10][11] Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[2][8]
-
Q4: What are the main strategies to improve the solubility of a problematic peptide inhibitor?
There are two primary approaches to enhancing peptide solubility: formulation strategies and molecular engineering.
-
Formulation Strategies: These methods modify the peptide's environment. They include optimizing the pH of the solution, using co-solvents, adding solubilizing excipients like surfactants, or forming complexes with agents like cyclodextrins.[1][5][12]
-
Molecular Engineering: These strategies involve altering the peptide's structure. Common modifications include PEGylation (attaching polyethylene glycol chains), lipidation (attaching fatty acids), amino acid substitution (replacing hydrophobic residues with hydrophilic ones), or cyclization.[1][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lyophilized powder will not dissolve in aqueous buffer. | The buffer pH is too close to the peptide's isoelectric point (pI).The peptide is highly hydrophobic. | Adjust the buffer pH to be at least one unit above or below the pI. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[1][2][3]Dissolve the peptide first in a minimal amount of an organic co-solvent (e.g., DMSO, DMF) before slowly diluting with the aqueous buffer.[2][7] Caution: DMSO may oxidize peptides containing Cys or Met residues; use DMF as an alternative.[14] |
| Peptide dissolves initially but precipitates upon dilution. | Rapid addition of the concentrated peptide stock to the buffer causes localized supersaturation. | Add the concentrated peptide solution drop-by-drop to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.[4] |
| Peptide solution is cloudy or contains visible particles. | The peptide is aggregating or has not fully dissolved. | Use sonication in a water bath to break up aggregates and aid dissolution.[2][7] Gentle warming (<40°C) can also be effective but should be used cautiously to avoid degradation.[5] Always centrifuge the final solution to pellet any undissolved material before use.[2][14] |
| Peptide precipitates when added to cell culture media. | Interaction with serum proteins (e.g., albumin).Incompatibility with salts or other components in the media. | If your experiment allows, try treating cells in serum-free media for a short period before adding the complete growth medium.[15]Test for precipitation by adding the peptide to the basal medium first, then add other supplements individually to identify the problematic component.[15] |
Solubility Enhancement Strategies & Data
Improving solubility often requires a systematic approach, starting with simple formulation adjustments and progressing to more complex chemical modifications if necessary.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages | Reported Efficacy |
| pH Adjustment | Modifying the solution pH to move it away from the peptide's isoelectric point (pI), thereby increasing the net charge.[1] | Simple, cost-effective, easily reversible.[6] | May affect peptide stability or biological activity if the required pH is extreme. | Highly effective for charged peptides. |
| Co-solvents | Adding small amounts of organic solvents (e.g., DMSO, ethanol) to the aqueous solution.[1][2] | Effective for dissolving highly hydrophobic peptides.[2] | Organic solvents can be toxic to cells at higher concentrations and may interfere with some assays.[8] | A common and effective laboratory practice. |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide.[1][13] | Significantly increases water solubility and can prolong the peptide's in-vivo half-life.[1][6][13] | Can potentially reduce the peptide's binding affinity and biological activity. Requires chemical modification. | A well-established method in drug development. |
| Amino Acid Substitution | Replacing hydrophobic amino acids in the peptide sequence with more hydrophilic or charged ones.[1] | Can permanently improve the intrinsic solubility of the peptide. | May alter the peptide's conformation, receptor binding, or potency. Requires re-synthesis. | Dependent on the specific substitution and peptide. |
| Betaine Modification | Site-specific attachment of betaine, a small molecule with a quaternary ammonium group, to the peptide.[16][17] | Can significantly increase solubility without affecting structure or activity.[17] | Requires specific chemistry (e.g., native chemical ligation) for attachment. | 6.2-fold solubility increase for CG-T20 peptide.[17] |
Experimental Protocols & Workflows
Protocol 1: Systematic Peptide Solubilization
This protocol provides a step-by-step method for dissolving a new or problematic peptide-based inhibitor.
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[7][8] Centrifuge the vial briefly to collect all the powder at the bottom.[7]
-
Initial Solubility Test: Use a small, non-critical amount of the peptide for the initial test.[2][7]
-
Determine Peptide Charge: Calculate the net charge of your peptide at neutral pH (see FAQ #3).
-
Solvent Selection (Tier 1):
-
If the peptide is charged (acidic or basic), add sterile, deionized water and gently vortex.
-
If the peptide is neutral or hydrophobic, proceed directly to Tier 2.
-
-
Solvent Selection (Tier 2):
-
If a charged peptide did not dissolve in water, add a small volume of an appropriate acid (for basic peptides, e.g., 10% acetic acid) or base (for acidic peptides, e.g., 0.1% NH₄OH).[2]
-
If the peptide is neutral/hydrophobic, add a minimal volume of DMSO (e.g., 10-20 µL) to the dry powder and vortex until dissolved.[2]
-
-
Aqueous Dilution: Once the peptide is in an initial solution, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final target concentration.[4]
-
Physical Assistance: If the solution remains cloudy, sonicate the vial in a cool water bath for 3-5 minutes or warm it gently to <40°C.[5][7]
-
Final Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.[2][14] Carefully transfer the supernatant to a new, sterile tube.
Diagrams and Workflows
The following diagrams illustrate key decision-making processes and experimental workflows for handling peptide inhibitor solubility.
Caption: Decision workflow for selecting an appropriate solvent system.
Caption: Overview of strategies to improve peptide inhibitor solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. bachem.com [bachem.com]
- 10. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 11. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. books.rsc.org [books.rsc.org]
- 13. News - Overview of chemical modification of peptides [gtpeptide.com]
- 14. jpt.com [jpt.com]
- 15. researchgate.net [researchgate.net]
- 16. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Challenges with covalent vs. non-covalent immunoproteasome inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with covalent and non-covalent immunoproteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a covalent immunoproteasome inhibitor over a non-covalent one?
A1: Covalent inhibitors generally exhibit higher potency and a longer duration of action due to the formation of a stable covalent bond with the target enzyme. This can translate to more sustained target inhibition in cellular and in vivo models.[1][2] Their strong, often irreversible binding can also make them less sensitive to pharmacokinetic parameters.[1][2]
Q2: What are the main advantages of using a non-covalent immunoproteasome inhibitor?
A2: Non-covalent inhibitors are often associated with a better safety profile, as they are less likely to cause off-target modifications due to their reversible binding nature.[3][4] This can lead to reduced toxicity.[3][5] Additionally, their reversible binding can be advantageous in situations where transient inhibition of the immunoproteasome is desired.
Q3: Why am I observing time-dependent inhibition with my covalent inhibitor?
A3: Time-dependent inhibition is a characteristic feature of many covalent inhibitors. It arises because the formation of the covalent bond is a two-step process: an initial reversible binding event followed by the formation of the covalent linkage. This second step is often slower, leading to an increase in inhibitory potency over time as more enzyme becomes covalently modified.[6][7]
Q4: Can a non-covalent inhibitor be displaced from the target by the substrate?
A4: Yes, this is a potential challenge with non-covalent inhibitors. Because they bind reversibly, a high concentration of the natural substrate can compete for the active site and lead to the displacement of the inhibitor. This can reduce the inhibitor's efficacy, especially in cellular environments with high protein turnover.
Q5: What are the key immunoproteasome subunits to target, and why?
A5: The immunoproteasome has three catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The β5i subunit, with its chymotrypsin-like activity, is a common target as its inhibition significantly impacts overall proteasome activity. However, inhibiting multiple subunits, such as β1i and β5i, can sometimes lead to more profound biological effects. The choice of target subunit often depends on the specific biological question or therapeutic goal.
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Data in Immunoproteasome Activity Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Solubility Issues | 1. Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO). 2. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells. 3. Visually inspect for any precipitation after adding the inhibitor to the assay buffer. | Poor solubility can lead to inaccurate inhibitor concentrations and variable results. High solvent concentrations can inhibit enzyme activity. |
| Substrate Degradation | 1. Prepare fresh substrate solutions and protect them from light. 2. Run a "substrate only" control (no enzyme) to check for background fluorescence. | Fluorogenic substrates can degrade over time, leading to high background signal. |
| Enzyme Inactivity | 1. Use a known, potent inhibitor as a positive control to confirm enzyme activity. 2. Ensure proper storage and handling of the purified immunoproteasome or cell lysates. | Loss of enzyme activity will result in a lack of signal. |
| Contaminated Buffers or Reagents | 1. Prepare fresh assay buffers. 2. Check for microbial contamination in all reagents. | Contaminants can interfere with the assay chemistry or enzyme activity. |
Problem 2: Covalent Inhibitor Shows Lower Than Expected Potency
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Pre-incubation Time | 1. Perform a time-course experiment, pre-incubating the inhibitor with the enzyme for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate. 2. Determine the IC50 at each pre-incubation time point. | Covalent inhibitors often exhibit time-dependent inhibition. Insufficient pre-incubation will not allow for complete covalent bond formation, leading to an underestimation of potency.[6][7] |
| Inhibitor Instability | 1. Assess the stability of the inhibitor in the assay buffer over the course of the experiment. | The reactive "warhead" of covalent inhibitors can be unstable and degrade in aqueous buffers, reducing the effective concentration. |
| Incorrect Assay Conditions | 1. Ensure the pH and temperature of the assay are optimal for both enzyme activity and inhibitor binding. | Suboptimal conditions can affect the rate of covalent modification. |
Problem 3: Non-Covalent Inhibitor Shows High IC50 Value
| Possible Cause | Troubleshooting Step | Rationale |
| High Substrate Concentration | 1. Measure the Km of the substrate for the immunoproteasome. 2. Perform the inhibition assay with the substrate concentration at or below the Km. | High substrate concentrations can outcompete the non-covalent inhibitor for binding to the active site, leading to an apparent decrease in potency. |
| Short Assay Duration | 1. For slow-binding inhibitors, ensure the assay is run long enough to reach equilibrium. | Some non-covalent inhibitors may have slow on- and off-rates, requiring longer incubation times to accurately determine their potency. |
| Low Affinity of the Inhibitor | 1. Consider using more sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd). | The inhibitor may genuinely have low affinity for the target. |
Problem 4: Off-Target Effects Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibition of Constitutive Proteasome | 1. Perform a selectivity assay comparing the inhibitor's potency against the immunoproteasome and the constitutive proteasome. 2. Use a lower concentration of the inhibitor that is selective for the immunoproteasome. | Many immunoproteasome inhibitors have some activity against the constitutive proteasome, which can lead to broader cellular effects. |
| Covalent Modification of Other Proteins | 1. For covalent inhibitors, consider using activity-based protein profiling (ABPP) to identify other cellular targets. 2. Compare the cellular phenotype with that of a structurally related but non-reactive analog of the inhibitor. | The reactive warhead of covalent inhibitors can potentially modify other proteins with nucleophilic residues, leading to off-target effects.[3] |
| General Cellular Toxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. 2. Ensure that the concentrations used in functional assays are not causing significant cell death. | High concentrations of any compound can induce non-specific toxicity. |
Data Presentation
Table 1: Comparison of IC50 Values for Covalent and Non-Covalent Immunoproteasome Inhibitors
| Inhibitor | Type | Target Subunit(s) | IC50 (nM) vs. β5i | IC50 (nM) vs. β5c | Selectivity (β5c/β5i) | Reference |
| ONX-0914 (PR-957) | Covalent (Epoxyketone) | β5i | ~10 | ~500 | ~50 | [8] |
| KZR-616 | Covalent (Epoxyketone) | β1i, β5i | N/A | N/A | N/A | [9] |
| Bortezomib | Covalent (Boronic Acid) | β5c, β5i | 4 | 7 | ~1.75 | [10] |
| Carfilzomib | Covalent (Epoxyketone) | β5c, β5i | 33 | 6 | ~0.18 | [10] |
| DPLG3 | Non-covalent (N,C-capped dipeptide) | β5i | 4.5 | >33,000 | >7200 | [11] |
| Compound 4 | Non-covalent | β5i | 41 | 470 | ~11.5 | [10] |
| Compound 5 | Non-covalent | β5i | 27 | 340 | ~12.6 | [10] |
Experimental Protocols
Protocol 1: Immunoproteasome Activity Assay Using a Fluorogenic Substrate
This protocol is adapted from a method for measuring immunoproteasome activity in whole-cell lysates.[1][12]
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Interferon-gamma (IFN-γ) for immunoproteasome induction
-
Proteasome activity lysis buffer (25 mM Tris-HCl [pH 7.5], 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
-
Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)
-
Fluorogenic substrate for β5i (e.g., Ac-ANW-AMC)
-
Immunoproteasome inhibitor (e.g., ONX-0914) as a control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency. To induce immunoproteasome expression, treat cells with IFN-γ (e.g., 500 U/ml for 48 hours).[1]
-
Lyse the cells using the proteasome activity lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add your cell lysate (e.g., 10 µl).
-
For inhibitor wells, pre-incubate the lysate with the desired concentrations of your test inhibitor or a control inhibitor like ONX-0914. For covalent inhibitors, this pre-incubation step (e.g., 30 minutes at 37°C) is crucial.[7]
-
Add the proteasome activity assay buffer to bring the total volume to 90 µl.
-
-
Initiate Reaction and Measurement:
-
Add 10 µl of the fluorogenic substrate (e.g., Ac-ANW-AMC to a final concentration of 10-50 µM) to each well to start the reaction.
-
Immediately place the plate in a fluorometer pre-heated to 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) kinetically over a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
For inhibitor studies, plot the rate of reaction against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Immunoproteasome Inhibition Assay
This protocol provides a general framework for assessing the effect of immunoproteasome inhibitors on a cellular process.
Materials:
-
Immune cells (e.g., PBMCs, T cells, or a relevant cell line)
-
Cell culture medium
-
Test inhibitor (covalent or non-covalent)
-
Stimulant to induce a measurable cellular response (e.g., LPS for cytokine production, anti-CD3/CD28 for T cell activation)
-
Assay reagents for the chosen endpoint (e.g., ELISA kit for cytokine measurement, flow cytometry antibodies for activation markers)
-
96-well cell culture plate
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of your test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined time.
-
-
Cellular Stimulation:
-
After the inhibitor pre-treatment, add the stimulant to the wells to induce the desired cellular response.
-
-
Endpoint Measurement:
-
After an appropriate incubation period with the stimulant, measure the cellular endpoint. For example:
-
Cytokine Production: Collect the cell supernatant and measure cytokine levels using ELISA.
-
Cell Proliferation: Use a proliferation assay like CFSE dilution or BrdU incorporation.
-
Cell Signaling: Lyse the cells and perform Western blotting for phosphorylated signaling proteins.[13]
-
-
-
Cell Viability Assessment:
-
In a parallel plate, perform a cell viability assay with the same inhibitor concentrations to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the endpoint measurement to the vehicle control.
-
Plot the normalized response against the inhibitor concentration to determine the IC50 for the cellular effect.
-
Visualizations
Signaling Pathways
Caption: Canonical NF-κB signaling pathway and the point of intervention for immunoproteasome inhibitors.
Caption: JNK signaling pathway, which can be activated by cellular stress induced by immunoproteasome inhibition.
Caption: The Unfolded Protein Response (UPR) can be triggered by immunoproteasome inhibition.
Experimental Workflows
Caption: A typical experimental workflow for comparing covalent and non-covalent immunoproteasome inhibitors.
Logical Relationships
Caption: A logical flow for troubleshooting low potency of an immunoproteasome inhibitor.
References
- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry Frozen Troubleshooting: IHC-Fr Help: Novus Biologicals [novusbio.com]
- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 4. Non-covalent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Immunoproteasome Inhibitors Using Large-Scale Covalent Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
Technical Support Center: Strategies to Improve Metabolic Stability of Epoxyketone-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the metabolic stability of epoxyketone-based inhibitors.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Rapid Disappearance of the Inhibitor in Microsomal Stability Assays
Question: My epoxyketone-based inhibitor is degrading extremely quickly in my human liver microsome (HLM) assay, even at early time points. What could be the cause, and how can I troubleshoot this?
Answer:
Rapid degradation of peptide epoxyketones in HLM assays is a common observation. The primary routes of metabolism for this class of compounds are through peptidase cleavage and epoxide hydrolysis, with the latter being mediated by microsomal epoxide hydrolase (mEH).[1][2] Cytochrome P450 (CYP) enzymes typically play a minor role in the metabolism of these inhibitors.[1]
Potential Causes and Solutions:
-
High Peptidase Activity: The peptide backbone of your inhibitor is likely susceptible to cleavage by peptidases present in the microsomal preparation.
-
Rapid Epoxide Hydrolysis: The epoxyketone pharmacophore is a substrate for microsomal epoxide hydrolase (mEH), which converts it to an inactive diol metabolite.[1]
-
Solution: Introduce steric hindrance near the epoxide ring to limit access by mEH. For example, the addition of a hydroxyl group at the P1' position has been shown to improve metabolic stability.
-
-
Non-specific Binding: While less common for rapid degradation, significant non-specific binding to proteins in the microsomal preparation can reduce the concentration of the inhibitor available for metabolism, potentially complicating data interpretation.
-
Solution: If you suspect high non-specific binding, you can measure the fraction unbound in the microsomal incubation (fu,mic) using techniques like equilibrium dialysis.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am observing significant variability in the calculated half-life of my epoxyketone inhibitor across different batches of experiments. What are the potential sources of this inconsistency?
Answer:
Inconsistent results in metabolic stability assays can stem from several factors related to both the experimental setup and the compounds themselves.
Potential Causes and Solutions:
-
Variability in Microsomal Preparations: Different lots of liver microsomes can have varying levels of enzymatic activity.
-
Solution: Whenever possible, use the same lot of microsomes for a series of comparative experiments. Always include positive control compounds with known metabolic profiles to assess the activity of the microsomal batch.
-
-
Inhibitor Instability in Solution: Peptide-based compounds can be prone to degradation in buffer solutions.
-
Solution: Assess the chemical stability of your inhibitor in the assay buffer without microsomes to ensure that the observed disappearance is due to enzymatic metabolism.
-
-
Issues with Sample Preparation and Analysis: The peptide nature of these inhibitors can lead to challenges in sample preparation and LC-MS/MS analysis, such as poor recovery or ion suppression.[5]
-
Solution: Optimize your sample preparation protocol to ensure complete protein precipitation and inhibitor extraction. Use a stable isotope-labeled internal standard to correct for variability in sample processing and matrix effects.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the metabolic stability of epoxyketone-based inhibitors.
General Questions
Question: What are the primary metabolic pathways for epoxyketone-based proteasome inhibitors?
Answer: The main metabolic pathways for epoxyketone inhibitors like carfilzomib are peptidase cleavage of the peptide backbone and epoxide hydrolysis of the reactive pharmacophore.[2] The latter is primarily mediated by microsomal epoxide hydrolase (mEH).[1] Metabolism by cytochrome P450 enzymes is generally considered a minor pathway for this class of compounds.[1]
Question: How can I strategically modify my epoxyketone inhibitor to improve its metabolic stability?
Answer: Several strategies can be employed to enhance the metabolic stability of peptide epoxyketones:
-
Backbone Modifications: To prevent peptidase cleavage, you can introduce non-natural amino acids (e.g., D-amino acids), N-methylate the peptide bonds, or cyclize the peptide.[3][4]
-
P1' Site Modification: Introducing substituents at the P1' position, adjacent to the epoxyketone, can sterically hinder the approach of epoxide hydrolase. For instance, adding a hydroxyl group at this position has been shown to increase metabolic stability.
-
Macrocyclization: Creating macrocyclic structures can improve metabolic stability and specificity.[6]
-
Formulation Strategies: Encapsulating the inhibitor in formulations like polymer micelles can protect it from metabolic degradation.
Experimental Design and Interpretation
Question: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays of epoxyketone inhibitors?
Answer:
-
Liver Microsomes: These are subcellular fractions that are rich in phase I metabolizing enzymes like CYPs and epoxide hydrolases.[7] They are a cost-effective and high-throughput option for initial screening. However, they lack phase II enzymes and cellular transporters.
-
Hepatocytes: These are intact liver cells that contain a full complement of phase I and phase II metabolizing enzymes, as well as transporters.[8] They provide a more comprehensive in vitro model of hepatic metabolism but are more expensive and have a lower throughput. For peptide-based inhibitors, hepatocytes can give a more complete picture of metabolism, including potential for peptidase activity that may be present in both the cytoplasm and microsomes.
Question: My epoxyketone inhibitor appears to be very stable in my in vitro assay. Does this guarantee a long in vivo half-life?
Answer: Not necessarily. While high in vitro metabolic stability is a positive indicator, other factors contribute to the in vivo half-life, including:
-
Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver, such as the kidneys, lungs, and blood.[9]
-
Renal and Biliary Clearance: The compound may be cleared from the body via excretion into the urine or bile.[10]
-
Plasma Stability: Peptide-based drugs can be susceptible to degradation by proteases in the blood. Therefore, in vivo pharmacokinetic studies are necessary to determine the actual half-life of the compound.
Question: How does the covalent binding mechanism of epoxyketone inhibitors affect the interpretation of metabolic stability data?
Answer: Epoxyketone inhibitors are covalent inhibitors, meaning they form an irreversible bond with their target (the proteasome).[11] In the context of metabolic stability assays, the primary focus is on the enzymatic degradation of the inhibitor before it reaches its target. The covalent binding to the target is a separate event and does not directly influence the interpretation of metabolic clearance, which is a measure of how quickly the drug is eliminated from the system. However, it's important to be aware that the inherent reactivity of the epoxyketone warhead could potentially lead to non-specific covalent binding to other proteins in the assay matrix, which could be a source of compound loss if not properly accounted for.[12]
Data Presentation
Table 1: In Vitro Metabolic Stability of Selected Epoxyketone-Based Proteasome Inhibitors
| Compound | Description | In Vitro System | % Remaining at 60 min | Reference |
| Carfilzomib | Approved proteasome inhibitor | Rat Liver Homogenate | ~20% | [13] |
| Compound 9 (Cfz-OH) | Carfilzomib analog with a hydroxyl group at the P1' position | Rat Liver Homogenate | ~60% | [13] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
1. Microsomal Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of an epoxyketone-based inhibitor in human liver microsomes.
Materials:
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions A and B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Internal standard (IS)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare the test inhibitor working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the test inhibitor working solution to the wells.
-
Add the HLM suspension to the wells to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent inhibitor remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
2. Hepatocyte Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of an epoxyketone-based inhibitor in suspended human hepatocytes.
Materials:
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Positive control compounds
-
Internal standard (IS)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker with CO2 supply
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to obtain a viable cell suspension.
-
Prepare the test inhibitor working solution by diluting the stock solution in hepatocyte incubation medium to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test inhibitor working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), quench the reaction by adding cold acetonitrile containing the internal standard to the respective wells.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent inhibitor remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Visualizations
Caption: Metabolic pathway of a generic epoxyketone-based inhibitor.
Caption: Experimental workflow for a microsomal metabolic stability assay.
Caption: Troubleshooting decision tree for metabolic stability assays.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. bioivt.com [bioivt.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. bioivt.com [bioivt.com]
Technical Support Center: Overcoming Acquired Bortezomib Resistance in Multiple Myeloma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to bortezomib in multiple myeloma (MM) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments involving bortezomib-resistant multiple myeloma.
Issue 1: Establishing a Bortezomib-Resistant Multiple Myeloma Cell Line
Q1: My multiple myeloma cell line is not developing resistance to bortezomib despite continuous exposure to increasing concentrations of the drug. What could be the reason?
A1: Several factors could contribute to the difficulty in establishing a bortezomib-resistant cell line:
-
Inappropriate Starting Concentration: The initial bortezomib concentration might be too high, leading to excessive cell death and preventing the selection of resistant clones. Start with a concentration around the IC50 value of the parental cell line.
-
Insufficient Incubation Time: Resistance development is a gradual process. Ensure that cells are exposed to each concentration for a sufficient period (e.g., several passages) to allow for adaptation and selection.
-
Cell Line Heterogeneity: The parental cell line may lack the inherent genetic or epigenetic diversity necessary to develop resistance. Consider using a different multiple myeloma cell line.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
Experimental Protocol: Generation of Bortezomib-Resistant Cell Lines
This protocol describes a common method for generating bortezomib-resistant multiple myeloma cell lines through continuous exposure to escalating drug concentrations.[1][2]
-
Cell Seeding: Seed the parental multiple myeloma cell line (e.g., MM.1S, RPMI 8226) at a density of 3 x 10^5 cells/mL in appropriate culture medium.
-
Initial Bortezomib Exposure: Begin by exposing the cells to bortezomib at a concentration equal to the IC50 value of the parental line.
-
Monitoring and Sub-culturing: Monitor cell viability and proliferation regularly. When the cells have adapted and are proliferating steadily, subculture them.
-
Stepwise Dose Escalation: Gradually increase the bortezomib concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Maintenance of Resistant Lines: Once the desired level of resistance is achieved (e.g., 5 to 10-fold higher IC50 compared to the parental line), maintain the resistant cell line in a medium containing a constant concentration of bortezomib to preserve the resistant phenotype.
-
Verification of Resistance: Periodically assess the IC50 of the resistant cell line using a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the stability of the resistant phenotype.
Issue 2: Inconsistent Results in Bortezomib Efficacy Studies
Q2: I am observing high variability in the cytotoxic effect of bortezomib on my resistant cell line across different experiments. What could be the cause?
A2: Inconsistent results can arise from several experimental variables:
-
Passage Number: High-passage number cell lines can exhibit altered characteristics, including drug sensitivity. Use cells within a consistent and limited passage range for all experiments.
-
Drug Stability: Bortezomib is sensitive to storage conditions. Ensure the drug is stored correctly and prepare fresh dilutions for each experiment.
-
Cell Density: The initial cell seeding density can influence drug efficacy. Use a consistent seeding density for all experiments.
-
Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may affect cell growth and drug response. Test new lots of FBS before use in critical experiments.
Issue 3: Reversal of Bortezomib Resistance in Culture
Q3: My bortezomib-resistant cell line seems to be losing its resistance over time when cultured without the drug. Why is this happening and how can I prevent it?
A3: Acquired drug resistance can sometimes be a transient phenotype. In the absence of selective pressure (bortezomib), the resistant cells may be outcompeted by any remaining sensitive cells, or the resistance mechanisms may be downregulated.
Solution: To maintain a stable resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of bortezomib. This concentration should be high enough to maintain selective pressure but not so high as to cause significant cell death.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms and experimental approaches for studying bortezomib resistance.
Q1: What are the primary molecular mechanisms of acquired bortezomib resistance in multiple myeloma?
A1: Acquired resistance to bortezomib in multiple myeloma is a multifactorial phenomenon involving several key mechanisms:[3][4][5][6]
-
Proteasome Alterations: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome (the primary target of bortezomib), can reduce the drug's binding affinity.[2][6] Overexpression of proteasome subunits can also increase the overall proteasome activity, requiring higher drug concentrations for inhibition.[7]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the NF-κB, PI3K/AKT, and MAPK pathways can promote cell survival and override the pro-apoptotic signals induced by bortezomib.[5][8]
-
Unfolded Protein Response (UPR) Modulation: Alterations in the UPR pathway, which is activated by the accumulation of unfolded proteins due to proteasome inhibition, can help cells adapt to proteotoxic stress.[1][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump bortezomib out of the cell, reducing its intracellular concentration.[4][5]
-
Tumor Microenvironment Interactions: Adhesion of myeloma cells to bone marrow stromal cells can induce cell adhesion-mediated drug resistance (CAM-DR) through the secretion of protective cytokines like IL-6.[4][5]
Q2: How can I experimentally verify the mechanism of resistance in my bortezomib-resistant cell line?
A2: A combination of molecular and cellular assays can be used to elucidate the resistance mechanisms:
| Mechanism | Experimental Approach |
| Proteasome Alterations | Gene Sequencing: Sequence the PSMB5 gene to identify potential mutations. Western Blot/qRT-PCR: Analyze the expression levels of proteasome subunits (e.g., PSMB5, PSMB1, PSMB2). Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[1] |
| Activation of Pro-Survival Pathways | Western Blot: Assess the phosphorylation status and total protein levels of key signaling molecules (e.g., p-AKT, AKT, p-IκBα, IκBα). Reporter Assays: Use luciferase reporter constructs to measure the transcriptional activity of pathways like NF-κB. |
| UPR Modulation | Western Blot/qRT-PCR: Analyze the expression of UPR markers such as GRP78, IRE1α, XBP1s, and ATF4.[1] |
| Increased Drug Efflux | Flow Cytometry: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity. Western Blot/qRT-PCR: Determine the expression levels of ABC transporters like P-gp (ABCB1). |
Q3: What are some strategies to overcome bortezomib resistance in my experiments?
A3: Several strategies can be employed to overcome bortezomib resistance:
-
Next-Generation Proteasome Inhibitors: Drugs like carfilzomib and ixazomib have different binding kinetics and may be effective against bortezomib-resistant cells.[9]
-
Combination Therapies: Combining bortezomib with inhibitors of pro-survival pathways (e.g., PI3K inhibitors, HDAC inhibitors) can create synergistic anti-myeloma effects.[10]
-
Targeting the Tumor Microenvironment: Disrupting the interaction between myeloma cells and the bone marrow stroma (e.g., using CXCR4 antagonists) can re-sensitize cells to bortezomib.
-
Targeting the SCF-Skp2-p27 Axis: Inhibition of the SCFSkp2 ubiquitin ligase complex can stabilize the cell cycle inhibitor p27 and enhance bortezomib-induced apoptosis.[11]
Key Signaling Pathways in Bortezomib Resistance
The following diagrams illustrate key signaling pathways implicated in acquired bortezomib resistance.
Figure 1. NF-κB pathway activation in bortezomib resistance.
Figure 2. The Unfolded Protein Response (UPR) in bortezomib action.
Experimental Workflow and Data Presentation
Workflow for Assessing Bortezomib Resistance
References
- 1. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanisms of Bortezomib Resistance in Multiple Myeloma Cell | Encyclopedia MDPI [encyclopedia.pub]
- 5. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Soluble and Cell–Cell-Mediated Drivers of Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Minimizing Toxicity of Pan-Proteasome Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-proteasome inhibitors in animal models. The information is designed to help minimize toxicity and ensure the successful execution of preclinical studies.
General Troubleshooting
Q1: My animals are experiencing significant weight loss and general malaise after administration of a pan-proteasome inhibitor. What can I do?
A1: Weight loss and general malaise are common signs of toxicity. Here are several steps you can take to troubleshoot this issue:
-
Dose Reduction: The most straightforward approach is to reduce the dose of the proteasome inhibitor. A pilot dose-finding study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Modification of Dosing Schedule: Instead of daily administration, consider intermittent dosing (e.g., twice weekly). For bortezomib, a once-weekly or subcutaneous administration has been shown to reduce neurotoxicity compared to a twice-weekly intravenous regimen.[1]
-
Supportive Care: Ensure animals have easy access to food and water. Providing nutritional supplements or palatable, high-calorie food can help mitigate weight loss. Maintaining proper hydration is also crucial.
-
Monitor for Specific Toxicities: Weight loss can be a secondary effect of more specific organ toxicities. Closely monitor for signs of cardiotoxicity, neurotoxicity, nephrotoxicity, and thrombocytopenia to identify the root cause.
Q2: I am observing a high rate of mortality in my study group treated with a pan-proteasome inhibitor. What are the likely causes and how can I address this?
A2: High mortality is a critical issue that requires immediate attention. Potential causes include:
-
Overdosing: The administered dose may be too high for the specific animal strain or model. It is crucial to perform a thorough literature review and ideally a pilot study to determine an appropriate starting dose.
-
Severe Organ Toxicity: Pan-proteasome inhibitors can induce severe cardiovascular, renal, or other organ damage.[2] For instance, carfilzomib administration can be associated with significant toxicities, including death.[2]
-
Tumor Lysis Syndrome (TLS): In tumor-bearing models, rapid and effective cancer cell killing can lead to TLS, a life-threatening condition caused by the release of intracellular contents into the bloodstream. Pre-treatment with allopurinol or rasburicase may help prevent this.[3]
-
Route of Administration: Incorrect administration, such as accidental intrathecal injection of a drug intended for intravenous use, can be fatal.[4] Ensure all personnel are properly trained on the correct administration techniques.
To address high mortality, consider the following:
-
Immediate Dose De-escalation: If you observe unexpected mortality, immediately lower the dose for subsequent cohorts.
-
Staggered Dosing: When starting a new study, dose a small number of animals first to confirm tolerability before treating the entire cohort.
-
Pathological Analysis: Perform necropsies on deceased animals to identify the cause of death, which can guide future protocol modifications.
Cardiotoxicity
Q3: I am concerned about the potential for cardiotoxicity with carfilzomib in my mouse model. How can I mitigate this?
A3: Co-administration of metformin has been shown to be a promising strategy to protect against carfilzomib-induced cardiotoxicity in mice.[5][6][7] Metformin works by activating the AMPKα pathway, which is inhibited by carfilzomib.[5][7]
Experimental Protocol: Co-administration of Metformin with Carfilzomib
This protocol is adapted from studies by Efentakis et al. and is designed for use in mice.
| Parameter | Recommendation |
| Carfilzomib Dose | 8 mg/kg |
| Carfilzomib Administration | Intraperitoneal (IP) injection |
| Metformin Dose | 140 mg/kg |
| Metformin Administration | Oral gavage (per os) |
| Acute Protocol (2 days) | Administer both agents on Day 0 and Day 1. |
| Subacute Protocol (6 days) | Administer carfilzomib on alternate days and metformin daily for 6 days.[2] |
Quantitative Data Summary: Cardioprotective Effect of Metformin
| Treatment Group | Fractional Shortening (FS%) - 2 Day Protocol | Fractional Shortening (FS%) - 6 Day Protocol |
| Control | Baseline | Baseline |
| Carfilzomib (Cfz) | Significant reduction | Significant reduction |
| Cfz + Metformin (Met) | FS% maintained, reduction prevented | FS% maintained, reduction prevented |
| Metformin (Met) | No significant change | No significant change |
Data adapted from Efentakis et al.[5][8]
Signaling Pathway: Carfilzomib-Induced Cardiotoxicity and Metformin's Protective Effect
Caption: Carfilzomib activates PP2A, leading to AMPKα inhibition and subsequent cardiac dysfunction. Metformin counteracts this by activating AMPKα.
Neurotoxicity
Q4: My mice are showing signs of peripheral neuropathy (e.g., altered gait, reduced grip strength) after bortezomib treatment. What is the mechanism and how can I reduce this?
A4: Bortezomib-induced peripheral neuropathy (BIPN) is a common, dose-limiting toxicity.[5][9] The underlying mechanisms are complex and involve damage to dorsal root ganglia (DRG) neurons, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[5][10][11]
Experimental Protocol: Bortezomib-Induced Peripheral Neuropathy Model
This protocol is based on studies investigating BIPN in mice and can be used to assess neuroprotective agents.
| Parameter | Recommendation |
| Bortezomib Dose | 0.8 mg/kg to 1 mg/kg |
| Bortezomib Administration | Intravenous (IV) or Intraperitoneal (IP), twice weekly for 4-6 weeks |
| Animal Model | C57BL/6J or immunodeficient strains (e.g., SCID) for tumor-bearing studies |
| Assessment Methods | Behavioral tests (e.g., von Frey for mechanical allodynia), nerve conduction studies, and histological analysis of DRG and peripheral nerves.[10][12] |
Potential Mitigation Strategies (Further Investigation Required for Detailed Protocols):
-
Glial Inhibitors: Co-treatment with minocycline has been shown to prevent bortezomib-induced sensory neuropathy and astrocyte activation in preclinical models.[5]
-
Antioxidants: N-acetyl-L-cysteine has been proposed to mitigate renal injury from carfilzomib, which may share oxidative stress mechanisms with neurotoxicity.[3][13]
-
Targeting Sphingolipid Metabolism: Enhanced S1P-S1PR1 signaling in astrocytes contributes to neuroinflammation in BIPN.[5]
Signaling Pathway: Bortezomib-Induced Neurotoxicity
Caption: Bortezomib-induced proteasome inhibition in the DRG leads to a cascade of events including mitochondrial dysfunction and neuroinflammation, resulting in peripheral neuropathy.
Thrombocytopenia
Q5: I am observing a significant drop in platelet counts in my animals treated with bortezomib. What is the cause and are there any strategies to manage this?
A5: Bortezomib-induced thrombocytopenia is a common hematological toxicity. It is thought to be caused by a reversible inhibition of proplatelet formation from megakaryocytes in the bone marrow, rather than direct cytotoxicity to megakaryocytes.[14][15] This effect is mediated by an increase in activated RhoA, a negative regulator of platelet production.[14]
Experimental Protocol: Bortezomib-Induced Thrombocytopenia Model
| Parameter | Recommendation |
| Bortezomib Dose | 2.5 mg/kg (single IV injection) |
| Animal Model | BALB/c mice |
| Assessment | Monitor platelet counts on days 2-4 (nadir) and day 6 (recovery).[14][16] Assess proplatelet formation from cultured megakaryocytes. |
Quantitative Data Summary: Bortezomib Effect on Platelet Count
| Time Point | Platelet Count |
| Baseline (Day 0) | Normal |
| Day 2-4 | Significant decrease |
| Day 6 | Recovery towards normal |
Data based on studies in mice receiving a single 2.5 mg/kg IV dose of bortezomib.[14][16]
Potential Mitigation Strategies:
-
Rho Kinase (ROCK) Inhibitors: The RhoA/ROCK pathway is a key negative regulator of proplatelet formation. The addition of a ROCK inhibitor, such as Y27632, has been shown to rescue the decreased proplatelet formation induced by bortezomib in vitro.[14] Further in vivo studies are needed to validate this as a therapeutic strategy.
Signaling Pathway: Bortezomib-Induced Thrombocytopenia
Caption: Bortezomib inhibits proplatelet formation by increasing activated RhoA in megakaryocytes, leading to thrombocytopenia. ROCK inhibitors may mitigate this effect.
Nephrotoxicity
Q6: I have read that carfilzomib can cause renal toxicity. What should I monitor for in my animal studies and are there ways to prevent it?
A6: Carfilzomib has been associated with renal adverse events, including acute kidney injury (AKI).[17][18][19][20][21][22] The proposed mechanism involves vasoconstriction of renal vessels, potentially mediated by oxidative stress.[3][13]
Monitoring for Nephrotoxicity:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Regularly monitor serum creatinine and BUN levels. An increase in these parameters is indicative of renal dysfunction.
-
Urinalysis: Check for proteinuria (especially albuminuria) and the presence of casts.[21]
-
Histopathology: At the end of the study, perform histological examination of the kidneys to look for signs of tubular necrosis, glomerulonephropathy, or thrombotic microangiopathy.[17]
Potential Mitigation Strategy:
-
N-acetyl-L-cysteine (NAC): In a case report, NAC was shown to partially mitigate carfilzomib-induced AKI in a human patient.[13] The hypothesis is that NAC, an antioxidant, may counteract the oxidative stress-induced vasoconstriction in the renal vasculature.[3] Further preclinical studies are needed to establish a specific protocol for NAC co-administration in animal models.
Experimental Workflow: Investigating Carfilzomib-Induced Nephrotoxicity
Caption: A typical experimental workflow for assessing carfilzomib-induced nephrotoxicity and the potential protective effects of co-administered agents.
References
- 1. Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nephron Power: Carfilzomib induced renal injury: mechanism of action? [nephronpower.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Carfilzomib-related acute kidney injury may be prevented by N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bortezomib induces thrombocytopenia by the inhibition of proplatelet formation of megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1800-Thrombocytopenia associated with bortezomib | eviQ [eviq.org.au]
- 16. Risk factors and kinetics of thrombocytopenia associated with bortezomib for relapsed, refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carfilzomib-associated renal toxicity is common and unpredictable: a comprehensive analysis of 114 multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Renal Failure among Multiple Myeloma patients utilizing Carfilzomib and Associated Factors in the ‘Real-World’ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiac and renal complications of carfilzomib in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. hematologyandoncology.net [hematologyandoncology.net]
Technical Support Center: Controlling for Constitutive Proteasome Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteasome inhibitors. It offers detailed experimental protocols and data presentation to ensure robust and reliable experimental outcomes when investigating the ubiquitin-proteasome system.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls when using a proteasome inhibitor in my experiments?
A1: To ensure that the observed cellular effects are specifically due to proteasome inhibition and not off-target effects, it is crucial to include the following negative controls:
-
Vehicle Control: The most basic control, where cells are treated with the same solvent used to dissolve the proteasome inhibitor (e.g., DMSO). This accounts for any effects of the solvent itself.
-
Inactive Analog Control: Use a structurally similar but inactive version of the proteasome inhibitor. This is a highly specific control to demonstrate that the effects are dependent on the inhibitor's active pharmacophore.
-
Unrelated Proteasome Inhibitor Control: Employing a proteasome inhibitor from a different chemical class that targets the proteasome through a distinct mechanism can help confirm that the observed phenotype is a consequence of proteasome inhibition rather than a unique off-target effect of the primary inhibitor.[1][2]
Q2: How can I confirm that my proteasome inhibitor is working as expected in my cell line or tissue model?
A2: You can confirm the activity of your proteasome inhibitor by directly measuring proteasome activity or by observing the accumulation of known proteasome substrates.
-
Direct Measurement of Proteasome Activity: Utilize commercially available assay kits, such as luminescence-based assays (e.g., Proteasome-Glo™) or fluorescence-based assays, which measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[3][4][5][6] A dose-dependent decrease in proteasome activity upon inhibitor treatment confirms its efficacy.
-
Accumulation of Ubiquitinated Proteins: Perform a western blot analysis to detect the accumulation of poly-ubiquitinated proteins. Inhibition of the proteasome leads to a buildup of proteins that are tagged for degradation.[7][8]
-
Accumulation of a Specific Short-Lived Protein: Monitor the levels of a known short-lived protein that is degraded by the proteasome (e.g., p53, c-Myc, or a reporter protein like ZsGreen fused to a degradation motif).[9][10] An increase in the level of this protein indicates proteasome inhibition.
Q3: My proteasome inhibitor is causing unexpected cellular toxicity. How can I determine if this is an off-target effect?
A3: Distinguishing between on-target and off-target toxicity is critical. Here are some strategies:
-
Dose-Response Curve: Perform a detailed dose-response analysis. On-target effects should correlate with the IC50 for proteasome inhibition, while off-target effects may occur at different concentrations.
-
Use a Different Class of Inhibitor: As mentioned in A1, if a different proteasome inhibitor with a distinct chemical structure does not produce the same toxic effect at a concentration that yields equivalent proteasome inhibition, the toxicity is likely an off-target effect of the first inhibitor.[1] For example, bortezomib is known to inhibit serine proteases, an off-target effect not as prominent with carfilzomib.[1]
-
Rescue Experiment: If possible, a rescue experiment can be performed. For instance, if the toxicity is due to the accumulation of a specific protein, overexpressing a downstream effector that counteracts this accumulation could rescue the phenotype.
-
Activity-Based Protein Profiling (ABPP): This advanced technique can identify other cellular enzymes that are inhibited by your compound, providing a direct readout of off-target interactions.[11][12][13]
Q4: What is the best way to control for non-proteasomal effects when my experimental readout is downstream of a signaling pathway?
A4: To confidently link your observations to proteasome inhibition, consider the following controls:
-
Genetic Controls (siRNA/shRNA): Use siRNA or shRNA to knock down essential subunits of the 26S proteasome (e.g., PSMD1, PSMC2 for the 19S regulatory particle, or PSMB5 for the 20S core particle).[14][15][16][17] If the phenotype observed with the inhibitor is recapitulated by the genetic knockdown of proteasome subunits, it strongly suggests the effect is on-target.
-
Multiple Inhibitors: Corroborate your findings using multiple, structurally and mechanistically distinct proteasome inhibitors.[2][18]
-
Time-Course Analysis: A detailed time-course experiment can help correlate the onset of proteasome inhibition with the downstream signaling event.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No observable effect after inhibitor treatment. | Inhibitor Inactivity: The inhibitor may have degraded or is not active. | Test the inhibitor in a cell-free proteasome activity assay to confirm its biochemical activity. |
| Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | Use a cell-based proteasome activity assay to confirm target engagement within the cell.[3][4] Consider using a different inhibitor with known good cell permeability. | |
| Cell Line Resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. | Increase the inhibitor concentration or treatment time. Test in a different, sensitive cell line as a positive control. | |
| High background in proteasome activity assays. | Nonspecific Protease Activity: Other cellular proteases may be cleaving the substrate.[19] | Use a specific proteasome inhibitor as a negative control to determine the proportion of the signal that is proteasome-dependent.[19] Some kits also include inhibitors for other proteases.[4] |
| Contaminants in Lysate: Lysosomal proteases released during sample preparation can contribute to background.[19] | Prepare lysates quickly on ice and use appropriate protease inhibitor cocktails. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell density, passage number, and growth phase can all affect cellular responses. | Standardize cell culture conditions meticulously. Ensure cells are in the exponential growth phase for all experiments. |
| Inhibitor Instability: The inhibitor may be unstable in solution or under certain storage conditions. | Prepare fresh stock solutions of the inhibitor regularly. Aliquot and store at the recommended temperature. | |
| Observed phenotype does not correlate with the degree of proteasome inhibition. | Off-Target Effects: The phenotype may be driven by the inhibitor binding to other proteins.[1][20][21] | Perform control experiments as outlined in FAQ Q3, such as using an inactive analog or a different class of inhibitor. |
| Complex Downstream Biology: The signaling pathway may be nonlinear or subject to feedback loops. | Perform a detailed time-course and dose-response analysis to better understand the relationship between proteasome inhibition and the downstream effect. |
Experimental Protocols
Protocol 1: In-Cell Western Blot for Ubiquitinated Protein Accumulation
Objective: To qualitatively assess the level of proteasome inhibition by measuring the accumulation of poly-ubiquitinated proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the proteasome inhibitor, vehicle control, and any other controls for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail, and importantly, a deubiquitinase (DUB) inhibitor such as PR-619 or NEM to prevent the loss of ubiquitin chains.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: A smear of high-molecular-weight bands, representing poly-ubiquitinated proteins, should be more intense in the lanes corresponding to effective proteasome inhibitor treatment compared to the vehicle control.
Protocol 2: Cell-Based Luminescent Proteasome Activity Assay
Objective: To quantitatively measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in living cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well, white-walled plate suitable for luminescence measurements and allow them to attach and grow.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the proteasome inhibitor and appropriate controls (vehicle, positive control inhibitor).
-
Reagent Preparation: Prepare the luminescent proteasome substrate reagent according to the manufacturer's instructions (e.g., Promega's Proteasome-Glo™ Cell-Based Assay).[3][4][6] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add a volume of the prepared reagent equal to the volume of medium removed.
-
Mix the contents on a plate shaker for 2 minutes at a low speed.
-
Incubate the plate at room temperature for 10-30 minutes to allow the signal to stabilize.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.
Protocol 3: siRNA-Mediated Knockdown of a Proteasome Subunit
Objective: To genetically mimic pharmacological inhibition of the proteasome to confirm that an observed phenotype is on-target.
Methodology:
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting a specific proteasome subunit (e.g., PSMB5) and a non-targeting control siRNA.
-
Transfection:
-
On the day before transfection, plate cells so that they will be 30-50% confluent at the time of transfection.
-
Prepare the siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the siRNA and the lipid reagent separately in serum-free medium, then combine and incubate to allow complex formation.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells and perform western blotting or qRT-PCR to confirm the efficient knockdown of the targeted proteasome subunit.
-
Phenotypic Analysis: In a parallel set of transfected cells, perform the experimental assay to determine if the knockdown of the proteasome subunit recapitulates the phenotype observed with the pharmacological inhibitor.
Quantitative Data Summary
Table 1: Comparison of Proteasome Activity Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Luminescent (e.g., Proteasome-Glo™) [3][4][6] | Cleavage of a luminogenic substrate releases luciferin, producing light. | High sensitivity, simple "add-mix-measure" protocol, amenable to high-throughput screening. | Indirect measurement of activity, potential for luciferase inhibition by compounds. | Relative Luminescence Units (RLU) |
| Fluorescent (e.g., Suc-LLVY-AMC) [22][23] | Cleavage of a fluorogenic peptide releases a fluorescent molecule (e.g., AMC). | Direct measurement, cost-effective. | Lower sensitivity than luminescence, potential for autofluorescence from cells or compounds. | Relative Fluorescence Units (RFU) |
| Activity-Based Protein Profiling (ABPP) [11][12][13] | Covalent labeling of active proteasome subunits with a tagged probe. | Directly measures active enzyme levels, can identify off-targets, provides subunit specificity. | Technically complex, requires specialized probes and mass spectrometry. | Relative abundance of labeled peptides (LC-MS/MS) |
| In-Gel Activity Assay [22] | Separation of proteasome complexes by native gel electrophoresis followed by incubation with a fluorogenic substrate. | Can resolve the activity of different proteasome complexes (20S, 26S). | Semi-quantitative, lower throughput. | Fluorescent bands on a gel |
Visualizations
Caption: Workflow for validating the on-target effects of a proteasome inhibitor.
Caption: Signaling consequences of proteasome inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Proteasome-Glo™ Assays [promega.sg]
- 4. promega.com [promega.com]
- 5. biocompare.com [biocompare.com]
- 6. Proteasome-Glo™ Assays [promega.com]
- 7. Using the Ubiquitin-modified Proteome to Monitor Distinct and Spatially Restricted Protein Homeostasis Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Using siRNA techniques to dissect proteasome assembly pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 18. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 19. Luminescence Based Assay for Proteasome Activity in Tissue Extracts [promega.com]
- 20. ahajournals.org [ahajournals.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Immunoproteasome Inhibition Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected results encountered during immunoproteasome inhibition experiments. The following guides are in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low or No Efficacy with a Highly Selective Inhibitor
Question: I'm using a highly selective inhibitor for a specific immunoproteasome subunit (e.g., LMP7/β5i), but I'm not seeing the expected biological effect that has been reported with broader-acting inhibitors like ONX 0914. Why is this happening?
Answer: This is a common issue that often stems from the nuanced activity profiles of different inhibitors. While ONX 0914 was initially described as a selective LMP7 inhibitor, further studies have revealed that at efficacious doses, it also inhibits the LMP2 (β1i) subunit.[1][2] This co-inhibition of both LMP7 and LMP2 appears to be necessary for blocking certain autoimmune responses and cytokine secretion.[2][3]
If you are using a newer, more specific inhibitor that only targets LMP7, you may not observe the same phenotype because the inhibition of a single subunit is insufficient to produce the desired effect. The therapeutic efficacy in many autoimmune models seems to require targeting both LMP7 and LMP2.[2][3]
Troubleshooting Steps:
-
Verify Inhibitor Specificity: Confirm the selectivity profile of your inhibitor. It may be more selective than the compounds used in the literature you are referencing.
-
Test for Co-inhibition: If possible, test your compound's activity against multiple immunoproteasome subunits (LMP7, LMP2, and MECL-1) and the constitutive proteasome subunits (β5, β1, β2) to build a complete selectivity profile.
-
Consider a Combination Approach: Try using your selective LMP7 inhibitor in combination with a selective LMP2 inhibitor to see if the desired phenotype is restored.
-
Use a Positive Control: Use a well-characterized inhibitor like ONX 0914 as a positive control in your assays to ensure your experimental system is responsive.
Table 1: Selectivity Profile of Common Immunoproteasome Inhibitors
| Inhibitor | Primary Target(s) | Co-inhibition Profile | Reference |
| ONX 0914 (PR-957) | LMP7 (β5i) | Also inhibits LMP2 (β1i) by ~60% at efficacious doses. 20 to 40-fold more selective for β5i over β5c. | [1] |
| KZR-616 | LMP7 (β5i) & LMP2 (β1i) | Inhibits LMP7 by >80% and LMP2 by >40% in lupus patients. | [1] |
| Bortezomib | β5c & β5i | Non-selective; also inhibits other proteases like cathepsin G. | [4][5][6] |
| Carfilzomib | β5c & β5i | More selective for the proteasome than bortezomib; does not significantly inhibit serine proteases. | [4][5] |
| PRN1126 | LMP7 (β5i) | Highly selective for LMP7 with limited effect on other subunits. | [2] |
| ML604440 | LMP2 (β1i) | Described as a specific LMP2 inhibitor. | [3] |
Diagram 1: Troubleshooting Workflow for Low Inhibitor Efficacy
Caption: A logical workflow to diagnose the cause of low efficacy.
FAQ 2: Unexpected Cytotoxicity or Off-Target Effects
Question: My immunoproteasome inhibitor is causing significant cell death, even at concentrations where it should be selective. How can I determine if this is an on-target or off-target effect?
Answer: Unexpected cytotoxicity can arise from two main sources:
-
On-Target Toxicity: The inhibitor may have a narrower therapeutic window than anticipated, leading to the inhibition of the constitutive proteasome in healthy cells at higher concentrations.[1] Since the constitutive proteasome is essential for normal cellular function, its inhibition can lead to apoptosis.[1][7]
-
Off-Target Toxicity: Some inhibitors, particularly those with certain chemical warheads like boronic acids (e.g., bortezomib), can inhibit other classes of enzymes, such as serine proteases.[4][8] This can lead to specific toxicities, like the peripheral neuropathy associated with bortezomib, which is not considered a class effect of all proteasome inhibitors.[4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a careful cell viability assay (e.g., MTS or Resazurin) with a wide range of inhibitor concentrations to determine the precise IC50 for cytotoxicity.
-
Compare with Constitutive Proteasome Inhibition: Measure the inhibitor's activity against both the immunoproteasome and the constitutive proteasome. If the cytotoxic concentrations overlap with those that inhibit the constitutive proteasome, the toxicity is likely on-target.
-
Use a Rescue Experiment: If available, use cells deficient in the immunoproteasome (e.g., from LMP7 knockout mice). If the inhibitor is still toxic to these cells, the effect is likely off-target or due to constitutive proteasome inhibition.[2]
-
Analyze Apoptosis and Stress Pathways: Use Western blotting to check for markers of cellular stress. Inhibition of the proteasome typically leads to an accumulation of misfolded proteins, inducing Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[7][9] Key markers include IκBα stabilization, JNK activation, and accumulation of pro-apoptotic proteins like Bax.[10]
Table 2: IC50 Values of Inhibitors Against Proteasome Subunits and Other Proteases
| Inhibitor | β5i (LMP7) IC50 | β5c IC50 | Off-Target Protease Inhibition (IC50) | Reference |
| Bortezomib | 33 nM | 6 nM | Cathepsin G (~190 nM), Chymase (~3200 nM) | [4][5] |
| Carfilzomib | Not specified | ~5 nM | No significant inhibition of serine proteases tested. | [4] |
| Ixazomib | Not specified | 3.4 nM | Reduced off-target activity compared to bortezomib. | [5][8] |
| ONX 0914 | ~10 nM | ~200-400 nM | Not reported to inhibit serine proteases. | [1] |
Diagram 2: Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: Logic diagram for diagnosing the source of cytotoxicity.
FAQ 3: Discrepancy Between In Vitro and In Vivo Results
Question: My inhibitor shows potent anti-inflammatory effects in vitro, reducing cytokine secretion from immune cells. However, in my in vivo mouse model, I'm observing an unexpected increase in pro-inflammatory cytokines like IL-6 and TNF-α. What could explain this?
Answer: This paradoxical result highlights the complexity of systemic biological responses versus isolated cellular assays. While your inhibitor may effectively suppress cytokine production from specific immune cells (like T cells or PBMCs) in a dish, its effect in vivo is much broader.
A recent study using ONX 0914 in an atherosclerosis mouse model reported this exact phenomenon: despite reducing atherosclerosis (the desired therapeutic outcome), the inhibitor led to elevated systemic levels of IL-6 and TNF-α.[11] The proposed mechanisms are complex and may involve:
-
Compensatory Responses: The body may initiate a compensatory inflammatory response, potentially involving cell types not present in your in vitro assay (e.g., neutrophils, stromal cells). The same study noted a significant increase in blood neutrophil levels.[11]
-
Altered Cell Trafficking and Localization: The inhibitor could be affecting immune cell trafficking, leading to accumulations of certain cell types in specific tissues (e.g., white adipose tissue), which then produce inflammatory cytokines.[11]
-
Metabolic Effects: Immunoproteasome inhibition can have unexpected metabolic consequences, such as reduced intestinal triglyceride uptake, which can indirectly influence inflammation.[11]
Troubleshooting Steps:
-
Analyze Systemic vs. Local Effects: Measure cytokine levels both in the serum (systemic) and within the target tissue (local) to see if the inflammatory response is localized or widespread.
-
Perform Immunophenotyping: Use flow cytometry to analyze the composition of immune cells in the blood, spleen, lymph nodes, and target tissues of your treated animals. Look for changes in cell populations that could explain the cytokine profile (e.g., increases in neutrophils or macrophages).[11]
-
Investigate Different Time Points: The observed inflammatory spike might be a transient effect. Analyze tissues and serum at multiple time points throughout the treatment course.
-
Evaluate Metabolic Parameters: Assess key metabolic indicators like blood glucose, insulin, and triglyceride levels to determine if the inhibitor is causing systemic metabolic shifts that could drive inflammation.[11]
Diagram 3: Potential Pathways for Unexpected In Vivo Inflammation
Caption: How immunoproteasome inhibition can lead to complex systemic effects.
Detailed Experimental Protocols
Protocol 1: Fluorogenic Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome in cell lysates using specific fluorogenic peptide substrates.
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 250 mM Sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP.
-
Fluorogenic Substrates (e.g., from Bachem or Enzo):
-
Chymotrypsin-like (β5/LMP7): Suc-LLVY-AMC
-
Trypsin-like (β2/MECL-1): Boc-LSTR-AMC
-
Caspase-like (β1/LMP2): Z-LLE-AMC
-
-
Proteasome Inhibitor (positive control, e.g., MG-132)
-
Your test inhibitor
-
Black, flat-bottom 96-well microplates (Note: plate type can significantly affect results[12]).
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., BCA assay).
-
-
Assay Setup (per well):
-
Add 20-50 µg of protein lysate to each well.
-
Add your test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 20 µM MG-132).
-
Add Assay Buffer to a final volume of 90 µL.
-
Incubate for 15 minutes at 37°C to allow inhibitors to bind.
-
-
Initiate Reaction:
-
Add 10 µL of the desired fluorogenic substrate (final concentration of 100 µM).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence units per minute).
-
Normalize the activity to the protein concentration.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 2: MTS Cell Viability Assay
This colorimetric assay measures the number of viable cells by the reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells.
Materials:
-
Cells and appropriate culture medium.
-
Your test inhibitor.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well clear, flat-bottom tissue culture plates.
-
Absorbance plate reader (490 nm).
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of your inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized to obtain a good signal without being toxic.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot for Stress Pathway Markers
This protocol allows for the detection of key proteins involved in apoptosis and ER stress pathways following inhibitor treatment.
Materials:
-
Cells, culture medium, and your test inhibitor.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies (e.g., anti-IκBα, anti-phospho-JNK, anti-Bax, anti-Actin or -Tubulin as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treatment and Lysis:
-
Treat cells with the inhibitor for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (Actin or Tubulin). Compare protein levels between treated and untreated samples. An increase in IκBα, p-JNK, or Bax would indicate activation of stress/apoptotic pathways.[10]
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. embopress.org [embopress.org]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of the immunoproteasome is a potent strategy against models of multiple myeloma that overcomes resistance to conventional drugs and nonspecific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of inhibitors for LMP7 over β5 subunit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of inhibitors for the Low Molecular Mass Polypeptide 7 (LMP7 or β5i) subunit of the immunoproteasome over the constitutive β5 subunit.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural basis for designing LMP7-selective inhibitors over β5?
The principal structural difference exploited for selective inhibitor design lies within the S1 substrate-binding pocket. The S1 pocket of LMP7 is larger than that of the β5 subunit.[1][2] This is largely due to the conformation of the methionine residue at position 45 (Met45) in β5, which requires more energy to move and accommodate bulkier residues compared to the corresponding residue in LMP7.[2] Therefore, introducing bulkier chemical groups at the P1 position of an inhibitor is a key strategy to enhance selectivity for LMP7.[2] For instance, inhibitors like ONX 0914, which contain a larger tyrosine residue at the P1 position, demonstrate greater selectivity for LMP7, whereas compounds with a smaller leucine at P1 show increased potency for β5.[2]
Q2: Why is achieving high selectivity for LMP7 over β5 important?
High selectivity is crucial for minimizing off-target effects. The β5 subunit is part of the constitutive proteasome, which is expressed in all cell types and is essential for normal cellular protein homeostasis.[3][4] Inhibition of the constitutive proteasome can lead to toxicities in various tissues, including the stomach, nervous system, heart, lungs, and kidneys.[5] By specifically targeting LMP7, which is predominantly expressed in hematopoietic cells, it is possible to modulate immune responses with a potentially improved safety profile.[2][6] Highly selective LMP7 inhibitors, like M3258, have demonstrated a favorable non-clinical safety profile, primarily affecting the lympho-hematopoietic system.[5]
Q3: Are there situations where targeting only LMP7 is not sufficient for a therapeutic effect?
Yes, emerging evidence suggests that for certain autoimmune conditions, selective inhibition of LMP7 alone may not be sufficient to achieve the desired therapeutic outcome.[2][6] Studies have shown that the anti-inflammatory activity of some highly selective LMP7 inhibitors was muted compared to compounds like ONX 0914, which also exhibits some inhibitory activity against other immunoproteasome subunits.[2][6] Combining a selective LMP7 inhibitor with a selective inhibitor of the LMP2 subunit has been shown to produce an anti-inflammatory response equivalent to that of broader immunoproteasome inhibitors in some preclinical models.[2][6][7] This suggests that for optimal efficacy in certain diseases, co-inhibition of multiple immunoproteasome subunits may be necessary.[7][8]
Q4: What are the key classes of chemical scaffolds used for selective LMP7 inhibitors?
Several chemical scaffolds have been successfully employed to develop selective LMP7 inhibitors, including:
-
Peptide Epoxyketones: This class, exemplified by ONX 0914 (also known as PR-957), features a tripeptide backbone with an epoxyketone warhead that forms a covalent bond with the active site threonine.[2] The selectivity of these compounds is often tuned by modifying the amino acid residues, particularly at the P1 position.[2]
-
Peptide Boronates: Dipeptide boronic acids, such as M3258, have demonstrated high selectivity for LMP7.[9] These inhibitors are often reversible.[10]
-
Reversible Covalent Inhibitors: Compounds like PRN1126 utilize a reversible covalent mechanism, targeting a cysteine residue (Cys48) unique to LMP7 to enhance potency and selectivity.[7]
Troubleshooting Guides
Problem 1: My inhibitor shows poor selectivity for LMP7 over β5 in initial screens.
Possible Cause 1: Suboptimal P1 side chain.
-
Troubleshooting: The P1 residue of your inhibitor is a critical determinant of selectivity.[2] If the P1 group is too small, it may fit comfortably into the more constricted S1 pocket of β5. Consider synthesizing analogs with bulkier, more hydrophobic P1 side chains (e.g., tyrosine, tryptophan, or benzofuran moieties) to exploit the larger S1 pocket of LMP7.[2][9]
Possible Cause 2: Inappropriate assay conditions.
-
Troubleshooting: The choice of assay can significantly impact the observed selectivity. Ensure you are using an assay that can reliably distinguish between LMP7 and β5 activity.
-
Use Isoform-Selective Substrates: Employ fluorogenic peptide substrates specifically designed for LMP7 (e.g., EWFW-ACC) and β5 (e.g., iso-VQA-ACC) rather than non-selective substrates like LLVY-AMC.[1][3]
-
Cell-Based Assays: Confirm in vitro findings in cellular assays using cell lines with varying ratios of immunoproteasome to constitutive proteasome (e.g., hematopoietic vs. non-hematopoietic cell lines).[3] The ProCISE (Proteasome Constitutive/Immunoproteasome Subunit ELISA) assay can be used to quantify the activity of individual subunits in cell lysates.[3][11]
-
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor LMP7 inhibitor selectivity.
Problem 2: My highly selective LMP7 inhibitor shows low efficacy in an in vivo model of autoimmune disease.
Possible Cause 1: Requirement for multi-subunit inhibition.
-
Troubleshooting: As noted in Q3 of the FAQs, inhibition of LMP7 alone may be insufficient for a robust therapeutic effect in some autoimmune models.[2][6] The efficacy of broader-acting immunoproteasome inhibitors like ONX 0914 has been linked to its co-inhibition of LMP2 at therapeutic concentrations.[7][12]
-
Test for LMP2/MECL-1 Activity: Profile your inhibitor against the other immunoproteasome subunits (LMP2 and MECL-1) to determine its complete selectivity profile.
-
Combination Therapy: Consider a combination study where your selective LMP7 inhibitor is co-administered with a selective LMP2 inhibitor to see if a synergistic effect is observed.[2][6][7]
-
Possible Cause 2: Poor pharmacokinetic or pharmacodynamic properties.
-
Troubleshooting: High in vitro potency and selectivity do not always translate to in vivo efficacy.
-
PK/PD Studies: Conduct pharmacokinetic (PK) studies to determine the exposure of your compound in plasma and target tissues. Follow this with pharmacodynamic (PD) studies to confirm that the inhibitor is reaching its target and inhibiting LMP7 activity in vivo at the administered dose.
-
Assess Target Engagement: Use techniques like the ProCISE assay on tissue lysates from treated animals to quantify the extent and duration of LMP7 inhibition.[13]
-
Quantitative Data Summary
Table 1: Selectivity of Various Proteasome Inhibitors
| Inhibitor | Type | LMP7 IC50 (nM) | β5 IC50 (nM) | Selectivity (β5/LMP7) | Reference |
| ONX 0914 (PR-957) | Peptide Epoxyketone (Irreversible) | ~10-20 | ~180-700 | 15-40 fold | [2] |
| M3258 | Dipeptide Boronic Acid (Reversible) | 4.1 | 2519 | >600 fold | [9][14] |
| PR-825 | Not Specified | >1000 | ~50 | N/A (β5 selective) | [3] |
| PRN1126 | Reversible Covalent | Potent (specific values not stated) | High | Highly Selective for LMP7 | [7] |
| Bortezomib | Pan-Proteasome Inhibitor | 2.3 | 268 (in whole blood) | ~116 (varies by assay) | [10][14] |
| Carfilzomib | Pan-Proteasome Inhibitor | Potent | Potent | Non-selective | [2][10] |
Key Experimental Protocols
Protocol 1: Determining Inhibitor IC50 using Isoform-Selective Fluorogenic Substrates
This protocol is adapted from methodologies used to assess the selectivity of proteasome inhibitors.[3][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LMP7 and β5 using purified proteasomes or cell lysates.
Materials:
-
Purified 20S immunoproteasome (iCP) and constitutive proteasome (cCP). Alternatively, cell lysates from cell lines with known proteasome compositions (e.g., PBMCs for high iCP, MOLT-4 for mixed, other solid tumor lines for high cCP).[3]
-
Assay Buffer: e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.8.
-
LMP7-selective substrate: Ac-EWFW-ACC (or similar).
-
β5-selective substrate: Ac-iso-VQA-ACC (or similar).
-
Test inhibitor stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the ACC fluorophore).
Procedure:
-
Prepare Proteasome Solution: Dilute the purified proteasome or cell lysate to a working concentration in cold assay buffer. The final concentration should yield a linear increase in fluorescence over the assay time.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in DMSO, then dilute further into assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Incubation: Add the diluted inhibitor solutions to the wells of the 96-well plate. Add the proteasome solution to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the isoform-selective fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ProCISE Assay for Cellular Target Engagement
The ProCISE (Proteasome Constitutive/Immunoproteasome Subunit ELISA) assay is a powerful tool for quantifying the activity of specific proteasome subunits in a complex biological sample.[3][11][13]
Objective: To measure the activity of LMP7 and β5 in cell lysates after in vitro or in vivo treatment with an inhibitor.
Principle: This assay uses active-site directed probes that covalently bind to the active subunits. Each probe is tagged with a unique molecule (e.g., a biotin tag for one probe and a different tag for another) that can be detected via a specific antibody in an ELISA format, allowing for simultaneous quantification of multiple subunits.
Simplified Workflow:
-
Sample Preparation: Prepare cell or tissue lysates from control and inhibitor-treated samples.
-
Probe Labeling: Incubate the lysates with a cocktail of active-site probes specific for the different proteasome subunits.
-
Capture: The proteasome complexes (now labeled with the probes) are captured on an ELISA plate coated with a pan-proteasome antibody.
-
Detection: The activity of each subunit is quantified by adding detection antibodies specific to the unique tag on each probe, followed by a standard colorimetric or fluorometric ELISA readout.
-
Analysis: The signal for each subunit from the treated samples is compared to the signal from the vehicle control to determine the percent inhibition.
Experimental Workflow for Inhibitor Development
Caption: A typical experimental workflow for developing selective LMP7 inhibitors.
References
- 1. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (M3258) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. kezarlifesciences.com [kezarlifesciences.com]
- 14. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability of orally administered inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of my inhibitor?
Poor oral bioavailability is a multifaceted issue that can stem from a combination of physicochemical and physiological factors. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Many small molecule inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the concentration of the drug available for absorption.[1][2][3]
-
Low Permeability: The inhibitor may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation. This can be due to its molecular size, charge, or lack of affinity for uptake transporters.[4][5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes, primarily Cytochrome P450s (CYPs), which reduces the amount of active drug reaching its target.[6][7]
-
Efflux by Transporters: Transmembrane proteins, such as P-glycoprotein (P-gp), are present on the apical side of intestinal enterocytes and actively pump absorbed drugs back into the GI lumen, thereby limiting their net absorption.[8][9][10]
Q2: How can I determine if my inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp)?
You can assess if your inhibitor is a P-gp substrate using an in vitro Caco-2 permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal barrier and expresses efflux transporters like P-gp.[11][12] By measuring the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side, you can calculate an efflux ratio (ER).
An efflux ratio greater than 2 is generally considered indicative of active efflux.[11] To confirm the involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[11][12]
Troubleshooting Guides
Issue 1: My inhibitor shows poor absorption in vivo, and I suspect low aqueous solubility is the cause.
Troubleshooting Steps:
-
Confirm Solubility Issues: First, experimentally determine the aqueous solubility of your inhibitor at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Strategies: If solubility is confirmed to be low, consider the following formulation approaches to enhance it:
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral bioavailability of poorly water-soluble drugs.[2][10] These isotropic mixtures of oils, surfactants, and co-surfactants form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, increasing the drug's surface area for absorption.[13][14]
-
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, leading to improved solubility and dissolution rates.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate and saturation solubility.[9]
-
Quantitative Data Summary: Improvement in Oral Bioavailability with Lipid-Based Formulations
| Compound | Formulation | Fold Increase in AUC (Compared to Suspension) | Reference |
| Cepharanthine | SEDDS | 4.7 | [14] |
| Cannabidiol | SLNs/NLCs | Matches FDA-approved product | [9] |
| Irinotecan | N/A (with P-gp inhibitor) | ~4-5 | [15] |
AUC: Area Under the Curve (a measure of total drug exposure); SEDDS: Self-Emulsifying Drug Delivery System; SLNs/NLCs: Solid Lipid Nanoparticles/Nanostructured Lipid Carriers.
Issue 2: My inhibitor has good solubility but still exhibits low oral bioavailability, suggesting a permeability or efflux problem.
Troubleshooting Steps:
-
Assess Permeability and Efflux: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio of your inhibitor.[12][16][17]
-
Address High Efflux: If the efflux ratio is high (>2), your inhibitor is likely a substrate for efflux pumps like P-gp.[11]
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering your inhibitor with a P-gp inhibitor like verapamil can significantly increase its oral bioavailability by blocking the efflux mechanism.[15][18][19]
-
Medicinal Chemistry Approach: Modify the chemical structure of your inhibitor to reduce its affinity for P-gp. This is a longer-term strategy often employed during lead optimization.
-
-
Address Low Permeability: If the Papp value is low and efflux is not the primary issue, consider the following:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[20][21][22] By masking polar functional groups, a prodrug can have increased lipophilicity and improved passive diffusion across the intestinal membrane. For example, valacyclovir, a prodrug of acyclovir, shows a 3- to 5-fold increase in oral bioavailability.[20]
-
Quantitative Data Summary: Effect of P-gp Inhibitor on Oral Bioavailability
| Drug | P-gp Inhibitor | Fold Increase in Oral Bioavailability | Animal Model | Reference |
| Irinotecan | Verapamil | ~4-5 | Rat | [15] |
| Paclitaxel | Verapamil | 6.3 | Rat | [18] |
| Oridonin | Verapamil | Significant increase in Cmax and decrease in clearance | Rat | [19] |
Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.[11][17]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with transport buffer.
-
The test inhibitor is added to the apical compartment.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical):
-
The inhibitor is added to the basolateral (donor) compartment.
-
Samples are collected from the apical (receiver) compartment at the same time points.
-
-
Sample Analysis: The concentration of the inhibitor in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[12]
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B)
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a poorly water-soluble inhibitor into a SEDDS to improve its oral bioavailability.
Methodology:
-
Excipient Selection:
-
Oil Phase: Determine the solubility of the inhibitor in various oils (e.g., isopropyl palmitate, oleic acid, Capryol™ 90).
-
Surfactant and Co-surfactant: Screen different surfactants (e.g., Cremophor® RH40, Tween® 80) and co-surfactants (e.g., PEG 200, Transcutol® P) for their ability to emulsify the selected oil phase.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.[14]
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the inhibitor in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear and homogenous solution is obtained.[13]
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using dynamic light scattering.
-
Self-Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon dilution with water under gentle agitation.[13]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an inhibitor formulation.
Methodology:
-
Animal Model: Use adult Sprague-Dawley or Wistar rats.[6][15]
-
Dosing:
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[25]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax (time to reach Cmax).
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Statistical Analysis: Pharmacokinetic parameters between different formulation groups should be compared using appropriate statistical tests, such as t-tests or ANOVA.[8][26][27]
Visualizations
Caption: Factors affecting the oral bioavailability of an inhibitor.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. scispace.com [scispace.com]
- 14. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 26. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Best practices for long-term storage of immunoproteasome inhibitors
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of immunoproteasome inhibitors, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store immunoproteasome inhibitors for the long term?
A1: For optimal long-term stability, immunoproteasome inhibitors should be stored in their lyophilized (powder) form at -20°C or lower, protected from light and moisture. Storing inhibitors as lyophilized powder is superior to storage in DMSO. When ready to use, allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which can reduce stability.
Q2: I need to use the inhibitor in solution. What is the recommended solvent and storage condition for the stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting most immunoproteasome inhibitors. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage of the DMSO stock solution, it is crucial to aliquot the solution into single-use volumes in tightly sealed vials and store them at -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound. For short-term storage (up to a few weeks), -20°C is acceptable.
Q3: How many times can I freeze-thaw my DMSO stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and lead to the degradation of the inhibitor. The best practice is to prepare single-use aliquots of your stock solution. If you must re-use a thawed aliquot, ensure it is tightly sealed and store it at -80°C, but be aware that some degradation may still occur.
Q4: My inhibitor, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue when adding a concentrated organic stock solution to an aqueous buffer. To prevent precipitation, it is best to make intermediate serial dilutions of your concentrated DMSO stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q5: Are there any specific chemical features of immunoproteasome inhibitors I should be aware of for storage?
A5: Yes, the chemical structure of the inhibitor can influence its stability. For example, inhibitors with certain functional groups, such as epoxyketones, may be more susceptible to hydrolysis. It is always important to consult the manufacturer's data sheet for any specific storage recommendations for the particular inhibitor you are using.
Long-Term Storage Best Practices
Following these guidelines will help ensure the long-term stability and efficacy of your immunoproteasome inhibitors.
Storage Conditions Summary
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Superior for long-term stability. Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Months to a year+ | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| DMSO Stock Solution | -20°C | Weeks to months | Suitable for short-term storage. Aliquoting is still highly recommended. |
| Aqueous Solution | -80°C | Days to a few weeks | Not recommended for long-term storage due to lower stability. Prepare fresh before use if possible. |
Note: The stability of specific inhibitors can vary. Always refer to the manufacturer's product data sheet for detailed storage instructions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with immunoproteasome inhibitors.
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
-
Possible Cause A: Inhibitor Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the inhibitor (both lyophilized and in solution) has been stored at the correct temperature, protected from light, and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new vial of lyophilized powder.
-
Activity Assay: Test the activity of your current and freshly prepared inhibitor stock solutions in parallel. A proteasome activity assay using a fluorogenic substrate is a reliable method for this. (See Experimental Protocols section).
-
-
-
Possible Cause B: Incorrect Inhibitor Concentration.
-
Troubleshooting Steps:
-
Recalculate Dilutions: Double-check all calculations for preparing stock solutions and working concentrations.
-
Pipette Calibration: Ensure that the pipettes used for dilutions are properly calibrated.
-
-
Issue 2: Off-Target Effects or Unexpected Cellular Responses
-
Possible Cause A: Inhibitor is Not Specific.
-
Troubleshooting Steps:
-
Review Selectivity Profile: Consult the literature and manufacturer's data for the inhibitor's selectivity against different proteasome subunits (β1, β1i, β2, β2i, β5, β5i) and other proteases.
-
Use Multiple Inhibitors: If possible, use a second, structurally different inhibitor targeting the same immunoproteasome subunit to confirm that the observed phenotype is due to on-target inhibition.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits the target subunit without causing broad off-target effects.
-
-
-
Possible Cause B: Cellular Compensation Mechanisms.
-
Troubleshooting Steps:
-
Time-Course Experiment: Cells can adapt to proteasome inhibition over time, for instance, by upregulating the expression of proteasome subunits.[2] Perform a time-course experiment to assess the duration of effective inhibition.
-
Analyze Proteasome Subunit Expression: Use western blotting or qPCR to check if the expression of proteasome subunits changes in response to inhibitor treatment.
-
-
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Immunoproteasome Inhibitors
-
Equilibration: Before opening, allow the vial of lyophilized inhibitor to warm to room temperature in a desiccator. This prevents moisture from condensing on the powder.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the inhibitor is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, tightly sealed, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Functional Assay to Test Inhibitor Activity
This protocol is adapted from methods using fluorogenic substrates to measure proteasome activity.[3][4]
-
Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cell line that expresses the immunoproteasome (e.g., IFN-γ stimulated HeLa cells or a hematopoietic cell line).
-
Reaction Setup: In a 96-well black plate, set up the following reactions:
-
Negative Control: Cell lysate + assay buffer.
-
Vehicle Control: Cell lysate + assay buffer + DMSO (at the same final concentration as the inhibitor).
-
Test Inhibitor: Cell lysate + assay buffer + your stored immunoproteasome inhibitor (at its working concentration).
-
Positive Control Inhibitor: Cell lysate + assay buffer + a known potent immunoproteasome inhibitor (e.g., ONX-0914).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Substrate Addition: Add a fluorogenic substrate specific for the immunoproteasome subunit of interest (e.g., Ac-ANW-AMC for β5i).
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a plate reader with appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Compare the activity in the presence of your stored inhibitor to the vehicle and positive controls. A significant reduction in activity compared to the vehicle control indicates that your inhibitor is active.
Visualizations
Caption: Workflow for verifying the activity of a stored immunoproteasome inhibitor.
Caption: A logical guide to troubleshooting inconsistent experimental results.
Caption: The ubiquitin-proteasome pathway and the effect of immunoproteasome inhibitors.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Immunoproteasome Inhibitor Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism—a process known as target engagement—is a critical step in the development of new drugs. This is particularly true for immunoproteasome inhibitors, a promising class of drugs for treating autoimmune diseases and hematologic malignancies.[1][2] This guide provides a comparative overview of current methods for validating the in vivo target engagement of immunoproteasome inhibitors, complete with experimental data and detailed protocols.
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells.[3] It plays a crucial role in the immune response by processing antigens for presentation on MHC class I molecules.[2][4] Unlike the constitutive proteasome present in all cells, the immunoproteasome has distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[5] This difference allows for the development of selective inhibitors that can modulate immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors like bortezomib.[1]
Key Methods for In Vivo Target Engagement Validation
Validating that an immunoproteasome inhibitor is engaging its target in a living system can be achieved through several robust methods. The primary approaches include direct measurement of proteasome activity in tissues or blood cells, in vivo imaging techniques, and the analysis of downstream pharmacodynamic biomarkers.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to directly measure the activity of enzymes in complex biological samples.[6][7] ABPs are small molecules that typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (e.g., a fluorophore or biotin) for detection.[8]
For immunoproteasome target engagement, a fluorescently tagged ABP that specifically labels the active sites of proteasome subunits is used. In a typical in vivo experiment, an animal is first treated with the immunoproteasome inhibitor. Subsequently, tissues or peripheral blood mononuclear cells (PBMCs) are collected and incubated with the ABP. The inhibitor-bound proteasome subunits will not be labeled by the ABP. The level of target engagement can then be quantified by measuring the reduction in fluorescence signal compared to a vehicle-treated control.[6]
Proteasome Activity Assays using Fluorogenic Substrates
A more traditional yet effective method for assessing target engagement involves measuring the catalytic activity of specific proteasome subunits using fluorogenic peptide substrates.[8][9][10] These substrates are short peptides conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).[8] When the peptide is cleaved by the proteasome, the fluorophore is released, and its fluorescence can be measured.
To determine immunoproteasome-specific activity, substrates that are preferentially cleaved by the β1i, β2i, or β5i subunits are used.[10] For in vivo studies, PBMCs are isolated from treated and control animals, and cell lysates are prepared. The lysates are then incubated with the specific fluorogenic substrates, and the rate of fluorescence increase is measured to determine the enzymatic activity. A reduction in activity in the inhibitor-treated group indicates target engagement.[9]
In Vivo Imaging with Radiolabeled Probes
Non-invasive imaging techniques, such as Positron Emission Tomography (PET), offer the ability to visualize and quantify target engagement in real-time within a living animal.[6] This method requires the development of a radiolabeled version of the immunoproteasome inhibitor or a specific probe.
In a typical PET imaging study, the animal is first administered the unlabeled inhibitor. After a certain period, the radiolabeled tracer is injected. The tracer will bind to the immunoproteasome subunits that are not already occupied by the inhibitor. The PET scanner detects the radioactive signal, and a lower signal in the inhibitor-treated animal compared to a control indicates target engagement.[6]
Comparison of Immunoproteasome Inhibitors
Several immunoproteasome inhibitors have been developed, with varying degrees of selectivity for the different subunits. The table below summarizes the in vitro potency and in vivo target engagement of some key inhibitors.
| Inhibitor | Target Subunit(s) | In Vitro Potency (IC50, nM) | In Vivo Target Inhibition | Animal Model | Reference |
| ONX-0914 (PR-957) | β5i | 17 | >80% inhibition of β5i in blood and kidney | Mouse | [1] |
| KZR-616 | β5i, β1i | β5i: ~11-fold selective over β5 | 95% inhibition of β5i, 70% inhibition of β1i in blood | Healthy Volunteers | [11] |
| IPSI-001 | β1i | Ki = 1.03 µM (for 20Si ChT-L activity) | Showed dose-dependent inhibition in cellulo | N/A | [12] |
| Bortezomib | β5, β5i, β1i | β5i: 3.3, β5: 8.2, β1i: 5.5 | Potent inhibition of β5 and β5i 1h post-dose | Human Patient | [1][9] |
Experimental Protocols
Protocol 1: In Vivo Target Engagement using Activity-Based Protein Profiling
-
Animal Dosing: Administer the immunoproteasome inhibitor or vehicle control to the animals (e.g., mice) via the desired route (e.g., intravenous, oral).
-
Tissue/Cell Collection: At a predetermined time point after dosing, euthanize the animals and collect the tissues of interest (e.g., spleen, lymph nodes) or whole blood for PBMC isolation.
-
Lysate Preparation: Homogenize the tissues or lyse the PBMCs in a suitable lysis buffer to extract the proteins.
-
ABP Labeling: Incubate the protein lysates with a fluorescently labeled, broad-spectrum proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS) for a specified time to allow for covalent labeling of the active proteasome subunits.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteasome subunits using a fluorescence gel scanner.
-
Quantification: Quantify the fluorescence intensity of the bands corresponding to the immunoproteasome subunits (β1i, β2i, β5i). The percentage of target engagement is calculated by comparing the fluorescence intensity in the inhibitor-treated samples to the vehicle-treated controls.
Protocol 2: Proteasome Activity Assay in PBMCs
-
Animal Dosing and Blood Collection: Dose the animals with the inhibitor or vehicle and collect whole blood at various time points.
-
PBMC Isolation: Isolate PBMCs from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Lyse the isolated PBMCs to release the intracellular contents, including the proteasomes.
-
Activity Assay: In a 96-well plate, mix the cell lysate with a buffer containing a fluorogenic substrate specific for the immunoproteasome subunit of interest (e.g., Ac-ANW-AMC for β5i).[10]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the proteasome activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the activity in the inhibitor-treated samples to the vehicle-treated controls.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the immunoproteasome pathway, the mechanism of activity-based probes, and a typical experimental workflow for validating target engagement.
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the immunoproteasome's substrate preferences for improved hydrolysis and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic monitoring of (immuno)proteasome inhibition during bortezomib treatment of a critically ill patient with lupus nephritis and myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Targeted inhibition of the immunoproteasome is a potent strategy against models of multiple myeloma that overcomes resistance to conventional drugs and nonspecific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Immunoproteasome Inhibitor Efficacy in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome expressed predominantly in hematopoietic cells, has emerged as a compelling therapeutic target for autoimmune diseases, including rheumatoid arthritis. Its role in processing antigens for presentation and modulating cytokine production makes it a key player in the inflammatory cascade. This guide provides a head-to-head comparison of the preclinical efficacy of various immunoproteasome inhibitors in arthritis models, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Comparative Efficacy of Immunoproteasome Inhibitors
The following tables summarize the quantitative data on the efficacy of different immunoproteasome inhibitors in various arthritis models.
Table 1: In Vitro Potency of Immunoproteasome Inhibitors
| Inhibitor | Target Subunit(s) | Cell Line | Assay | IC50 (nM) | Reference |
| ONX-0914 (PR-957) | LMP7 (β5i) > LMP2 (β1i) | MOLT-4 | Active-site ELISA | LMP7: ~10, LMP2: >100 | [1] |
| Human PBMCs | Active-site ELISA | LMP7: <100 (80% inhibition) | [1] | ||
| KZR-616 | LMP7 (β5i) & LMP2 (β1i) | Human PBMCs | Target Inhibition | Near complete LMP7, >50% LMP2 inhibition at 250 nM | [2] |
| M3258 | LMP7 (β5i) | Human MM cell lines | Biochemical Assay | 3.6 | [3] |
| Human MM cell lines | Cellular Assay | 3.4 | [3] |
Table 2: In Vivo Efficacy of Immunoproteasome Inhibitors in Arthritis Models
| Inhibitor | Arthritis Model | Animal Strain | Dosing Regimen | Key Outcomes | Reference |
| ONX-0914 (PR-957) | Collagen-Induced Arthritis (CIA) | DBA/1 mice | 10 mg/kg, s.c., daily | Significant reduction in arthritis score and paw swelling. | [4] |
| Reduced cellular infiltration in joints. | [5] | ||||
| Decreased levels of autoantibodies. | [5] | ||||
| Blocked production of IL-23, TNF-α, IFN-γ, and IL-2. | [5][6] | ||||
| KZR-616 | Collagen Antibody-Induced Arthritis (CAIA) | BALB/c mice | 5 mg/kg, i.p., 3x/week for 2 weeks | Ameliorated paw thickness and CAIA score. | [7] |
| C-protein Induced Myositis (CIM) | C57BL/6 mice | 10 mg/kg, 3x/week | Completely blocked loss of grip strength. | [8] | |
| Reduced leukocyte infiltration and serum creatine kinase. | [8] |
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below.
Collagen-Induced Arthritis (CIA) Model
This model is widely used to study the autoimmune components of rheumatoid arthritis.
1. Animals:
-
DBA/1 mice (highly susceptible to CIA) are typically used, aged 8-10 weeks.[9]
2. Reagents:
-
Type II Collagen (chick or bovine)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[9]
-
Incomplete Freund's Adjuvant (IFA)
3. Immunization Protocol:
-
Primary Immunization (Day 0): An emulsion is prepared by mixing Type II collagen (typically 2 mg/mL) with an equal volume of CFA.[2] Mice are injected intradermally at the base of the tail with 100 µL of the emulsion.[2]
-
Booster Immunization (Day 21): A second emulsion is prepared with Type II collagen and IFA. Mice receive a booster injection of 100 µL of this emulsion at a different site near the base of the tail.[2]
4. Arthritis Assessment:
-
Following the booster immunization, mice are monitored daily for signs of arthritis.
-
Clinical Scoring: Paw swelling is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits.
-
-
Paw Thickness: Paw thickness is measured using a digital caliper.
5. Inhibitor Treatment:
-
Treatment with immunoproteasome inhibitors (e.g., ONX-0914) is typically initiated at the onset of disease or prophylactically. Dosing can be administered subcutaneously or intraperitoneally on a daily or intermittent schedule.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model offers a more rapid and synchronized onset of arthritis.
1. Animals:
-
BALB/c mice are commonly used.
2. Reagents:
-
A cocktail of monoclonal antibodies against Type II collagen.
-
Lipopolysaccharide (LPS).[7]
3. Induction Protocol:
-
Antibody Injection (Day 0): Mice are injected intravenously with a cocktail of anti-collagen antibodies.[7]
-
LPS Injection (Day 3): To synchronize and enhance the inflammatory response, mice are injected intraperitoneally with LPS (e.g., 25 µg).[7]
4. Arthritis Assessment:
-
Arthritis development is rapid, typically appearing within 24-48 hours after LPS administration.
-
Clinical scoring and paw thickness measurements are performed as described for the CIA model.
5. Inhibitor Treatment:
-
Treatment with inhibitors like KZR-616 can be initiated concurrently with the antibody cocktail or after the onset of symptoms.[7]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. maokangbio.com [maokangbio.com]
- 2. researchgate.net [researchgate.net]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a proteasome inhibitor on the NF-κB signalling pathway in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition suppresses Th17 cell generation and ameliorates autoimmune development in experimental Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KZR-616, a First-in-class Selective Inhibitor of the Immunoproteasome, Ameliorates Polymyositis in a Murine Model - ACR Meeting Abstracts [acrabstracts.org]
- 9. chondrex.com [chondrex.com]
The Decisive Advantage: A Comparative Guide to Selective Immunoproteasome Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic targets is paramount. In the realm of proteasome inhibition, a critical distinction emerges between broad-spectrum and selective inhibitors. While broad-spectrum proteasome inhibitors have revolutionized cancer therapy, their significant off-target effects and associated toxicities limit their use in chronic inflammatory and autoimmune diseases. This guide provides a comprehensive comparison, supported by experimental data, highlighting the advantages of selective immunoproteasome inhibition as a more refined and safer therapeutic strategy.
Executive Summary
Selective immunoproteasome inhibitors offer a significant therapeutic advantage over their broad-spectrum counterparts by targeting the immunoproteasome (iCP), a specialized form of the proteasome predominantly expressed in immune cells. This targeted approach minimizes the inhibition of the constitutively expressed proteasome (cCP) in most other cell types, thereby reducing the severe side effects associated with broad-spectrum inhibitors. This guide will delve into the comparative efficacy, safety, and mechanisms of action of these two classes of inhibitors, providing clear, data-driven insights for drug development professionals.
The Rationale for Selective Inhibition: Understanding the Proteasome and Immunoproteasome
The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis. Eukaryotic cells express two major forms of the proteasome:
-
Constitutive Proteasome (cCP): Ubiquitously expressed in all cell types, the cCP is essential for the degradation of misfolded and regulatory proteins, controlling processes like cell cycle progression and signal transduction.
-
Immunoproteasome (iCP): Primarily expressed in hematopoietic cells and induced in other cells by pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] The iCP is specialized for processing antigens for presentation on MHC class I molecules, thereby playing a key role in the adaptive immune response.[2] It is also involved in cytokine production and T-cell differentiation.[2][3]
Broad-spectrum proteasome inhibitors, such as bortezomib and carfilzomib, inhibit both the cCP and iCP.[4] While effective in killing rapidly dividing cancer cells that are highly dependent on proteasome function, their inhibition of the cCP in healthy tissues leads to significant dose-limiting toxicities, including peripheral neuropathy, cardiotoxicity, and myelosuppression.
Selective immunoproteasome inhibitors, such as zetomipzomib (KZR-616), are designed to specifically target the catalytic subunits of the iCP (LMP7, LMP2, and MECL1), while sparing the corresponding subunits of the cCP (β5, β1, and β2). This selectivity is expected to provide a wider therapeutic window and a more favorable safety profile, making them suitable for the long-term treatment of autoimmune and inflammatory diseases.
Quantitative Comparison of Inhibitor Selectivity
The key advantage of selective immunoproteasome inhibitors lies in their differential potency against the immunoproteasome versus the constitutive proteasome. This is quantitatively expressed by comparing their half-maximal inhibitory concentrations (IC50) for the respective catalytic subunits.
| Inhibitor | Type | Target Subunit | IC50 (nM) | Selectivity (cCP/iCP) | Reference |
| Zetomipzomib (KZR-616) | Selective | LMP7 (β5i) | 39 | 17.6-fold | [5][6] |
| LMP2 (β1i) | 131 | >80-fold | [5][6] | ||
| MECL1 (β2i) | 623 | >17-fold | [5][6] | ||
| β5c | 688 | [5][6] | |||
| β1c | >10,600 | [7] | |||
| β2c | >10,600 | [7] | |||
| Bortezomib | Broad-Spectrum | LMP7 (β5i) | 3.3 | ~2.5-fold | [8] |
| LMP2 (β1i) | 5.5 | ~25-fold | [8] | ||
| MECL1 (β2i) | 940 | ~1.6-fold | [8] | ||
| β5c | 8.2 | [8] | |||
| β1c | 140 | [8] | |||
| β2c | 1500 | [8] | |||
| Carfilzomib | Broad-Spectrum | LMP7 (β5i) | <10 | ~1-fold | [8] |
| β5c | <10 | [8] | |||
| Other subunits | Minimally affected | [8] | |||
| ONX-0914 | Selective | LMP7 (β5i) | ~10 | ~50-fold | [8] |
| β5c | ~500 | [8] |
Data Interpretation:
As the table clearly demonstrates, zetomipzomib (KZR-616) exhibits significant selectivity for the immunoproteasome subunits (LMP7 and LMP2) over their constitutive counterparts (β5c and β1c).[5][6][7] In contrast, bortezomib shows comparable or only modestly selective inhibition, while carfilzomib potently inhibits both the immunoproteasome and constitutive proteasome chymotrypsin-like subunits (LMP7 and β5c).[8][9] This lack of selectivity is a major contributor to the adverse effects observed with broad-spectrum inhibitors.
Signaling Pathways and Mechanism of Action
The differential effects of selective and broad-spectrum inhibitors can be understood by examining their impact on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Broad-spectrum proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation. While this contributes to their anti-inflammatory effects, the widespread inhibition of NF-κB in all cell types can lead to undesirable consequences.
Selective immunoproteasome inhibitors also modulate NF-κB signaling, but their effects are primarily restricted to immune cells where the immunoproteasome is highly expressed. This targeted modulation of NF-κB in immune cells is believed to be a key mechanism behind their anti-inflammatory efficacy in autoimmune disease models.
Figure 1. NF-κB Signaling Pathway and Points of Inhibition.
Cytokine Production
The immunoproteasome plays a crucial role in the production of pro-inflammatory cytokines by immune cells.[3] Inhibition of the immunoproteasome has been shown to reduce the secretion of key cytokines implicated in autoimmune diseases, such as IL-6, IL-17, IL-23, and TNF-α.
Selective immunoproteasome inhibitors, like zetomipzomib, effectively block the production of these cytokines from activated immune cells, which is a primary mechanism for their therapeutic effect in animal models of autoimmune diseases such as lupus, rheumatoid arthritis, and multiple sclerosis.[2][3][10]
Figure 2. Role of Immunoproteasome in Cytokine Production.
Experimental Protocols
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or purified proteasome preparations.
Principle: Fluorogenic peptide substrates specific for each catalytic subunit are cleaved by the proteasome, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence intensity is proportional to the proteasome activity.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Proteasome inhibitor (for control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
-
Proteasome activity is calculated from the rate of increase in fluorescence.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with proteasome inhibitors.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Proteasome inhibitors (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the proteasome inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
In Vivo Evidence: Animal Models
The advantages of selective immunoproteasome inhibition have been demonstrated in various preclinical animal models of autoimmune diseases.
| Animal Model | Disease | Key Findings with Selective Immunoproteasome Inhibitors | Reference |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Reduced disease severity, decreased inflammation, and lower levels of pro-inflammatory cytokines. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Attenuated disease progression and reduced infiltration of inflammatory cells into the central nervous system. | [2][10] |
| MRL/lpr and NZB/W F1 mice | Systemic Lupus Erythematosus | Reduced autoantibody production, improved kidney function, and prolonged survival. | [11] |
| Imiquimod-induced and Card14ΔE138+/- mice | Psoriasis | Reduced skin inflammation and normalization of pro-inflammatory gene expression. | [1] |
These studies consistently show that selective immunoproteasome inhibitors can effectively ameliorate disease in models of autoimmunity without the overt toxicity associated with broad-spectrum proteasome inhibitors.
Clinical Perspective and Future Directions
The favorable preclinical data for selective immunoproteasome inhibitors has led to their advancement into clinical trials. Zetomipzomib (KZR-616) is currently in clinical development for several autoimmune indications, including lupus nephritis, dermatomyositis, and polymyositis. Early clinical data suggest a favorable safety and tolerability profile, with evidence of clinical activity.
The future of proteasome inhibition in non-oncological indications lies in the continued development of highly selective immunoproteasome inhibitors. Further research will focus on:
-
Optimizing selectivity: Designing next-generation inhibitors with even greater selectivity for the different immunoproteasome subunits to fine-tune the therapeutic effect and further minimize potential off-target effects.
-
Combination therapies: Exploring the synergistic potential of selective immunoproteasome inhibitors with other immunomodulatory agents to achieve deeper and more durable responses in autoimmune diseases.
-
Biomarker development: Identifying biomarkers to predict which patients are most likely to respond to selective immunoproteasome inhibition.
Conclusion
The data presented in this guide unequivocally demonstrate the significant advantages of selective immunoproteasome inhibition over broad-spectrum approaches for the treatment of immune-mediated diseases. By specifically targeting the immunoproteasome, these next-generation inhibitors offer the potential for potent immunomodulation with a markedly improved safety profile. For drug development professionals, the selective immunoproteasome represents a highly promising target for the development of novel, safe, and effective therapies for a wide range of debilitating autoimmune and inflammatory disorders. The continued clinical development of compounds like zetomipzomib will be crucial in realizing this therapeutic promise.
References
- 1. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Immunoproteasome Inhibitor Cross-Reactivity with Caspases
A guide for researchers and drug development professionals on the selectivity of next-generation immunoproteasome inhibitors, focusing on their interaction with the caspase family of proteases.
This guide provides a comparative overview of the cross-reactivity profiles of prominent immunoproteasome inhibitors, specifically ONX-0914 (also known as PR-957) and KZR-616 (Zetopipzomib), against caspases. The objective is to furnish researchers and drug development professionals with objective data to inform inhibitor selection and experimental design. The information presented herein is based on available experimental data and focuses on direct enzymatic interactions.
Introduction to Immunoproteasome Inhibitors and Caspases
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production.[1][2] Its catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) differ from those of the constitutive proteasome (β1, β2, and β5).[2] Selective inhibition of the immunoproteasome is a promising therapeutic strategy for autoimmune diseases and certain cancers.[3][4]
Caspases are a family of cysteine-aspartic proteases that are central to the execution of apoptosis (programmed cell death) and inflammation.[5] They are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). Given that many therapeutic agents can have off-target effects, understanding the cross-reactivity of immunoproteasome inhibitors against caspases is critical for evaluating their specificity and potential side effects.
Cross-Reactivity Data Summary
Extensive review of the available literature indicates that the selective immunoproteasome inhibitors ONX-0914 and KZR-616 are highly specific for their target subunits within the immunoproteasome. Preclinical investigations have suggested that these compounds do not directly inhibit other major classes of intracellular proteases, including caspases.[6] The primary mechanism by which these inhibitors lead to caspase activation is indirect, occurring as a downstream consequence of inducing cellular stress and apoptosis following immunoproteasome inhibition.[1][7]
To date, specific quantitative data from broad-panel biochemical screens detailing the IC50 or Ki values of ONX-0914 and KZR-616 against a comprehensive panel of purified caspases has not been prominently published. The available evidence points towards a lack of direct enzymatic inhibition. For the purpose of this guide, we present the well-documented selectivity for their primary targets.
Table 1: Selectivity Profile of Immunoproteasome Inhibitors Against Proteasome Subunits
| Inhibitor | Primary Targets (IC50) | Constitutive Proteasome Subunit Cross-Reactivity (IC50) | Direct Caspase Cross-Reactivity Data |
| ONX-0914 (PR-957) | β5i (LMP7): ~10-39 nM[3][8] | β5: 15-40 fold less sensitive than β5i[1] | No published quantitative data on direct inhibition of a caspase panel. Studies indicate caspase activation is a downstream apoptotic event.[9] |
| β1i (LMP2): Potent inhibition, but less than β5i[3] | β1: Less sensitive than β1i | ||
| KZR-616 (Zetopipzomib) | β5i (LMP7): 39 nM (human)[10] | β5: 688 nM[10] | Preclinical studies suggest no significant inhibition of other intracellular proteases.[6] No published quantitative data on direct inhibition of a caspase panel. |
| β1i (LMP2): 131 nM (human)[10] | β1: 604 nM[6] | ||
| β2i (MECL-1): 623 nM[10] | β2: >10,600 nM[6] |
Experimental Methodologies
To assess the potential cross-reactivity of a compound against caspases, a direct enzymatic assay using purified components is the standard method. Below is a generalized protocol for such a screen.
Protocol: In Vitro Caspase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against a panel of purified, active recombinant caspases (e.g., Caspase-1, -3, -7, -8, -9).
Materials:
-
Purified, active recombinant human caspases.
-
Specific fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT).
-
Test compounds (immunoproteasome inhibitors) dissolved in DMSO.
-
Known caspase inhibitors (positive controls).
-
DMSO (vehicle control).
-
Microplate fluorometer.
-
Black 96-well microplates.
Procedure:
-
Reagent Preparation: Prepare a working solution of each caspase in Assay Buffer. Prepare serial dilutions of the test compounds and control inhibitors in Assay Buffer. Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Assay Reaction: To each well of the 96-well plate, add the test compound at various concentrations. Add the purified caspase enzyme to each well. Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate fluorometer with appropriate excitation and emission wavelengths for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening an inhibitor's cross-reactivity against a panel of caspases.
References
- 1. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Immunoproteasomes in Tumor-Immune Cell Interactions in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective inhibitor of the immunoproteasome subunit LMP2 induces apoptosis in PC-3 cells and suppresses tumour growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Proteasome Inhibitors [mdpi.com]
- 9. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of LMP2 and LMP7 Specific Inhibition on Cytokine Production
For researchers, scientists, and drug development professionals, understanding the nuanced roles of immunoproteasome subunits is critical for the development of targeted therapies for autoimmune diseases and cancer. This guide provides an objective comparison of the effects of specific inhibition of Low Molecular Mass Polypeptide 2 (LMP2/β1i) and Low Molecular Mass Polypeptide 7 (LMP7/β5i), two key catalytic subunits of the immunoproteasome, on the production of inflammatory cytokines.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cells by inflammatory signals. It plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory responses. Emerging evidence highlights a differential and sometimes synergistic role of its catalytic subunits, LMP2 and LMP7, in modulating cytokine signaling pathways.
Key Findings on Cytokine Regulation
Selective inhibition of LMP7 has been demonstrated to significantly reduce the production of several key pro-inflammatory cytokines. For instance, the selective LMP7 inhibitor PR-957 (also known as ONX 0914) has been shown to block the production of Interleukin-23 (IL-23), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2) in activated immune cells.[1][2]
In contrast, the specific inhibition of LMP2 alone appears to have a more context-dependent and often less pronounced effect on cytokine production. Some studies indicate that selective LMP2 inhibition has little to no effect on the secretion of cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[3]
A pivotal finding in recent research is the synergistic effect of co-inhibiting both LMP2 and LMP7. Multiple studies have concluded that the simultaneous inhibition of both subunits is required for a robust anti-inflammatory response, leading to a more significant reduction in pro-inflammatory cytokines such as IL-6 than with the inhibition of either subunit alone.[4][5][6] This suggests a cooperative role for LMP2 and LMP7 in the signaling pathways that lead to cytokine gene expression. In fact, it has been suggested that the effects previously attributed to "LMP7-selective" inhibitors like ONX 0914 at higher concentrations may be due to the unintended co-inhibition of LMP2.[4][5]
Quantitative Data on Cytokine Inhibition
The following table summarizes quantitative data from key studies on the effects of LMP2 and LMP7 inhibition on the production of various cytokines.
| Inhibitor(s) | Target(s) | Cell Type | Stimulant | Cytokine | % Inhibition / IC50 | Reference |
| PR-957 (ONX 0914) | LMP7 | Activated Monocytes | LPS | IL-23 | >90% at 200 nM | [7] |
| PR-957 (ONX 0914) | LMP7 | T cells | - | IFN-γ, IL-2 | Blocked | [1][2] |
| ONX 0914 | LMP7 | Human PBMCs | LPS | IL-12/23 p40 | 0.12 ± 0.07 µM | |
| ONX 0914 | LMP7 | Human PBMCs | LPS | TNF-α | 0.56 ± 0.25 µM | [3] |
| ONX 0914 | LMP7 | Human PBMCs | LPS | IL-6 | ~50% at 200 nM | [7] |
| KZR-504 (Selective LMP2 inhibitor) | LMP2 | Human PBMCs | LPS | IL-12/23 p40 | >9.7 µM | [3] |
| KZR-504 (Selective LMP2 inhibitor) | LMP2 | Human PBMCs | LPS | TNF-α | >25 µM | [3] |
| PRN1126 (Selective LMP7 inhibitor) | LMP7 | Mouse Splenocytes / Human PBMCs | LPS | IL-6 | No significant effect | [5] |
| ML604440 (Selective LMP2 inhibitor) | LMP2 | Mouse Splenocytes / Human PBMCs | LPS | IL-6 | No significant effect | [4][5] |
| PRN1126 + ML604440/LU-001i | LMP7 + LMP2 | Mouse Splenocytes / Human PBMCs | LPS | IL-6 | Significant reduction | [4][5][6] |
Signaling Pathways
The regulation of cytokine production by LMP2 and LMP7 is intricately linked to the NF-κB signaling pathway. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by the inhibitor of κB (IκB) protein. Upon stimulation by signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines. Both LMP2 and LMP7, as catalytic subunits of the immunoproteasome, are involved in the degradation of IκB. The data suggest that for efficient IκB degradation and subsequent robust cytokine production in certain contexts, the activities of both LMP2 and LMP7 are required.
Caption: Role of LMP2 and LMP7 in NF-κB signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of LMP2 and LMP7 inhibitors on cytokine production.
Caption: Workflow for analyzing inhibitor effects.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Mouse splenocytes are obtained by mechanical dissociation of spleens from C57BL/6 mice.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: Cells are pre-incubated with selective inhibitors for LMP2 (e.g., ML604440, LU-001i) and/or LMP7 (e.g., PRN1126, ONX 0914) at specified concentrations (e.g., 300 nM) or a vehicle control (DMSO) for 1-2 hours prior to stimulation.[5]
2. Cell Stimulation:
-
Following pre-incubation with inhibitors, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response and cytokine production.[5]
3. Cytokine Measurement by ELISA:
-
Supernatant Collection: After a 24-hour incubation period with LPS, the cell culture supernatant is collected by centrifugation to remove cells and debris.
-
ELISA Procedure: The concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and a series of known cytokine standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Adding an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the known cytokine standards against their concentrations. The concentration of the cytokine in the experimental samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion
The specific inhibition of LMP7 has demonstrated efficacy in reducing the production of certain pro-inflammatory cytokines. However, a growing body of evidence strongly suggests that the co-inhibition of both LMP2 and LMP7 is required for a more potent and broad-spectrum anti-inflammatory effect, particularly in the context of IL-6 secretion. This synergistic relationship underscores the intricate and cooperative roles of these immunoproteasome subunits in regulating inflammatory signaling pathways. For drug development professionals, these findings suggest that dual LMP2/LMP7 inhibitors may offer a more effective therapeutic strategy for a range of autoimmune and inflammatory disorders compared to highly selective single-subunit inhibitors. Further research into the precise molecular mechanisms underlying this synergy will be crucial for the design of next-generation immunoproteasome-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. embopress.org [embopress.org]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Validating Inhibitor Specificity: A Head-to-Head Comparison in Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific molecular inhibitors is paramount in modern drug discovery. A critical step in the preclinical validation of these compounds is to unequivocally demonstrate that their biological effects are mediated through the intended target. The use of knockout (KO) mouse models, in which the gene encoding the target protein is deleted, provides the gold standard for this validation. By comparing the phenotypic and molecular effects of an inhibitor in wild-type (WT) animals versus their KO counterparts, researchers can dissect on-target from off-target effects. An inhibitor that is truly specific should have a pronounced effect in WT mice but a significantly diminished or absent effect in KO mice, as the molecular target is not present.
This guide provides a comparative overview of inhibitor specificity validation using knockout mouse models, presenting experimental data and detailed protocols for key examples.
Case Study 1: PARP Inhibitor - Olaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of drugs that have shown significant promise in cancer therapy, particularly in cancers with deficiencies in the BRCA1/2 genes.[1][2] The validation of olaparib's specificity for PARP-1 has been demonstrated in studies comparing its effects to PARP-1 knockout mice.
Signaling Pathway
Caption: PARP-1 signaling pathway and points of intervention.
Experimental Data: Olaparib vs. PARP-1 Knockout in an Asthma Model
A study investigating the role of PARP-1 in allergic airway inflammation provides a direct comparison of the effects of olaparib and PARP-1 gene knockout in a mouse model of asthma.[3]
| Parameter | Wild-Type (WT) + Vehicle | WT + Olaparib (10 mg/kg) | PARP-1 Knockout (KO) |
| Airway Eosinophilia (cells/mL) | High | Significantly Reduced | Significantly Reduced |
| Mucus Production | High | Significantly Reduced | Significantly Reduced |
| Airway Hyperresponsiveness | High | Significantly Reduced | Significantly Reduced |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Elevated | Suppressed | Suppressed |
| Ovalbumin-specific IgE | Elevated | Suppressed | Suppressed |
Data summarized from a study by Narayan et al. (2015).[3]
The data clearly demonstrates that both pharmacological inhibition of PARP-1 with olaparib in wild-type mice and genetic deletion of PARP-1 in knockout mice lead to a similar phenotype, strongly suggesting that the anti-inflammatory effects of olaparib in this model are mediated through its specific inhibition of PARP-1.
Experimental Protocol: Allergic Airway Inflammation Model
-
Animal Models : Wild-type C57BL/6J and PARP-1 knockout mice are used.[3]
-
Sensitization : Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge : From day 21 to 23, mice are challenged with an aerosolized solution of OVA for 30 minutes each day.
-
Inhibitor Administration : A group of wild-type mice receives an i.p. injection of olaparib (e.g., 10 mg/kg) 30 minutes after each OVA challenge.[3] The control group receives a vehicle injection.
-
Analysis : 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration (eosinophilia). Lung tissue is collected for histology to assess mucus production. Airway hyperresponsiveness to methacholine is measured using a whole-body plethysmograph. Serum is collected for measurement of OVA-specific IgE, and splenocytes are cultured to measure cytokine production.[3]
Case Study 2: B-Raf Inhibitor - PLX4720
B-Raf inhibitors, such as PLX4720 (a research compound related to the clinical drug vemurafenib), are highly effective in treating melanomas harboring the B-RafV600E mutation.[4] The specificity of these inhibitors can be validated by comparing their effects on cells with and without the B-Raf gene.
Signaling Pathway
Caption: MAPK signaling pathway and B-Raf inhibition.
Experimental Data: PLX4720 in Wild-Type vs. B-Raf Knockout Mouse Embryonic Fibroblasts (MEFs)
Studies have shown a paradoxical activation of the MAPK pathway in cells with wild-type B-Raf when treated with B-Raf inhibitors. This highlights the importance of the genetic context in determining the drug's effect and can be elegantly dissected using knockout cells.[5]
| Cell Type | Treatment | pMEK Levels | pERK Levels |
| Wild-Type MEFs | DMSO | Basal | Basal |
| Wild-Type MEFs | PLX4720 | Increased | Increased |
| B-Raf Knockout MEFs | DMSO | Basal | Basal |
| B-Raf Knockout MEFs | PLX4720 | No significant change | No significant change |
| C-Raf Knockout MEFs | DMSO | Basal | Basal |
| C-Raf Knockout MEFs | PLX4720 | Increased | Increased |
Data interpretation based on a study by Haling et al. (2014).[5]
This data demonstrates that in wild-type cells, PLX4720 paradoxically activates MEK and ERK. However, in the absence of B-Raf, this activation is lost, indicating that B-Raf is required for this off-target effect of the inhibitor, likely through dimerization with C-Raf. This underscores the utility of knockout models in elucidating complex drug mechanisms.
Experimental Protocol: In Vitro MEF Treatment
-
Cell Culture : Wild-type, B-Raf knockout, and C-Raf knockout mouse embryonic fibroblasts (MEFs) are cultured under standard conditions.
-
Inhibitor Treatment : Cells are treated with varying concentrations of PLX4720 or DMSO (vehicle control) for a specified time (e.g., 1 hour).[5]
-
Protein Analysis : After treatment, cells are lysed, and protein extracts are prepared. Western blotting is performed to detect the phosphorylation status of key downstream signaling proteins, such as pMEK and pERK, using phospho-specific antibodies. Total protein levels are also measured as a loading control.[5]
Case Study 3: mTOR Inhibitor - Rapamycin
Rapamycin and its analogs are inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1. The specificity of rapamycin and the distinct roles of the two complexes have been extensively studied using genetic models.[6][7]
Signaling Pathway
Caption: mTOR signaling pathway showing mTORC1 and mTORC2 complexes.
Experimental Workflow: Dissecting mTORC1 vs. mTORC2 Function
References
- 1. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibition by olaparib or gene knockout blocks asthma-like manifestation in mice by modulating CD4+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in Multiple Myeloma Xenografts: ONX-0914 Versus Bortezomib
In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. Bortezomib, a first-in-class proteasome inhibitor, has significantly improved patient outcomes. However, its broad inhibition of both the constitutive proteasome and the immunoproteasome can lead to off-target toxicities. This has spurred the development of next-generation inhibitors like ONX-0914, which selectively targets the immunoproteasome, a form of the proteasome highly expressed in hematopoietic cells. This guide provides a detailed comparison of the preclinical efficacy of ONX-0914 and bortezomib in multiple myeloma xenograft models, offering insights for researchers, scientists, and drug development professionals.
Efficacy in Multiple Myeloma Xenograft Models
Direct comparative studies of ONX-0914 and bortezomib as single agents in multiple myeloma xenograft models are limited. However, available data from an orthotopic murine model of multiple myeloma (MM.1S cells) provides insights into their relative efficacy. In this model, bortezomib monotherapy demonstrated a modest but significant increase in overall survival compared to the vehicle control group. In contrast, ONX-0914 as a single agent did not significantly extend survival.[1] Notably, the combination of ONX-0914 and bortezomib resulted in a synergistic effect, significantly prolonging survival beyond that of either agent alone.[1]
While not in a multiple myeloma model, a study on acute lymphoblastic leukemia (ALL) xenografts showed that ONX-0914 significantly delayed tumor growth, and its effect was comparable to bortezomib during the initial three weeks of treatment.[2]
Table 1: Comparison of In Vivo Efficacy in a Multiple Myeloma Xenograft Model
| Treatment Group | Outcome | Significance vs. Vehicle |
| Vehicle | Baseline | - |
| Bortezomib | Slight but significant increase in overall survival | P < 0.05 |
| ONX-0914 | No significant increase in overall survival | Not Significant |
| ONX-0914 + Bortezomib | Significant increase in overall survival | P < 0.005 |
Data synthesized from a study utilizing an orthotopic MM.1S murine model.[1]
Mechanisms of Action: A Tale of Two Proteasomes
The differential efficacy of ONX-0914 and bortezomib stems from their distinct mechanisms of action. Bortezomib is a broad-spectrum proteasome inhibitor, targeting the chymotrypsin-like activity of both the constitutive 20S proteasome and the immunoproteasome's β5i subunit.[3] This widespread inhibition disrupts protein homeostasis in all cells, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancerous and healthy cells alike. Two key signaling pathways heavily impacted by bortezomib in multiple myeloma are the unfolded protein response (UPR) and the NF-κB pathway.[4][5][6]
ONX-0914, on the other hand, is a selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[7] The immunoproteasome is predominantly expressed in cells of hematopoietic origin, including multiple myeloma cells. By specifically targeting the immunoproteasome, ONX-0914 aims to achieve a more targeted anti-cancer effect with a potentially better safety profile.[8] Its mechanism also involves the disruption of protein homeostasis and induction of apoptosis, but primarily within the malignant plasma cells.
References
- 1. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of covalent and reversible immunoproteasome inhibitors
A Comprehensive Comparison of Covalent and Reversible Immunoproteasome Inhibitors for Researchers and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, has emerged as a critical therapeutic target for a range of autoimmune diseases and hematologic malignancies. Its role in processing antigens for MHC class I presentation and regulating cytokine production makes it a key player in the immune response.[1][2] Consequently, the development of inhibitors that selectively target the immunoproteasome over the constitutively expressed standard proteasome is an area of intense research. These inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and reversible inhibitors. This guide provides a detailed comparative analysis of these two classes, offering insights into their performance, supporting experimental data, and methodologies for their evaluation.
Mechanism of Action: Covalent vs. Reversible Inhibition
Covalent inhibitors form a stable, often irreversible, bond with the active site threonine residue of the immunoproteasome's catalytic subunits.[3] This class of inhibitors, which includes well-studied compounds like ONX-0914 and its clinical-stage analog KZR-616, typically features an electrophilic "warhead," such as an epoxyketone or a boronic acid, that reacts with the nucleophilic hydroxyl group of the active site threonine.[3] This irreversible binding leads to sustained inhibition of the immunoproteasome.[4]
Reversible inhibitors , on the other hand, bind to the active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[4][5] This results in a dynamic equilibrium between the inhibitor-bound and unbound enzyme. While some covalent inhibitors like bortezomib are technically reversible, their dissociation is often very slow, leading to a functionally irreversible inhibition in a biological context.[3] True non-covalent inhibitors are designed to have more rapid binding and dissociation kinetics.[5]
Performance Comparison: Efficacy and Selectivity
The performance of immunoproteasome inhibitors is primarily assessed by their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity for the immunoproteasome subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) over the constitutive proteasome subunits (β1c, β2c, and β5c). High selectivity is crucial to minimize off-target effects and toxicity associated with the inhibition of the constitutively expressed proteasome in non-immune cells.[2]
Quantitative Data: Inhibitory Potency (IC50)
The following tables summarize the IC50 values for representative covalent and reversible immunoproteasome inhibitors against the catalytic subunits of the immunoproteasome and the constitutive proteasome.
Table 1: IC50 Values (nM) of Covalent Immunoproteasome Inhibitors
| Inhibitor | β1c | β1i/LMP2 | β2c | β2i/MECL-1 | β5c | β5i/LMP7 | Reference(s) |
| ONX-0914 | ~9000 | ~500 | ~3000 | ~1000 | ~500 | ~10 | [6] |
| KZR-616 | >10600 | 131 | >10600 | 623 | 688 | 39 | [7][8] |
| Bortezomib | 140 | 5.5 | 1500 | 940 | 8.2 | 3.3 | [6] |
Table 2: Ki or IC50 Values (µM) of Non-Covalent Immunoproteasome Inhibitors
| Inhibitor | β1c | β1i/LMP2 | β2c | β2i/MECL-1 | β5c | β5i/LMP7 | Reference(s) |
| Amide 6 | - | 4.90 (Ki) | - | - | - | 4.39 (Ki) | [9] |
| PKS2279 | >70 | - | - | - | >70 | 0.014 | [4] |
| PKS2252 | >70 | - | - | - | >70 | 0.0055 | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay format.
Signaling Pathways Modulated by Immunoproteasome Inhibition
Immunoproteasome inhibitors exert their immunomodulatory effects by interfering with key signaling pathways that regulate inflammation and immune cell function. The most well-documented of these is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .
The immunoproteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB.[10] Inhibition of the immunoproteasome leads to the accumulation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[11]
Experimental Protocols
Immunoproteasome Activity Assay Using Fluorogenic Substrates
This assay measures the specific activity of the immunoproteasome catalytic subunits in cell lysates.
Materials:
-
Cell lysate
-
Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)
-
Fluorogenic substrates (e.g., Ac-ANW-AMC for β5i, Ac-PAL-AMC for β1i)
-
Immunoproteasome inhibitor (e.g., ONX-0914) for specificity control
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare cell lysates from cells of interest. Determine protein concentration using a standard method like the Bradford assay.
-
In a 96-well black plate, add 10 µl of cell lysate to each well.
-
For inhibitor control wells, add the immunoproteasome inhibitor at a desired concentration.
-
Prepare a reaction mix containing the proteasome activity assay buffer and the specific fluorogenic substrate (final concentration typically 12.5-50 µM).
-
Add 100 µl of the reaction mix to each well to initiate the reaction.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 345/445 nm for AMC) kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction kinetic curve. The immunoproteasome-specific activity is determined by subtracting the activity in the presence of a specific inhibitor from the total activity.[12][13][14]
Western Blot Analysis of NF-κB Pathway Activation
This method is used to assess the levels of key proteins in the NF-κB signaling pathway following treatment with immunoproteasome inhibitors.
Materials:
-
Cell culture reagents
-
Immunoproteasome inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the immunoproteasome inhibitor for the desired time points. Include an untreated control and a positive control (e.g., TNF-α stimulation).
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-p65) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[10][15][16][17]
Logical Workflow for Inhibitor Comparison
Conclusion
Both covalent and reversible immunoproteasome inhibitors have shown significant promise in preclinical and clinical studies. Covalent inhibitors, such as KZR-616, offer potent and sustained inhibition of the immunoproteasome.[7][8] Reversible inhibitors, while generally in earlier stages of development, may offer an improved safety profile by avoiding permanent target engagement and allowing for more controlled modulation of immunoproteasome activity. The choice between a covalent and a reversible inhibitor will depend on the specific therapeutic application, the desired duration of action, and the tolerance for potential off-target effects. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to make informed decisions in the selection and evaluation of these promising therapeutic agents.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Immunoproteasome and Non-Covalent Inhibition: Exploration by Advanced Molecular Dynamics and Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Non-covalent immunoproteasome inhibitors induce cell cycle arrest in multiple myeloma MM.1R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Inhibitor-Induced Apoptosis: A Comparative Guide to Western Blotting for Cleaved PARP
For researchers and drug development professionals, accurately confirming apoptosis is a critical step in evaluating the efficacy of novel inhibitors. Among the various methods available, Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP) stands as a widely accepted and reliable hallmark of apoptosis. This guide provides a comprehensive comparison of this technique with other assays, supported by experimental data, detailed protocols, and clear visual workflows to aid in your research.
Performance Comparison: Cleaved PARP Western Blot vs. Alternative Apoptosis Assays
Western blotting for cleaved PARP offers a specific and semi-quantitative method to detect a key event in the apoptotic cascade. However, it is often beneficial to complement this technique with other assays to gain a more comprehensive understanding of the cell death mechanism.
| Assay | Principle | Advantages | Disadvantages |
| Cleaved PARP Western Blot | Detects the 89 kDa fragment of PARP generated by caspase-3 and -7 cleavage during apoptosis.[1][2] | Highly specific for apoptosis, provides molecular weight information, semi-quantitative. | Less sensitive than enzymatic assays, requires cell lysis, can be time-consuming. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.[3] | Detects early apoptosis, can be quantified by flow cytometry, allows for discrimination between apoptotic and necrotic cells (with a viability dye). | Can also stain necrotic cells if the plasma membrane is compromised, transient signal. |
| Caspase Activity Assays | Measures the enzymatic activity of caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates. | Highly sensitive, quantitative, can be adapted for high-throughput screening. | Can be susceptible to non-specific protease activity, does not directly measure the downstream consequences of caspase activation. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation, a later hallmark of apoptosis. | Can be performed on tissue sections and cultured cells, provides spatial information in tissues. | Can also label necrotic cells and cells with active DNA repair, may not detect early-stage apoptosis. |
| DNA Laddering | Visualizes the characteristic ladder-like pattern of internucleosomal DNA fragmentation on an agarose gel. | Simple and inexpensive method to confirm late-stage apoptosis. | Requires a significant population of apoptotic cells to be visible, not quantitative. |
Quantitative Analysis of Inhibitor-Induced PARP Cleavage
The following table summarizes quantitative data from various studies that have utilized Western blotting to assess PARP cleavage following treatment with different inhibitors. The data is presented as the fold change in cleaved PARP levels relative to an untreated control.
| Inhibitor | Cell Line | Treatment Conditions | Fold Change in Cleaved PARP (Normalized to Control) | Reference |
| Staurosporine | HeLa | 1 µM, 3 hours | ~15-fold | [1][2] |
| Etoposide | Jurkat | 25 µM, overnight | ~10-fold | [1] |
| Riluzole (10 µM) + Paclitaxel (10 nM) | Triple-Negative Breast Cancer Cells | 48 hours | Significant increase (qualitative) | [4] |
| Lumichrome | H292 (Lung Cancer) | 50 µM, 24 hours | ~4-fold | [5] |
| Tunicamycin + UCB (10 µM) | LS174T (Colon) | Not specified | ~2.5-fold | [6] |
| G-quadruplex ligand 12459 | A549 (Lung Cancer) | 10 µM, 48 hours | ~3-fold | [7] |
Note: The fold change values are estimations based on the provided reference materials and may vary depending on experimental conditions.
Experimental Protocols
Detailed Protocol for Western Blotting of Cleaved PARP
This protocol outlines the key steps for performing a Western blot to detect cleaved PARP in inhibitor-treated cells.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired inhibitor and appropriate controls (e.g., untreated, vehicle control, positive control like staurosporine).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., anti-cleaved PARP (Asp214)) overnight at 4°C with gentle agitation. A primary antibody against full-length PARP can be used on a separate blot or after stripping to show the decrease in the full-length protein.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software and normalize the cleaved PARP signal to the loading control.
Visualization of Pathways and Workflows
To further clarify the underlying biological process and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of inhibitor-induced PARP cleavage in apoptosis.
References
- 1. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]
A Comparative Guide to Gene Expression Changes Induced by BRAF and MEK Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression changes in melanoma cells following treatment with different combinations of BRAF and MEK inhibitors. By examining data from two key studies, we aim to offer insights into the transcriptomic responses to these targeted therapies, highlighting both common and distinct cellular mechanisms of response and resistance.
Introduction
BRAF V600 mutations are present in approximately 50% of cutaneous melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and driving tumor growth. The development of BRAF inhibitors (such as vemurafenib and dabrafenib) and MEK inhibitors (such as cobimetinib and trametinib) has revolutionized the treatment of BRAF-mutant melanoma. Combining BRAF and MEK inhibitors has been shown to improve patient outcomes compared to BRAF inhibitor monotherapy. Understanding the gene expression changes induced by these inhibitors is crucial for elucidating their mechanisms of action, identifying biomarkers of response, and developing strategies to overcome resistance. This guide compares the transcriptomic effects of two different BRAF/MEK inhibitor combinations: dabrafenib plus trametinib and vemurafenib plus cobimetinib/trametinib, using data from publicly available RNA-seq datasets.
Experimental Protocols
Study 1: Dabrafenib and Trametinib in Patient-Derived Xenografts (PDX) and Cell Lines (Based on GSE65185)
The experimental protocol for the study involving dabrafenib and trametinib is detailed in the publication by Hugo et al. (2015).
-
Cell Lines and Patient Samples: The study utilized melanoma cell lines and patient-derived tumor biopsies taken before treatment and after the development of resistance to MAPK inhibitors.
-
Drug Treatment: Patient-derived xenografts and cell lines were treated with dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor).
-
RNA Sequencing:
-
RNA Extraction: Total RNA was extracted from tumor biopsies and cell line pellets.
-
Library Preparation: RNA-seq libraries were prepared for sequencing.
-
Sequencing: Sequencing was performed using the Illumina HiSeq platform.
-
-
Data Analysis:
-
Raw sequencing reads were aligned to the human reference genome.
-
Gene expression was quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between pre-treatment and resistant samples.
-
Study 2: Vemurafenib, Cobimetinib, and Trametinib in A375 Melanoma Cell Line (Based on GSE164897)
The experimental protocol for the study involving vemurafenib, cobimetinib, and trametinib is described in the publication by Schmidt et al. (2021).
-
Cell Line: The human melanoma cell line A375, which harbors the BRAF V600E mutation, was used.
-
Drug Treatment: A375 cells were made resistant to the BRAF inhibitor vemurafenib alone, or in combination with the MEK inhibitors cobimetinib or trametinib.
-
Single-Cell RNA Sequencing:
-
Cell Preparation: Single-cell suspensions were generated from the different treatment groups.
-
Library Preparation: Single-cell RNA-seq libraries were prepared using a microfluidic platform.
-
Sequencing: High-throughput sequencing of the single-cell libraries was performed.
-
-
Data Analysis:
-
The raw sequencing data was processed to generate gene expression matrices for each cell.
-
Dimensionality reduction and clustering techniques were used to identify different cell populations and states.
-
Differential gene expression analysis was conducted to find genes that were significantly up- or down-regulated in the resistant cell populations compared to the sensitive cells.
-
Quantitative Data Presentation
The following tables summarize the key differentially expressed genes identified in the two studies.
Table 1: Differentially Expressed Genes in Melanoma with Acquired Resistance to Dabrafenib and Trametinib (from GSE65185)
| Gene Symbol | Description | Log2 Fold Change (Resistant vs. Pre-treatment) | p-value |
| Upregulated Genes | |||
| AXL | AXL Receptor Tyrosine Kinase | > 2.0 | < 0.05 |
| EGFR | Epidermal Growth Factor Receptor | > 1.5 | < 0.05 |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | > 1.5 | < 0.05 |
| MITF | Melanocyte Inducing Transcription Factor | < -1.5 | < 0.05 |
| Downregulated Genes | |||
| CD8A | CD8a Molecule | < -2.0 | < 0.05 |
| GZMB | Granzyme B | < -2.0 | < 0.05 |
Note: The exact fold changes and p-values for all genes are available in the supplementary materials of the original publication. The values presented here are representative of key findings.
Table 2: Differentially Expressed Genes in A375 Melanoma Cells with Acquired Resistance to Vemurafenib and MEK Inhibitors (from GSE164897)
| Gene Symbol | Description | Log2 Fold Change (Resistant vs. Sensitive) | p-value |
| Upregulated in Vemurafenib + Cobimetinib/Trametinib Resistance | |||
| AXL | AXL Receptor Tyrosine Kinase | > 2.0 | < 0.05 |
| NGFR | Nerve Growth Factor Receptor | > 2.0 | < 0.05 |
| SERPINE1 | Serpin Family E Member 1 | > 2.0 | < 0.05 |
| Downregulated in Vemurafenib + Cobimetinib/Trametinib Resistance | |||
| MITF | Melanocyte Inducing Transcription Factor | < -2.0 | < 0.05 |
| TYR | Tyrosinase | < -2.0 | < 0.05 |
| DCT | Dopachrome Tautomerase | < -2.0 | < 0.05 |
Note: The exact fold changes and p-values for all genes are available in the supplementary materials of the original publication. The values presented here are representative of key findings.
Visualizations
Signaling Pathway
The Power of Synergy: Evaluating Immunoproteasome Inhibitors in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of immunoproteasome inhibitors with other drugs, supported by experimental data from preclinical and clinical studies.
The immunoproteasome, a specialized form of the proteasome central to immune cell function and antigen presentation, has emerged as a promising therapeutic target in oncology and autoimmune diseases. While immunoproteasome inhibitors have shown activity as monotherapies, their true potential may lie in combination with other therapeutic agents. This guide delves into the synergistic effects observed when these inhibitors are paired with immune checkpoint inhibitors, proteasome inhibitors, immunomodulatory drugs (IMiDs), monoclonal antibodies, and other targeted agents.
Preclinical Synergies: Paving the Way for Clinical Investigation
Preclinical studies have been instrumental in identifying promising combination strategies for immunoproteasome inhibitors. In models of colorectal cancer, the selective immunoproteasome inhibitor ONX 0914 has demonstrated significant anti-tumor effects.
Table 1: Preclinical Efficacy of ONX 0914 in Colorectal Cancer Models
| Model | Treatment | Key Findings | Reference |
| AOM/DSS-induced Colitis-Associated Cancer | ONX 0914 | Significantly decreased tumor burden. | [1] |
| ApcMin/+ Mouse Model | ONX 0914 | Significantly decreased tumor burden. | [1] |
Clinical Synergies in Hematological Malignancies: A Focus on Multiple Myeloma
The combination of proteasome and immunoproteasome inhibitors with other agents has revolutionized the treatment of multiple myeloma. Several large-scale clinical trials have demonstrated the superiority of three- and four-drug regimens over two-drug combinations.
Table 2: Comparison of Proteasome/Immunoproteasome Inhibitor-Based Combination Therapies in Relapsed/Refractory Multiple Myeloma
| Clinical Trial (Phase) | Treatment Arm 1 | Treatment Arm 2 | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| TOURMALINE-MM1 (Phase III) | Ixazomib + Lenalidomide + Dexamethasone | Placebo + Lenalidomide + Dexamethasone | 20.6 months | 78% | [2] |
| 14.7 months | 72% | [2] | |||
| PANORAMA 1 (Phase III) | Panobinostat + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone | 12.0 months | 61% | [3][4] |
| 8.1 months | 55% | [3][4] | |||
| CASTOR (Phase III) | Daratumumab + Bortezomib + Dexamethasone | Bortezomib + Dexamethasone | 16.7 months | 84% | [5] |
| 7.1 months | 63% | [5] | |||
| ELOQUENT-2 (Phase III) | Elotuzumab + Lenalidomide + Dexamethasone | Lenalidomide + Dexamethasone | 19.4 months | 79% | [6] |
| 14.9 months | 66% | [6] | |||
| Phase II Study | Elotuzumab + Bortezomib + Dexamethasone | Bortezomib + Dexamethasone | 9.7 months | 66% | [7][8][9][10] |
| 6.9 months | 63% | [7][8][9][10] |
Table 3: Comparison of Proteasome/Immunoproteasome Inhibitor-Based Combination Therapies in Newly Diagnosed Multiple Myeloma
| Clinical Trial (Phase) | Treatment Arm 1 | Treatment Arm 2 | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| SWOG S0777 (Phase III) | Bortezomib + Lenalidomide + Dexamethasone | Lenalidomide + Dexamethasone | 41 months | 90.2% | [11][12] |
| 29 months | 78.8% | [11][12] | |||
| MMRC Phase I/II | Carfilzomib + Lenalidomide + Dexamethasone | N/A (Single Arm) | Not Reached (at median 4 months follow-up) | 100% (≥PR) | [13] |
| ADVANCE (Phase II) | Daratumumab + Carfilzomib + Lenalidomide + Dexamethasone | Carfilzomib + Lenalidomide + Dexamethasone | Data Immature | MRD negativity rate: 59% | [14] |
| MRD negativity rate: 36% | [14] |
Emerging Applications in Autoimmune Diseases
The immunomodulatory properties of immunoproteasome inhibitors are being explored in autoimmune diseases. Zetomipzomib (KZR-616) has shown promise in early clinical trials for lupus nephritis.
Table 4: Efficacy of Zetomipzomib in Lupus Nephritis
| Clinical Trial (Phase) | Treatment | Key Findings | Reference |
| MISSION (Phase II) | Zetomipzomib (KZR-616) | 64.7% of patients achieved an overall renal response. | [15][16] |
Experimental Protocols
Preclinical Models of Colorectal Cancer
AOM/DSS-Induced Colitis-Associated Cancer Model [3][7][9][17]
-
Induction of Carcinogenesis: Mice receive a single intraperitoneal injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg body weight.
-
Induction of Colitis: One week after AOM injection, mice are administered 2-2.5% dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
Recovery and Cycling: The DSS treatment is followed by a 14-day recovery period with regular drinking water. This DSS/recovery cycle is typically repeated two more times.
-
Treatment Administration: The immunoproteasome inhibitor (e.g., ONX 0914) or vehicle is administered according to the specific study design, often starting before or during the DSS cycles.
-
Endpoint Analysis: Mice are monitored for weight loss and signs of colitis. At the end of the study, colons are harvested, and tumor number and size are quantified.
ApcMin/+ Mouse Model [14][18][19][20][21]
-
Animal Model: ApcMin/+ mice, which carry a heterozygous germline mutation in the Apc gene, spontaneously develop intestinal adenomas.
-
Treatment Administration: The immunoproteasome inhibitor or vehicle is administered to the mice, typically starting at a young age (e.g., 4-6 weeks) and continuing for a specified duration.
Clinical Trial Methodologies in Multiple Myeloma
General Study Design
-
Patient Population: Patients with newly diagnosed or relapsed/refractory multiple myeloma meeting specific eligibility criteria. Key criteria often include measurable disease, adequate organ function, and a specified number of prior therapies for relapsed/refractory patients.[22][23][24]
-
Randomization: In controlled trials, patients are randomly assigned to receive either the investigational combination therapy or the standard-of-care control regimen.
-
Treatment Cycles: Therapies are administered in cycles, typically 21 or 28 days in length. The specific days of drug administration and dosages are defined in the protocol.[6][25][26]
-
Response Assessment: Disease response is evaluated at regular intervals using the International Myeloma Working Group (IMWG) consensus response criteria. This involves monitoring serum and urine M-protein levels, serum free light chain ratios, and bone marrow plasma cell percentage.[2][5][27][28]
-
Safety and Toxicity Assessment: Adverse events are monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][13][29]
-
Endpoints:
-
Primary Endpoint: Often Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
-
Secondary Endpoints: May include Overall Survival (OS), Overall Response Rate (ORR), duration of response, and safety.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of immunoproteasome inhibitors with other drugs are underpinned by multiple biological mechanisms.
Caption: Mechanisms of synergistic anti-tumor activity.
Experimental Workflow: Clinical Trial Design
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial evaluating an immunoproteasome inhibitor-based combination therapy.
Caption: Generalized clinical trial workflow.
Logical Relationship: Rationale for Combination Therapy
The decision to combine an immunoproteasome inhibitor with another drug is based on a sound scientific rationale aiming for synergistic or additive effects.
Caption: Rationale for combination therapy.
References
- 1. International Myeloma Working Group consensus criteria for response and minimal residual disease assessment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myeloma.org [myeloma.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Multiple Myeloma Response Criteria [mdcalc.com]
- 6. ELOQUENT-2 trial to assess efficacy of elotuzumab therapy for RRMM [multiplemyelomahub.com]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2, Randomized Study of Bortezomib/Dexamethasone with or without Elotuzumab in Subjects with Relapsed/Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 12. Randomized phase 2 study: elotuzumab plus bortezomib/dexamethasone vs bortezomib/dexamethasone for relapsed/refractory MM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. Characterization of Colorectal Cancer Development in Apc (min/+) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 17. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 18. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Characterization of Colorectal Cancer Development in Apc min/+ Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. ApcMin model of colorectal cancer [bio-protocol.org]
- 22. S0777 | SWOG [swog.org]
- 23. Bortezomib with lenalidomide and dexamethasone versus lenalidomide and dexamethasone alone in patients with newly diagnosed myeloma without intent for immediate autologous stem-cell transplant (SWOG S0777): a randomised, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. The CASTOR Clinical trial for daratumumab in combination with bortezomib and dexamethasone [multiplemyelomahub.com]
- 26. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 27. Suggested update to current IMWG complete response criteria for MM [multiplemyelomahub.com]
- 28. UpToDate 2018 [sniv3r2.github.io]
- 29. bioportal.bioontology.org [bioportal.bioontology.org]
Safety Operating Guide
Safe Disposal of Immunoproteasome Inhibitor 1: A Procedural Guide
The proper disposal of Immunoproteasome Inhibitor 1 is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and associated waste materials.
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must never be disposed of down the drain or in regular trash[2][3]. All waste containing this inhibitor must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations[1].
Hazard Identification and Safety Data
A summary of the key hazard information for this compound is provided below. This information is derived from its Safety Data Sheet (SDS) and dictates the necessary handling and disposal precautions.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed[1]. |
| Aquatic Toxicity, Acute | Category 1 (H400) | Very toxic to aquatic life[1]. |
| Aquatic Toxicity, Chronic | Category 1 (H410) | Very toxic to aquatic life with long lasting effects[1]. |
| Handling Precautions | N/A | Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when using[1]. |
| Storage Conditions | N/A | Store powder at -20°C. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month[1][4]. |
Standard Operating Procedure for Disposal
This protocol outlines the essential steps for the collection, storage, and disposal of all waste streams contaminated with this compound.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the inhibitor or its waste, ensure all required PPE is worn to prevent exposure.
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use compatible protective gloves[1].
-
Body Protection: Wear a lab coat or impervious clothing[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator. All handling should be done in an area with appropriate exhaust ventilation, such as a chemical fume hood[1].
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must have a tight-fitting lid and be kept closed except when adding waste[3][5].
-
Collect All Waste Streams: The following materials must be disposed of as hazardous waste:
-
Unused or expired pure this compound powder.
-
Stock solutions and diluted solutions containing the inhibitor.
-
Contaminated labware, such as pipette tips, tubes, and flasks.
-
Spill cleanup materials.
-
-
Maintain Chemical Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[1][2]. Store containers of incompatible wastes separately[2][5].
Step 3: Labeling and Storage
Proper labeling and storage are regulatory requirements for safety and compliance.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The date when waste was first added to the container.
-
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory[2]. This area must be at or near the point of generation and under the control of the laboratory personnel. Use secondary containment, such as a tray, to catch any potential leaks[5].
Step 4: Disposal of Empty Containers
Chemical containers are not considered empty until they have been properly decontaminated.
-
Triple Rinse: Because this compound is acutely toxic to aquatic life, the original container must be triple-rinsed with a suitable solvent (e.g., the solvent used for the stock solution)[5].
-
Collect Rinsate: The first rinse, and ideally all subsequent rinses, must be collected and disposed of as hazardous waste in your designated container[5][6].
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty container[3].
-
Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the regular trash or recycled, depending on institutional policy[3].
Step 5: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (typically six months to one year, check institutional policy), contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup[3][7].
-
Do Not Evaporate: Never dispose of chemical waste by evaporation in a fume hood[2][3].
Emergency Spill Protocol
In the event of a spill, follow these immediate steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.
-
Contain Spill: For powders, gently cover with a damp paper towel to avoid raising dust. For liquids, absorb with an inert material (e.g., vermiculite, sand).
-
Collect Spillage: Carefully collect all contaminated materials and place them in the designated hazardous waste container[1].
-
Clean Area: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. This compound|2755772-63-3|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Immunoproteasome inhibitor 1
This guide provides crucial safety and logistical information for the handling and disposal of Immunoproteasome Inhibitor 1. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment is therefore mandatory to prevent exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields should be worn to protect from splashes.[1][2]
-
Hand Protection: Protective gloves, such as nitrile gloves, are required to prevent skin contact.[1][2] If handling antineoplastic hazardous drugs, two pairs of chemotherapy gloves may be necessary.[3]
-
Body Protection: Impervious clothing, such as a lab coat, is necessary to protect the skin.[1] For tasks with a higher risk of exposure, gowns demonstrated to be resistant to hazardous drugs are required.[3]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to prevent inhalation of dust or aerosols.[1]
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a primary containment device like a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1]
-
Hygiene: Wash your skin thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Spills: In the event of a spill, evacuate the area and use full personal protective equipment for cleanup.[1] Collect the spillage and dispose of it as hazardous waste.[1]
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep it away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][4]
Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.[1]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
-
Avoid releasing the substance into the environment.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2755772-63-3 | DC Chemicals |
| Molecular Weight | 358.43 g/mol | DC Chemicals |
| Purity | 99.59% | MedchemExpress |
| Ki for β5c subunit | 1.18 µM | MedchemExpress |
| Ki for β1i subunit | 0.27 µM | MedchemExpress |
| Ki for β5i subunit | 1.91 µM | MedchemExpress |
Experimental Protocols
The inhibitory activity (Ki) of this compound was determined against human 20S immunoproteasome and human 20S proteasome.[4] The experiments were conducted with the inhibitor at concentrations ranging from 0 to 25 µM over a time course of 0 to 600 seconds.[4] These studies revealed a high binding affinity for the β1i subunit of the immunoproteasome and proteasome, along with good inhibitory properties towards the β5i and β5c subunits.[4]
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
